Product packaging for 8-Bromoquinoline hydrochloride(Cat. No.:CAS No. 1081803-09-9)

8-Bromoquinoline hydrochloride

Cat. No.: B1520247
CAS No.: 1081803-09-9
M. Wt: 244.51 g/mol
InChI Key: PWBLKYOKAULBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H7BrClN and its molecular weight is 244.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrClN B1520247 8-Bromoquinoline hydrochloride CAS No. 1081803-09-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBLKYOKAULBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671870
Record name 8-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081803-09-9
Record name 8-Bromoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoquinoline Hydrochloride: Molecular Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinoline hydrochloride is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a reactive bromine atom on the quinoline core and the enhanced aqueous solubility of its hydrochloride salt form, makes it a highly versatile building block for the development of novel pharmaceuticals, functional materials, and complex molecular probes. This guide provides an in-depth analysis of the molecular structure and physicochemical properties of this compound. It details a validated, step-by-step synthesis protocol, explaining the chemical principles behind the methodology. Furthermore, this document explores its key applications in medicinal chemistry and materials science, alongside essential safety and handling protocols to ensure its effective and safe utilization in a research and development setting.

Introduction: The Significance of the Functionalized Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives are known to possess anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3] The strategic functionalization of the quinoline scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

8-Bromoquinoline, and its hydrochloride salt, represents a key example of such a strategic functionalization. The bromine atom at the C-8 position is not merely a substituent; it is a versatile chemical handle. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision. The formation of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in various reaction conditions. This combination of features makes this compound an invaluable precursor for synthesizing complex molecules and libraries of compounds for high-throughput screening.[4]

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

This compound is the salt formed from the reaction of the heterocyclic base, 8-bromoquinoline, with hydrochloric acid. The basic nitrogen atom of the quinoline ring gets protonated, forming a quinolinium cation, with chloride serving as the counter-ion. This ionic character significantly influences its physical properties compared to its free base form.

Figure 1: Molecular Structure of this compound
Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its corresponding free base for comparative analysis.

PropertyThis compound8-Bromoquinoline (Free Base)
Molecular Formula C₉H₇BrClN[5]C₉H₆BrN[6][7][8]
Molecular Weight 244.51 g/mol [5]208.05 g/mol [6][7][9]
CAS Number 1081803-09-9[10]16567-18-3[6][7][9]
Appearance Data not widely available, typically an off-white to yellow solidYellow crystalline solid[3]
Melting Point Not specified58-59 °C[6][7]
Boiling Point Not applicable (decomposes)112-113 °C @ 0.5 mmHg[4][6][7]
Density Not specified1.594 g/mL at 25 °C[4][6]
Solubility Soluble in polar solvents like water and alcoholsSoluble in organic solvents like dichloromethane, chloroform, and ether[6][11]

Synthesis and Purification Protocol

Synthesis Rationale

The synthesis of 8-bromoquinoline is efficiently achieved via a modified Skraup reaction. This classic method for quinoline synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. The protocol described here utilizes more controlled and higher-yielding precursors: 2-bromoaniline and acrolein diethyl acetal.[4][11]

  • Causality of Reagent Choice : 2-bromoaniline is selected as the starting material to ensure the bromine substituent is correctly positioned on the benzene ring portion of the final quinoline product. Acrolein diethyl acetal is a stable and easy-to-handle precursor to acrolein, which provides the three-carbon chain (C2, C3, C4) necessary to form the pyridine ring. The reaction is catalyzed by strong acid (HCl), which facilitates both the hydrolysis of the acetal to generate acrolein in situ and the subsequent cyclization and dehydration steps.

Experimental Workflow Diagram

The overall process can be visualized as a two-stage procedure: synthesis of the free base followed by its conversion to the hydrochloride salt.

Figure 2: Workflow for the Synthesis of this compound
Detailed Step-by-Step Methodology

Part A: Synthesis of 8-Bromoquinoline (Free Base) [4][11]

  • Reaction Setup : To a round-bottomed flask equipped with a reflux condenser, add 2-bromoaniline (e.g., 10 mmol, 1.72 g) and 1N hydrochloric acid (e.g., 8.25 mL per mmol of aniline).

    • Rationale: The aniline is dissolved in aqueous acid to form the anilinium salt, making it soluble and activating the ring for the subsequent reaction.

  • Reagent Addition : Add acrolein diethyl acetal (e.g., 2.5 equivalents, 25 mmol, 3.25 g) to the mixture.

    • Rationale: A stoichiometric excess of the acrolein precursor is used to drive the reaction to completion.

  • Reflux : Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the cyclization, dehydration, and oxidation steps that form the aromatic quinoline ring.

  • Work-up - Neutralization : After cooling the mixture to room temperature, carefully add solid sodium carbonate (Na₂CO₃) in portions until the pH of the aqueous layer is between 7 and 8.

    • Rationale: This is a critical self-validating step. The neutralization deprotonates the quinolinium product to the free base, 8-bromoquinoline, which is insoluble in water but highly soluble in organic solvents. Successful extraction is contingent on complete neutralization.

  • Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) (e.g., 3 x 50 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation under reduced pressure. This yields the crude product.

  • Purification : Purify the crude 8-bromoquinoline by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate as the eluent.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and side products, ensuring high purity for the subsequent step.

Part B: Conversion to this compound

  • Dissolution : Dissolve the purified 8-bromoquinoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Precipitation : While stirring, slowly add a solution of hydrochloric acid in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

    • Rationale: The protonation of the basic nitrogen by HCl forms an ionic salt that is insoluble in nonpolar organic solvents like ether, providing an effective method of isolation and final purification.

  • Isolation : Collect the solid precipitate by vacuum filtration.

  • Washing and Drying : Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure this compound.

Applications in Research and Development

This compound is a valuable reagent primarily due to the reactivity of the C-Br bond.

  • Cross-Coupling Reactions : It is an excellent substrate for palladium-catalyzed reactions. This allows for the introduction of various functional groups at the 8-position, including alkyl, aryl, alkynyl, and amino moieties. These reactions are fundamental to building molecular complexity and are widely used in the synthesis of potential drug candidates.[4]

  • Precursor for Bioactive Molecules : Research has shown that quinoline derivatives, including those synthesized from bromo-quinolines, exhibit significant anticancer activity. The 8-position is a key site for modification to modulate interactions with biological targets such as enzymes (e.g., topoisomerase) and receptors.[12][13]

  • Synthesis of Ligands and Materials : The quinoline nitrogen and the substituent introduced at the 8-position can act as a bidentate chelate system for metal ions. This property is exploited in the design of metal complexes for catalysis, fluorescent sensors, and organic light-emitting diodes (OLEDs).[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazards : The compound is classified as an irritant to the skin, eyes, and respiratory system.[6][9][14] It may be harmful if swallowed.[15]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][14][16]

  • Handling : Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation and have emergency eyewash stations and safety showers readily accessible.[5][16]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][15] Keep it away from strong oxidizing agents and incompatible materials.[14]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5][16]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined molecular structure, predictable reactivity, and accessible synthesis make it a foundational building block for researchers. By understanding its properties and applying the robust protocols for its synthesis and handling described in this guide, professionals in drug development and materials science can effectively leverage this versatile intermediate to construct the next generation of complex, functional molecules.

References

An In-depth Technical Guide to the Solubility of 8-Bromoquinoline Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 8-Bromoquinoline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document synthesizes theoretical principles with practical experimental guidance to offer a robust understanding of the compound's behavior in various solvent systems.

Introduction to this compound

8-Bromoquinoline is a heterocyclic aromatic compound with a bromine substituent on the quinoline ring system.[1][2] As a hydrochloride salt (C₉H₇BrClN), its physicochemical properties are distinct from its free base form, particularly concerning its solubility.[3] Understanding these properties is critical for a wide range of applications, from reaction chemistry to formulation development in the pharmaceutical industry.[2]

Table 1: Physicochemical Properties of 8-Bromoquinoline and its Hydrochloride Salt

Property8-BromoquinolineThis compound
Chemical Structure C₉H₆BrNC₉H₇BrClN
Molecular Weight 208.05 g/mol [4]244.5 g/mol [3]
CAS Number 16567-18-31081803-09-9[3]

Theoretical Framework: The Science of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] As an organic salt, this compound possesses both ionic and organic characteristics, leading to a nuanced solubility profile.

  • Polar Protic Solvents: These solvents, such as water and alcohols, have a hydrogen atom bound to an electronegative atom (like oxygen) and can engage in hydrogen bonding.[5][7] The hydrochloride salt of an organic base like 8-bromoquinoline is expected to be more soluble in these solvents due to the strong ion-dipole interactions between the charged solute and the polar solvent molecules.[8]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are polar but lack an acidic proton.[7][9] They can accept hydrogen bonds but cannot donate them.[9] These solvents are effective at dissolving salts.[9]

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are not effective at solvating charged species. Consequently, ionic compounds like this compound are generally insoluble or poorly soluble in nonpolar solvents.[5]

The process of dissolution can be visualized as a sequence of steps, each with an associated energy change. For a solute to dissolve, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

cluster_0 Solubility Process Initial_State Solute + Solvent Overcoming_Solute_Interactions Separated Solute Molecules Initial_State->Overcoming_Solute_Interactions ΔH_solute > 0 Overcoming_Solvent_Interactions Separated Solvent Molecules Initial_State->Overcoming_Solvent_Interactions ΔH_solvent > 0 Solvation Solvated Solute Molecules Overcoming_Solute_Interactions->Solvation Overcoming_Solvent_Interactions->Solvation Final_State Solution Solvation->Final_State ΔH_mix < 0

Caption: Energy changes in the dissolution process.

Predicted Solubility Profile of this compound

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O)Polar ProticHighThe ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with water molecules.
Methanol (CH₃OH)Polar ProticHighSimilar to water, methanol can effectively solvate the ions of the salt.
Ethanol (C₂H₅OH)Polar ProticModerate to HighThe slightly lower polarity compared to methanol may result in slightly lower, but still significant, solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong solvent for a wide array of organic and inorganic compounds, including many salts.[9]
Dimethylformamide (DMF)Polar AproticModerate to HighDMF is a polar aprotic solvent capable of dissolving many organic salts.
Acetonitrile (CH₃CN)Polar AproticModerateWhile polar, acetonitrile is generally a weaker solvent for salts compared to DMSO and DMF.
Dichloromethane (CH₂Cl₂)Polar AproticLow to ModerateIts polarity is lower than other polar aprotic solvents, limiting its ability to dissolve ionic compounds.
Acetone ((CH₃)₂CO)Polar AproticLow to ModerateSimilar to dichloromethane, its capacity to dissolve salts is limited.
Tetrahydrofuran (THF)Polar AproticLowTHF has a relatively low dielectric constant for a polar solvent, making it a poor solvent for most salts.
Hexane (C₆H₁₄)NonpolarInsolubleThe nonpolar nature of hexane cannot overcome the lattice energy of the ionic salt.
Toluene (C₇H₈)NonpolarInsolubleSimilar to hexane, toluene is a nonpolar solvent and is not expected to dissolve this compound.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[10]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of a compound's solubility profile using the shake-flask method.

cluster_workflow Shake-Flask Method Workflow A 1. Preparation: - Add excess 8-Bromoquinoline HCl to a known volume of solvent in a sealed vial. B 2. Equilibration: - Agitate the vial at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours). A->B C 3. Phase Separation: - Centrifuge the sample to pellet the undissolved solid. B->C D 4. Sample Collection: - Carefully withdraw an aliquot of the clear supernatant. C->D E 5. Filtration: - Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates. D->E F 6. Analysis: - Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis). E->F G 7. Calculation: - Determine the solubility in appropriate units (e.g., mg/mL, mol/L). F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For more effective separation, centrifuge the samples at a high speed.[11]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[11]

    • Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation:

    • The solubility is calculated from the measured concentration and expressed in units such as g/100 mL, mg/mL, or mol/L.[10]

Conclusion

This technical guide provides a thorough overview of the solubility of this compound. While quantitative experimental data is limited, a strong predictive understanding of its solubility can be derived from its chemical structure as an organic salt. The provided shake-flask protocol offers a standardized and reliable method for researchers to determine the precise solubility in various solvents, enabling more accurate and reproducible experimental design and formulation development.

References

An In-depth Technical Guide to the Synthesis of 8-Bromoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Bromoquinoline Hydrochloride

8-Bromoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[2] The bromo-substituent at the 8-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of diverse molecular architectures.[1][3] this compound, the salt form, often provides improved solubility and stability, making it more amenable to pharmaceutical formulation and biological testing. This guide offers a comprehensive overview of the primary synthetic routes to 8-bromoquinoline, its conversion to the hydrochloride salt, and essential analytical and safety considerations.

Strategic Approaches to the Quinoline Core: Key Synthesis Routes

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing reliable access to this important heterocycle. The choice of a particular route to 8-bromoquinoline depends on factors such as the availability of starting materials, desired scale, and safety considerations.

The Skraup Synthesis: A Classic and Robust Method

The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[4][5] For the synthesis of 8-bromoquinoline, 2-bromoaniline is the logical starting material.

Mechanism and Rationale:

The reaction proceeds through a series of steps initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5] This is followed by a Michael-type conjugate addition of the 2-bromoaniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline derivative. Finally, an oxidizing agent, often the nitrobenzene derivative corresponding to the aniline (or arsenic pentoxide in older procedures), oxidizes the dihydroquinoline to the aromatic 8-bromoquinoline.[4][5] The use of ferrous sulfate is often included to moderate the otherwise potentially violent reaction.[4]

Experimental Protocol: A "Painless" Skraup Synthesis of 8-Bromoquinoline [6]

This modified procedure utilizes methanesulfonic acid and avoids the notoriously vigorous conditions of the classic Skraup reaction.

Reagents and Equipment:

  • 2-Bromoaniline

  • Glycerol

  • Sodium meta-nitrobenzenesulfonate

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Methanesulfonic acid

  • 50% (w/v) Sodium hydroxide solution

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • 1-L three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Internal temperature thermometer

  • Dropping funnel

  • Kugelrohr distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Charge the flask with 250 mL of methanesulfonic acid and heat with stirring to an internal temperature of 125 °C.

  • Addition of Reactants: Add 80.55 g (0.468 mol) of 2-bromoaniline in portions, followed by 66.30 g (0.293 mol) of sodium meta-nitrobenzenesulfonate and 3.90 g (14 mmol) of FeSO₄·7H₂O.

  • Glycerol Addition: Charge the dropping funnel with 28.3 mL (0.39 mol) of glycerol and add it dropwise over 15 minutes.

  • Staged Glycerol Addition: Add two more portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.

  • Reaction Completion: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.

  • Workup - Quenching and Basification: Allow the reaction to cool to room temperature and add 250 mL of water. Transfer the resulting solution to a 4-L beaker, using an additional 100 mL of water for rinsing. Place the beaker in an ice bath and carefully add 50% aqueous NaOH with stirring until the pH is ~14.

  • Extraction: Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the layers to separate for approximately 10 minutes during each extraction to manage emulsions.

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 400 mL), and dry over anhydrous Na₂SO₄.

  • Isolation of Crude Product: Filter the dried solution through Celite and concentrate under reduced pressure to obtain a viscous brown oil. This crude product is approximately 95% pure 8-bromoquinoline.

  • Purification: Purify the crude product by Kugelrohr distillation (0.14 mmHg; pot temperature, 180–205 °C) to yield a yellow oil that solidifies upon standing.

Expected Yield: 86%[6]

Advantages and Disadvantages of the Skraup Synthesis:

Advantages Disadvantages
Utilizes readily available and inexpensive starting materials.The classic reaction can be highly exothermic and difficult to control.
Generally provides good yields for a variety of substituted quinolines.The use of strong acids and high temperatures can be a safety concern.
A one-pot reaction, which can be procedurally straightforward.The reaction may not be suitable for substrates with acid-sensitive functional groups.
The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a related method for synthesizing quinolines that involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[7][8] This reaction is often considered a modification of the Skraup synthesis and can be more versatile as it allows for the use of a wider range of α,β-unsaturated carbonyl compounds.

Mechanism and Rationale:

Similar to the Skraup synthesis, the mechanism is believed to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[8] This is followed by cyclization, dehydration, and oxidation to yield the quinoline product. A key difference is that the α,β-unsaturated carbonyl compound can be pre-formed or generated in situ from the aldol condensation of two aldehydes or an aldehyde and a ketone.[8] The reaction is typically catalyzed by Brønsted or Lewis acids.[9]

Experimental Protocol: Synthesis of 8-Bromoquinoline from 2-Bromoaniline and Acrolein Diethyl Acetal [1][10]

This protocol utilizes acrolein diethyl acetal as a stable precursor to acrolein.

Reagents and Equipment:

  • 2-Bromoaniline (o-bromoaniline)

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl) solution

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl acetate (or cyclohexane and methanol)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, add 1N HCl solution (82.5 mL) to 2-bromoaniline (~1 mmol).

  • Addition of Acrolein Precursor: Add acrolein diethyl acetal (2.5 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux at 111 °C for 24 hours.

  • Workup - Neutralization: After cooling to room temperature, neutralize the reaction mixture to a pH of 7-8 with solid Na₂CO₃.

  • Extraction: Extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a solvent mixture of hexane and ethyl acetate (or 15% ethyl acetate/cyclohexane and methanol) as the eluent to yield the pure 8-bromoquinoline.

Advantages and Disadvantages of the Doebner-von Miller Reaction:

Advantages Disadvantages
More versatile than the Skraup synthesis due to a wider range of applicable carbonyl compounds.Yields can be variable depending on the specific substrates and reaction conditions.
Can often be carried out under milder conditions than the classic Skraup reaction.The mechanism can be complex, and side reactions may occur.
The use of acetals as acrolein precursors improves handling and safety.Purification of the final product may require chromatography.
The Combes Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][12] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[11] While this method is excellent for producing 2,4-disubstituted quinolines, its application to the synthesis of unsubstituted-at-2,4 8-bromoquinoline is less common.

General Reaction Scheme:

Combes_Synthesis

Caption: General workflow of the Combes quinoline synthesis.

Formation of this compound

The conversion of the free base, 8-bromoquinoline, to its hydrochloride salt is a straightforward acid-base reaction. This is typically done to improve the compound's solubility in aqueous media and enhance its stability for storage and handling.

General Procedure:

  • Dissolve the purified 8-bromoquinoline in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry HCl gas through the solution.

  • The hydrochloride salt will typically precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Comparative Analysis of Synthesis Routes

Synthesis Route Starting Materials Typical Yields Scalability Key Advantages Key Disadvantages
Skraup Synthesis 2-Bromoaniline, GlycerolGood to Excellent (e.g., 86%)[6]Well-established for large-scale production.Low-cost starting materials; one-pot procedure.Potentially hazardous reaction conditions (high temp, strong acid).
Doebner-von Miller 2-Bromoaniline, α,β-Unsaturated CarbonylModerate to GoodGoodMore versatile in terms of carbonyl component; can be milder.Yields can be substrate-dependent; may require chromatography.
Direct Bromination 8-Substituted QuinolineVariableDepends on selectivityPotentially a shorter route if a suitable precursor is available.Poor regioselectivity is a major issue; may lead to mixtures.[2][13]

Characterization and Purification

Purification:

  • Distillation: For the free base, Kugelrohr or vacuum distillation is an effective method for purification, especially on a larger scale.[6]

  • Column Chromatography: Silica gel chromatography is commonly used for the purification of 8-bromoquinoline, with solvent systems like hexane/ethyl acetate.[1][10]

  • Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (300 MHz, CDCl₃): δ 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.39 (dd, J = 8.1, 4.2 Hz, 1H), 7.32 (t, J = 8.0 Hz, 1H).[6]

    • ¹³C NMR (75 MHz, CDCl₃): δ 151.1, 145.0, 136.5, 133.0, 129.4, 127.7, 126.8, 124.5, 121.8.[6]

  • Mass Spectrometry (MS): The molecular weight of 8-bromoquinoline is 208.05 g/mol .[3][14] Mass spectrometry will show a characteristic isotopic pattern for the bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the quinoline ring system and the C-Br bond.

Safety and Handling

8-Bromoquinoline and its Hydrochloride Salt:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

  • Precautions: Avoid breathing dust, vapor, mist, or gas.[15] Wear protective gloves, clothing, eye protection, and face protection.[16] Use in a well-ventilated area.[15]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

    • Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[15]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

Reagents Used in Synthesis:

  • Strong Acids (Sulfuric Acid, Methanesulfonic Acid): Corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.

  • 2-Bromoaniline: Toxic and an irritant. Avoid inhalation and skin contact.

  • Glycerol: Non-hazardous, but the dehydration to acrolein at high temperatures produces a toxic and flammable substance.

  • Sodium meta-nitrobenzenesulfonate: Oxidizing agent. Keep away from combustible materials.

Workflow for Safe Synthesis:

Safe_Synthesis_Workflow

Caption: A generalized workflow for ensuring safety during chemical synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through classic quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, starting from 2-bromoaniline. While the Skraup synthesis offers a robust, high-yielding, one-pot procedure, modern modifications are recommended to ensure better control and safety. The Doebner-von Miller reaction provides greater flexibility with the choice of carbonyl precursors. Subsequent treatment of the purified 8-bromoquinoline free base with hydrochloric acid readily affords the desired hydrochloride salt. Careful adherence to experimental protocols and safety precautions is paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

Strategic Overview: Deconstructing the Synthesis of 8-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of 8-Bromoquinoline Hydrochloride

The preparation of 8-bromoquinoline is not a singular path but a choice among several established synthetic strategies. The selection of a specific route is often dictated by the availability and cost of starting materials, desired scale, and laboratory safety considerations. At its core, the synthesis can be approached via two primary retrosynthetic disconnections:

  • Formation of the Quinoline Core: Building the bicyclic quinoline system with the bromine atom already in place on the aniline precursor. This is exemplified by the Skraup and Doebner-von Miller reactions.

  • Halogenation of a Pre-formed Quinoline Ring: Introducing the bromine atom onto an existing quinoline or a substituted quinoline scaffold through electrophilic substitution.

The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's stability, solubility in aqueous media, and ease of handling.

G cluster_0 Core Synthetic Strategies A o-Bromoaniline + Acrolein Equivalent Target 8-Bromoquinoline A->Target Skraup / Doebner-von Miller Reaction B 8-Substituted Quinoline + Brominating Agent B->Target Electrophilic Bromination C 8-Aminoquinoline C->Target Sandmeyer Reaction HCl_Salt 8-Bromoquinoline HCl Target->HCl_Salt HCl Addition

Caption: Primary synthetic routes to 8-Bromoquinoline.

Synthesis from Anilines: The Skraup and Doebner-von Miller Reactions

The most classic and frequently cited methods for constructing the quinoline ring system from the ground up are the Skraup and Doebner-von Miller reactions. These methods build the pyridine ring onto a pre-existing substituted aniline.

Core Starting Materials
Starting MaterialMolecular FormulaRole in Reaction
o-BromoanilineC₆H₆BrNProvides the benzene ring and the nitrogen atom for the final quinoline structure.
GlycerolC₃H₈O₃Dehydrates in situ to form acrolein, the α,β-unsaturated aldehyde (Skraup).[1]
Acrolein Diethyl AcetalC₇H₁₄O₂A stable precursor to acrolein, an α,β-unsaturated aldehyde (Doebner-von Miller).[2][3]
Sulfuric Acid (H₂SO₄)H₂SO₄Acts as a catalyst and a powerful dehydrating agent.[4]
Oxidizing Agent (e.g., Nitrobenzene)C₆H₅NO₂Oxidizes the dihydroquinoline intermediate to the aromatic quinoline.[1][4]
Mechanistic Rationale (E-E-A-T)

The reaction proceeds through a series of well-understood steps, the causality of which is crucial for successful execution:

  • Formation of the Electrophile: Concentrated sulfuric acid dehydrates glycerol to form acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[1] Using a stable precursor like acrolein diethyl acetal, as seen in the Doebner-von Miller variant, provides better control over this highly exothermic step.[2][3][5]

  • Michael Addition: The amino group of o-bromoaniline acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition. This is the key bond-forming step that attaches the three-carbon unit to the aniline.[6]

  • Cyclization and Dehydration: The resulting aldehyde intermediate is protonated by the strong acid catalyst, which facilitates an intramolecular electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is not yet aromatic. An oxidizing agent, traditionally the nitrobenzene of the aniline starting material or added separately, is required to remove two hydrogen atoms and form the stable aromatic quinoline ring.[4]

This reaction is notoriously vigorous, a fact attributed to the highly exothermic nature of the glycerol dehydration and subsequent polymerization of acrolein.[1] The inclusion of a moderator like ferrous sulfate (FeSO₄) is a classic technique to tame the reaction's violence.[4]

Experimental Protocol: Doebner-von Miller Synthesis

This protocol is adapted from established procedures and offers greater control than the classic Skraup reaction.[2][3]

G A 1. Charge Reactor B 2. Add Reagents (o-Bromoaniline, Acrolein Diethyl Acetal) A->B 1N HCl C 3. Reflux (e.g., 111°C, 24h) B->C D 4. Workup (Neutralize, Extract) C->D E 5. Purify (Column Chromatography) D->E F Product: 8-Bromoquinoline E->F

Caption: Workflow for Doebner-von Miller Synthesis.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a 1N solution of hydrochloric acid (approx. 82.5 mL per mmol of aniline).[2]

  • Reagent Addition: Add o-bromoaniline (~1 mmol) to the acidic solution with stirring. Subsequently, add acrolein diethyl acetal (2.5 mmol).[2][3]

  • Reaction: Heat the mixture to reflux (approximately 111°C) and maintain for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Workup & Extraction: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by adding solid sodium carbonate (Na₂CO₃) in portions until the pH reaches 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[2][3]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude 8-bromoquinoline by column chromatography on silica gel, using a solvent system such as hexane and ethyl acetate to afford the pure product.[2][3]

Synthesis via Direct Bromination

An alternative strategy involves the direct halogenation of a quinoline scaffold. The success of this approach is highly dependent on the directing effects of substituents already present on the ring, as direct bromination of unsubstituted quinoline is often unselective.

Core Starting Materials
Starting MaterialMolecular FormulaRole in Reaction
8-HydroxyquinolineC₉H₇NOA pre-formed quinoline with a strongly activating, ortho-, para-directing group at the 8-position.[7][8]
8-AminoquinolineC₉H₈N₂A pre-formed quinoline with a very strongly activating, ortho-, para-directing group at the 8-position.[7]
Molecular Bromine (Br₂)Br₂The electrophilic source of bromine.[7]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂A milder, more selective source of electrophilic bromine.[8]
Solvent (e.g., CHCl₃, CH₃CN)VariesProvides the medium for the reaction.[7][9]
Mechanistic Rationale (E-E-A-T)

This pathway is a classic example of electrophilic aromatic substitution. The key to its success is regioselectivity:

  • Activation: The hydroxyl (-OH) and amino (-NH₂) groups at the C-8 position are powerful activating groups. They donate electron density into the benzene portion of the quinoline ring, making it highly susceptible to electrophilic attack.

  • Directing Effects: These groups are ortho, para-directing. Since the C-8 position is occupied, they direct incoming electrophiles (Br⁺) to the C-5 and C-7 positions.[7]

  • Challenges: A significant challenge is achieving mono-bromination. The high activation of the ring often leads to the formation of di-bromo derivatives (e.g., 5,7-dibromo-8-hydroxyquinoline).[7][9] Precise control of stoichiometry, temperature, and the choice of brominating agent (e.g., using milder NBS over Br₂) is critical to favor the mono-substituted product.[8] Synthesis of 8-bromoquinoline via this method is less direct as it requires starting with a C-8 substituted quinoline and may require subsequent removal of the directing group, which adds steps to the overall synthesis.

Experimental Protocol: Bromination of 8-Hydroxyquinoline

This protocol describes a general approach to the bromination of an activated quinoline, highlighting the conditions that influence product distribution.[7]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 8-hydroxyquinoline (1 eq) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) in a flask protected from light.

  • Bromine Addition: In a separate vessel, dissolve molecular bromine (Br₂, typically 1.0-1.5 eq for mono-bromination) in the same solvent. Add this bromine solution dropwise to the 8-hydroxyquinoline solution over 10-15 minutes, maintaining the temperature (e.g., 0°C to room temperature).[7]

  • Reaction: Stir the mixture in the dark. The reaction time can vary from a few hours to a couple of days, depending on the specific conditions. Monitor the consumption of the starting material by TLC.[9]

  • Workup: Upon completion, quench any excess bromine. Wash the organic layer with an aqueous solution of 5% sodium bicarbonate (NaHCO₃) to remove HBr byproduct, followed by water.[7]

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting product mixture, which may contain mono- and di-brominated species, must be purified by column chromatography or recrystallization to isolate the desired bromo-substituted 8-hydroxyquinoline.[7]

Final Step: Preparation of this compound

The conversion of the free base, 8-bromoquinoline, into its hydrochloride salt is a standard and typically high-yielding procedure performed to enhance the compound's physical properties for further application.

Reagents and Rationale
  • Starting Material: Purified 8-bromoquinoline.

  • Reagent: Hydrochloric acid (HCl). This can be used as a gas bubbled through a solution, or more conveniently, as a pre-made solution (e.g., 1N HCl or HCl in a solvent like diethyl ether or isopropanol).

  • Rationale: The lone pair of electrons on the quinoline nitrogen atom acts as a base, readily accepting a proton from HCl. The resulting ionic salt has a higher melting point and is often more soluble in polar and aqueous solvents than the neutral free base.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified 8-bromoquinoline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of HCl in the chosen solvent. An immediate precipitation of a white or off-white solid should be observed.

  • Isolation: Continue stirring for a short period (e.g., 30 minutes) to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material. Dry the product under vacuum to yield this compound.[10]

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the fields of medicinal chemistry and drug development. First isolated from coal tar in 1834, its versatile structure has spurred the development of a vast array of synthetic methodologies and the discovery of numerous compounds with profound pharmacological significance. This in-depth technical guide provides a comprehensive journey through the history of quinoline and its derivatives, from its initial discovery to the elucidation of its structure and the advent of seminal synthetic strategies. We will delve into the mechanistic intricacies and provide detailed experimental protocols for the classical Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Furthermore, this guide chronicles the evolution of quinoline-based therapeutics, from the naturally occurring antimalarial quinine to the synthetic triumphs of chloroquine and the broad-spectrum antibacterial fluoroquinolones. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this pivotal class of compounds.

The Genesis of a Scaffold: From Coal Tar to Confirmed Structure

The story of quinoline begins in the early 19th century, a period of burgeoning exploration in the realm of organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously analyzing the complex mixture of coal tar, isolated a yellow-colored, oily substance which he named "chinolin," later to be known as quinoline.[1] This marked the first identification of quinoline as a distinct chemical entity.[1][2] The true chemical nature of this isolate remained a subject of investigation for several decades. It wasn't until 1869 that the renowned chemist August Kekulé, celebrated for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2] This structural elucidation was a pivotal moment, providing a foundational framework for understanding quinoline's chemical properties and paving the way for targeted synthetic efforts.[1]

The Classical Era of Synthesis: Forging the Quinoline Core

The late 19th century witnessed a flurry of innovation in synthetic organic chemistry, leading to the development of several named reactions that remain fundamental to the construction of the quinoline core. These methods, born from the demands of the burgeoning dye industry and the quest to synthesize natural products, provided access to a wide range of quinoline derivatives.

The Skraup Synthesis (1880): A Vigorous Condensation

One of the earliest and most direct methods for synthesizing quinoline was developed by the Czech chemist Zdenko Hans Skraup in 1880.[3][4] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[3][5] This reaction is notoriously exothermic and can be violent if not carefully controlled.[5] The mechanism proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, followed by a Michael addition of the aniline. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to the aromatic quinoline.[6][7]

Experimental Protocol: Skraup Synthesis of Quinoline [8][9]

  • Materials:

    • Aniline (1.0 mole)

    • Glycerol (2.6 moles)

    • Nitrobenzene (0.5 mole)

    • Concentrated Sulfuric Acid (100 mL)

    • Ferrous sulfate heptahydrate (10 g, as a moderator)

  • Procedure:

    • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

    • Slowly and with cooling, add the concentrated sulfuric acid in portions.

    • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.

    • Once the reaction is self-sustaining, remove the external heat source.

    • After the vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and then carefully neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first, followed by the quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

  • Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. The reaction is highly exothermic and can be violent; the addition of ferrous sulfate helps to moderate it.[8]

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after the Skraup synthesis, a more versatile method was developed by Oscar Doebner and Wilhelm von Miller in 1881.[4][10] This reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like zinc chloride.[10][11] This method allows for the synthesis of a wider range of substituted quinolines.[11] The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.[12]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [13][14]

  • Materials:

    • Aniline (1.0 eq)

    • 6 M Hydrochloric acid

    • Crotonaldehyde (1.2 eq)

    • Toluene

    • Concentrated Sodium Hydroxide solution

    • Dichloromethane or Ethyl Acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

The Combes Quinoline Synthesis (1888): A Route to 2,4-Disubstituted Quinolines

In 1888, the French chemist Alphonse Combes reported a method for the synthesis of 2,4-disubstituted quinolines.[15][16] The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[15][17] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization under acidic conditions.[18][19] This method is particularly useful for preparing quinolines with substituents at the 2 and 4 positions.[15]

Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline [19]

  • Materials:

    • m-Chloroaniline

    • Acetylacetone (a β-diketone)

    • Concentrated Sulfuric Acid

  • Procedure:

    • Carefully mix m-chloroaniline and acetylacetone.

    • Slowly add concentrated sulfuric acid to the mixture with cooling.

    • Heat the reaction mixture, typically in an oil bath, to the required temperature for cyclization (the exact temperature and time will depend on the specific substrates).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethyl-7-chloroquinoline.

The Friedländer Synthesis (1882): A Condensation of o-Aminoaryl Aldehydes or Ketones

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a versatile method for preparing quinoline derivatives from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.[8][20] This reaction can be catalyzed by either acids or bases.[21][22] Two primary mechanistic pathways are proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base followed by an intramolecular aldol reaction and elimination.[20][22] The Friedländer synthesis offers a high degree of flexibility in the synthesis of polysubstituted quinolines.[21]

Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline [9]

  • Materials:

    • 2-Aminoacetophenone

    • Acetone

    • Potassium Hydroxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminoacetophenone and potassium hydroxide in ethanol.

    • Add acetone to the solution.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

Quinoline Derivatives as Therapeutic Agents: A Historical Perspective

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of therapeutic agents. The journey of quinoline-based drugs began with a natural product and has evolved through rational drug design and synthetic innovation.

Quinine: The Natural Antimalarial

The therapeutic history of quinoline is inextricably linked to the treatment of malaria. For centuries, the bark of the cinchona tree was used by indigenous populations in South America to treat fevers.[2] In the 17th century, Jesuit missionaries introduced this remedy to Europe, where it became known as "Jesuit's bark."[4][23] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from cinchona bark and named it quinine.[4][24] Quinine became the first effective chemical treatment for an infectious disease and remained a cornerstone of malaria therapy for over a century.[4]

Chloroquine: A Synthetic Success Story

The reliance on a natural source for quinine prompted the search for synthetic alternatives. In 1934, German scientists at Bayer, led by Hans Andersag, synthesized a 4-aminoquinoline compound they named Resochin, which would later be known as chloroquine.[24][25] Initially deemed too toxic, its potential was later recognized during World War II.[24][25] Chloroquine proved to be a highly effective and inexpensive antimalarial drug and was widely used for both treatment and prophylaxis for many years.[1][24] Its mechanism of action involves the inhibition of heme polymerization in the malaria parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. Chloroquine is thought to cap the growing hemozoin polymer, preventing further detoxification of heme and leading to parasite death.[15][20]

The Rise of the Fluoroquinolones: A New Class of Antibiotics

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the dawn of the quinolone antibiotics.[13] While nalidixic acid had a limited spectrum of activity, it laid the groundwork for the development of the highly successful fluoroquinolones. The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[26] Norfloxacin, introduced in 1986, was the first of this new generation, followed by ciprofloxacin in 1987, which exhibited even broader activity.

Fluoroquinolones exert their bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][27] In Gram-negative bacteria, the primary target is DNA gyrase, which is essential for DNA replication, recombination, and repair.[5] In Gram-positive bacteria, topoisomerase IV is the main target, playing a crucial role in the segregation of daughter chromosomes after replication.[5] By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[18][26]

Data Presentation

Table 1: Timeline of Key Discoveries in Quinoline History
Year Discovery Key Contributor(s)
1834Isolation of quinoline from coal tarFriedlieb Ferdinand Runge
1869Proposal of the correct bicyclic structure of quinolineAugust Kekulé
1880Development of the Skraup synthesis of quinolineZdenko Hans Skraup
1881Development of the Doebner-von Miller reactionOscar Doebner & Wilhelm von Miller
1882Development of the Friedländer synthesis of quinolinePaul Friedländer
1888Development of the Combes quinoline synthesisAlphonse Combes
1934Synthesis of chloroquine (Resochin)Hans Andersag (Bayer)
1962Discovery of nalidixic acidGeorge Lesher and colleagues
1986Introduction of norfloxacin, the first fluoroquinolone
1987Introduction of ciprofloxacin
Table 2: Comparative Overview of Classical Quinoline Syntheses
Synthesis Method Starting Materials Typical Products Advantages Disadvantages
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or simply substituted quinolinesUses readily available starting materialsHarsh, exothermic conditions; often low yields and tar formation
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketoneSubstituted quinolinesMore versatile than Skraup; allows for a wider range of substituentsCan still be prone to side reactions and tar formation
Combes Arylamine, β-diketone2,4-Disubstituted quinolinesGood for specific substitution patternsRequires β-diketones which may not be readily available
Friedländer 2-Aminoaryl aldehyde or ketone, compound with α-methylene groupPolysubstituted quinolinesHigh versatility and generally milder conditionsStarting materials can be more complex to synthesize

Visualizations

Core Quinoline Structure

G cluster_workflow Skraup Synthesis Workflow start Aniline + Glycerol + H₂SO₄ + Oxidizing Agent step1 Dehydration of Glycerol to Acrolein start->step1 step2 Michael Addition of Aniline step1->step2 step3 Acid-Catalyzed Cyclization & Dehydration step2->step3 step4 Oxidation step3->step4 end Quinoline step4->end G cluster_moa Fluoroquinolone Inhibition of Bacterial DNA Replication drug Fluoroquinolone complex Drug-Enzyme-DNA Ternary Complex drug->complex enzyme DNA Gyrase (Gram-negative) Topoisomerase IV (Gram-positive) enzyme->complex dna Bacterial DNA dna->complex cleavage Stabilization of Cleaved DNA complex->cleavage replication_block Inhibition of DNA Replication cleavage->replication_block cell_death Bacterial Cell Death replication_block->cell_death

References

Bromoquinolines: A Privileged Scaffold with Diverse Biological Activities - A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold holds a privileged position in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of bromine atoms onto this heterocyclic system, creating bromoquinolines, has emerged as a powerful approach in drug discovery. Bromination not only modulates the physicochemical properties of the parent quinoline but also provides a versatile synthetic handle for the generation of diverse molecular libraries. This in-depth technical guide explores the significant and varied biological activities of bromoquinoline derivatives. We will delve into their well-established anticancer and antimicrobial properties, examining the underlying mechanisms of action, including DNA intercalation, topoisomerase inhibition, and disruption of microbial processes. Furthermore, this guide will shed light on the emerging and exciting potential of bromoquinolines as antiviral and neuroprotective agents. By providing detailed experimental protocols for key biological assays and summarizing critical structure-activity relationship data, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to harness the therapeutic potential of the bromoquinoline scaffold.

Part 1: The Bromoquinoline Scaffold: A Gateway to Biological Activity

The Quinoline Core: A "Privileged" Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in the realm of medicinal chemistry. Its prevalence in a wide array of biologically active compounds has led to its designation as a "privileged structure". This term reflects the ability of the quinoline nucleus to serve as a versatile template for interacting with multiple biological targets, leading to a diverse range of pharmacological activities.[1] The structural rigidity and aromatic nature of the quinoline core provide a foundation for the precise spatial orientation of various functional groups, enabling targeted interactions with enzymes and receptors.

The Influence of Bromine Substitution

The introduction of a bromine atom onto the quinoline scaffold significantly influences its biological and chemical properties. Bromine, as a halogen, imparts increased lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its target. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic distribution within the quinoline ring system, thereby affecting its binding affinity to biological macromolecules.

From a synthetic standpoint, the bromine atom serves as an exceptionally useful handle for further molecular elaboration. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

Synthetic Strategies for Bromoquinoline Derivatives

The generation of diverse libraries of bromoquinoline derivatives is crucial for exploring their therapeutic potential. Several synthetic strategies have been developed to achieve this, with regioselectivity being a key challenge. Direct bromination of quinoline often yields a mixture of isomers.[2] More controlled and regioselective methods are therefore preferred in medicinal chemistry.

One of the most powerful and widely used methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction efficiently couples a bromoquinoline with a boronic acid or ester, enabling the formation of a carbon-carbon bond and the introduction of a vast array of substituents. Another key methodology is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-substituted quinolines from their bromo-precursors. These synthetic tools are instrumental in building the molecular diversity needed for the discovery of potent and selective drug candidates.

Part 2: Anticancer Activity of Bromoquinolines: Targeting Uncontrolled Cell Proliferation

Bromoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[1] Their multifaceted mechanisms of action, which include interfering with fundamental cellular processes like DNA replication and inducing programmed cell death, make them an attractive class of compounds for oncological research.

Mechanisms of Action in Oncology

One of the primary mechanisms by which bromoquinolines exert their anticancer effects is through interaction with DNA. Some derivatives can intercalate between the base pairs of the DNA double helix, causing structural distortions that interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, certain bromoquinolines have been identified as potent inhibitors of topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1][3] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[3]

Topoisomerase_I_Inhibition cluster_DNA DNA Replication/Transcription cluster_Inhibition Inhibition by Bromoquinoline Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex Bromoquinoline Bromoquinoline Derivative Bromoquinoline->Cleavage_Complex Stabilization Apoptosis Apoptosis Stabilized_Complex->Apoptosis DNA Damage

Caption: Mechanism of Topoisomerase I inhibition by bromoquinolines.

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Bromoquinoline derivatives have been shown to trigger this process through various signaling pathways. The induction of apoptosis is a critical mechanism for eliminating cancerous cells without eliciting an inflammatory response.[1]

A common method to detect apoptosis in vitro is the DNA laddering assay . In apoptotic cells, endonucleases are activated, which cleave the DNA into fragments of specific sizes. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder" pattern.[1]

Apoptosis_Detection_Workflow Start Cancer Cell Culture Treatment Treatment with Bromoquinoline Derivative Start->Treatment Incubation Incubation Treatment->Incubation Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting DNA_Extraction DNA Extraction Cell_Harvesting->DNA_Extraction Electrophoresis Agarose Gel Electrophoresis DNA_Extraction->Electrophoresis Visualization Visualization of DNA Ladder Electrophoresis->Visualization End Apoptosis Confirmed Visualization->End

Caption: Experimental workflow for detecting apoptosis via DNA laddering.

Cellular signaling pathways, particularly those regulated by protein kinases, are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers.[4] Some bromoquinoline derivatives have been investigated as inhibitors of key kinases within this pathway, offering a targeted approach to cancer therapy.[4] By blocking the activity of kinases like PI3K, Akt, or mTOR, these compounds can halt the downstream signaling that promotes cancer cell survival and growth.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Bromoquinoline Bromoquinoline Derivative Bromoquinoline->PI3K Inhibition Bromoquinoline->Akt Inhibition Bromoquinoline->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by bromoquinolines.

Structure-Activity Relationship (SAR) in Anticancer Bromoquinolines

The anticancer potency of bromoquinoline derivatives is highly dependent on the number and position of bromine atoms, as well as the nature of other substituents on the quinoline ring.[5] For instance, studies have shown that the presence of multiple bromine atoms can enhance antiproliferative activity.[1] Additionally, the combination of bromo and nitro groups on the quinoline scaffold has been found to have a synergistic effect on anticancer potency.[1] The presence of a hydroxyl group at the C-8 position has also been correlated with increased anticancer potential.[3]

Compound Substituents Cell Line IC50 (µM) Reference
6,8-dibromo-5-nitroquinoline6,8-di-Br, 5-NO2C650.0[1]
HT2926.2[1]
HeLa24.1[1]
5,7-dibromo-8-hydroxyquinoline5,7-di-Br, 8-OHC66.7 µg/mL[3]
HeLa25.6 µg/mL[3]
HT2910.2 µg/mL[3]
5,7-dicyano-8-hydroxyquinoline5,7-di-CN, 8-OHC615.3 µg/mL[3]
HeLa21.4 µg/mL[3]
HT2918.7 µg/mL[3]
Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

    • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivatives and incubate for a specified period (e.g., 48 hours).[5]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[5]

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[6]

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[7]

  • Principle: During apoptosis, endonucleases cleave DNA into internucleosomal fragments, which appear as a ladder on an agarose gel.[7]

  • Protocol:

    • Cell Treatment: Treat cells with the bromoquinoline compound to induce apoptosis.

    • DNA Extraction: Isolate genomic DNA from both treated and untreated (control) cells.[7]

    • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.[7]

    • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light. A ladder-like pattern in the treated sample lane indicates apoptosis.[7]

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

  • Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I. Inhibitors prevent this relaxation.[2]

  • Protocol:

    • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the bromoquinoline compound at various concentrations.[8]

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.[8]

    • Reaction Termination: Stop the reaction by adding a stop buffer.[8]

    • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.[8]

    • Analysis: Visualize the DNA bands. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition of topoisomerase I.[8]

Part 3: Antimicrobial Properties of Bromoquinolines: Combating Infectious Diseases

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with several quinoline-based drugs used clinically. The introduction of bromine to the quinoline ring has been shown to enhance or modulate this antimicrobial activity. Bromoquinoline derivatives have demonstrated efficacy against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Mechanisms of Antimicrobial Action

The antimicrobial effects of bromoquinolines are attributed to several mechanisms that disrupt essential cellular processes in microorganisms.

Some bromoquinoline derivatives, particularly those with lipophilic substituents, can intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Bromoquinolines can also act as inhibitors of key microbial enzymes that are vital for survival. For example, some derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[9] Since folate is essential for the synthesis of nucleic acids and certain amino acids, inhibition of this pathway is detrimental to bacterial growth.

DHPS_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate_Synthesis Folate Synthesis Dihydropteroate->Folate_Synthesis Bromoquinoline Bromoquinoline Derivative Bromoquinoline->DHPS Inhibition

Caption: Inhibition of Dihydropteroate Synthase (DHPS) in the folate synthesis pathway by bromoquinolines.

SAR in Antimicrobial Bromoquinolines

The antimicrobial activity of bromoquinolines is significantly influenced by their substitution patterns. For instance, the position of the bromine atom can affect the compound's potency against different microbial species. Furthermore, the presence of other functional groups, such as aryl sulfonamides, can enhance the antibacterial and antifungal properties of the bromoquinoline scaffold.[9]

Compound Class Target Organism MIC Range (mg/mL) Reference
7-Bromoquinoline-5,8-dione aryl sulfonamidesK. pneumoniae, S. typhi0.80 - 1.00[9]
1-Alkylquinolinium bromidesGram-positive & Gram-negative bacteria, FungiVaries with alkyl chain length[10]
Phenoxy quinolinesESBL producing E. coli, MRSA3.125 - 12.5 (for most active compounds)[11]
Experimental Protocols for Evaluating Antimicrobial Activity

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that prevents visible growth.[4]

  • Protocol:

    • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the bromoquinoline compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[9]

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[10]

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[9]

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[4]

    • MIC Determination: The MIC is the lowest concentration of the bromoquinoline compound at which there is no visible growth (turbidity) of the microorganism.[4]

Part 4: Exploring the Frontiers: Antiviral and Neuroprotective Potential

While the anticancer and antimicrobial activities of bromoquinolines are well-documented, their potential in other therapeutic areas is an active and promising area of research. Emerging evidence suggests that bromoquinoline derivatives may possess valuable antiviral and neuroprotective properties.

Antiviral Activity of Bromoquinoline Derivatives

The quinoline scaffold is present in some antiviral drugs, and recent studies have begun to explore the antiviral potential of bromo-substituted quinolines.

  • Human Immunodeficiency Virus (HIV): Some quinoline-based compounds have been shown to inhibit HIV replication.[12] The mechanism of action for some of these compounds involves the inhibition of viral enzymes crucial for the HIV life cycle, such as reverse transcriptase.[13]

  • Influenza Virus: Derivatives of quinoline have been investigated as potential anti-influenza agents.[14] The viral ribonucleoprotein (RNP) complex, which is essential for influenza virus transcription and replication, is a potential target for these compounds.[14]

  • Herpes Simplex Virus (HSV): Certain quinolonic acyclovir analogues, which incorporate a quinoline moiety, have demonstrated significant anti-HSV-1 activity.[15] These compounds are designed to be more effective inhibitors of viral replication than their parent compounds.

The antiviral mechanisms of bromoquinolines are still under investigation but are thought to involve the inhibition of key viral enzymes. For instance, in the context of HIV, bromoquinolines could potentially inhibit reverse transcriptase, an enzyme that is essential for the virus to convert its RNA genome into DNA. For other viruses, viral proteases, which are necessary for the processing of viral proteins, could be potential targets.

Neuroprotective Effects of Bromoquinolines

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. Quinoline derivatives have shown promise in this area, and bromoquinolines are being explored for their potential neuroprotective effects.[16][17]

One of the key pathological features of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine. Inhibition of AChE can increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function. Several quinoline derivatives have been identified as potent AChE inhibitors.[17][18] The bromoquinoline scaffold offers a template for the design of new and potentially more effective AChE inhibitors.

Oxidative stress is another major contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives possess antioxidant properties, enabling them to scavenge harmful free radicals and protect neurons from oxidative damage.[16][17] Additionally, bromoquinolines are being investigated for their ability to inhibit other enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B).[16][17]

Future Directions and Unexplored Potential

The exploration of bromoquinolines as antiviral and neuroprotective agents is still in its early stages. Future research will likely focus on:

  • Screening diverse libraries of bromoquinoline derivatives against a wider range of viruses and in various models of neurodegenerative diseases.

  • Elucidating the precise molecular mechanisms underlying their antiviral and neuroprotective effects.

  • Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Part 5: Conclusion and Future Perspectives

The bromoquinoline scaffold has unequivocally demonstrated its value as a "privileged structure" in medicinal chemistry, giving rise to a remarkable diversity of biological activities. This guide has traversed the significant therapeutic potential of bromoquinoline derivatives, from their well-established roles as potent anticancer and antimicrobial agents to their emerging promise in the realms of antiviral and neuroprotective therapies.

The strategic placement of bromine atoms on the quinoline nucleus provides a dual advantage: it modulates the molecule's physicochemical properties to enhance biological interactions and offers a versatile synthetic handle for extensive chemical modification. The mechanisms of action are as varied as their biological effects, encompassing DNA intercalation, enzyme inhibition, induction of apoptosis, and disruption of microbial integrity.

The future of bromoquinoline research is bright and holds immense potential for the development of novel therapeutics. The continued exploration of structure-activity relationships, guided by rational drug design and high-throughput screening, will undoubtedly lead to the discovery of more potent and selective drug candidates. As our understanding of the molecular basis of diseases deepens, the bromoquinoline scaffold will continue to serve as a valuable platform for the creation of next-generation medicines to address unmet medical needs. The journey from these promising scaffolds to clinical applications will require rigorous preclinical and clinical evaluation, but the foundational evidence strongly supports the continued investigation of bromoquinolines as a source of innovative therapeutic agents.

References

spectroscopic data (NMR, IR, Mass Spec) of 8-Bromoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 8-Bromoquinoline Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a detailed structural characterization. While empirical data for the hydrochloride salt is limited in public databases, this guide leverages spectral data from the free base, 8-Bromoquinoline, and explains the fundamental spectroscopic changes that occur upon protonation. The causality behind experimental choices and spectral interpretations is detailed, grounding the analysis in established principles of chemical spectroscopy. This guide includes standardized experimental protocols, tabular data summaries, and visual diagrams to facilitate a thorough understanding of the molecule's spectroscopic signature.

Introduction

8-Bromoquinoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as versatile scaffolds for the synthesis of molecules with potential anticancer, antibacterial, and antineurodegenerative properties.[1][2] The hydrochloride salt form is often utilized to improve the solubility and handling of the parent compound.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development pipeline. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle: NMR reveals the electronic environment and connectivity of hydrogen and carbon atoms, IR identifies functional groups through their vibrational modes, and MS determines the molecular weight and fragmentation patterns. This guide offers a senior application scientist's perspective on acquiring and interpreting this critical data for this compound.

Molecular Structure and Properties

The first step in any spectroscopic analysis is to understand the molecule's basic structure and properties. This compound is formed by the protonation of the quinoline nitrogen atom by hydrochloric acid.

  • Molecular Formula: C₉H₇BrClN

  • Molecular Weight: 244.52 g/mol

  • CAS Number: 1081803-09-9

  • Appearance: Typically an off-white to yellow solid.

The protonation of the nitrogen atom significantly influences the electronic structure of the quinoline ring system, which in turn causes predictable changes in its spectroscopic behavior compared to the free base (8-Bromoquinoline, CAS: 16567-18-3).

Caption: Molecular structure of 8-Bromoquinolinium Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

General Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow observation of the N-H proton.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with 0.3 Hz line broadening) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent signal (e.g., DMSO at 2.50 ppm).

¹H NMR Spectral Data and Interpretation

The following table presents typical ¹H NMR data for the free base, 8-Bromoquinoline, in CDCl₃. The interpretation is followed by a discussion of the expected changes for the hydrochloride salt.[3][4]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.95dd4.2, 1.7
H4~8.15dd8.3, 1.7
H3~7.40dd8.3, 4.2
H7~7.95dd7.6, 1.2
H5~7.75dd8.1, 1.2
H6~7.30t7.8

Interpretation of the Free Base Spectrum:

  • The protons on the pyridine ring (H2, H3, H4) are in a characteristic AMX spin system. H2 is the most downfield due to its proximity to the electronegative nitrogen.

  • The protons on the carbocyclic ring (H5, H6, H7) also form a distinct pattern. H7 and H5 are ortho to the bromine and nitrogen, respectively, leading to their downfield shifts relative to H6.

Causality of Spectral Changes for the Hydrochloride Salt: The protonation of the quinoline nitrogen has a profound deshielding effect on the nearby protons.[5][6]

  • N-H Proton: A new, broad singlet will appear significantly downfield (typically >10 ppm in DMSO-d₆), corresponding to the acidic N-H⁺ proton. Its broadness is due to quadrupolar coupling with the nitrogen nucleus and potential chemical exchange.

  • Pyridine Ring Protons (H2, H4): These protons experience the strongest inductive effect from the newly formed N-H⁺ bond. Their chemical shifts are expected to move significantly downfield (by 0.5 - 1.0 ppm or more) compared to the free base.

  • Carbocyclic Ring Protons (H5, H7): These protons will also experience a downfield shift, though typically less pronounced than for H2 and H4, as the positive charge is delocalized throughout the aromatic system.

¹³C NMR Spectral Data and Interpretation

A similar analysis can be applied to the ¹³C NMR spectrum.

Carbon AssignmentChemical Shift (δ, ppm) (Free Base)Expected Shift for HCl Salt
C2~150.5Downfield (more deshielded)
C3~121.5Slightly downfield
C4~136.2Downfield (more deshielded)
C4a~143.0Slightly downfield
C5~128.0Slightly downfield
C6~126.5Minimally affected
C7~133.0Slightly downfield
C8~129.0Minimally affected
C8a~148.0Downfield (more deshielded)

Interpretation and Effect of Protonation: The carbons of the pyridine ring, particularly C2 and C4, are significantly deshielded (shifted downfield) upon protonation due to the inductive withdrawal of electron density by the adjacent N-H⁺ group. The C8a bridgehead carbon is also notably affected. This provides strong corroborating evidence for the formation of the hydrochloride salt.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

General Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeExpected Appearance in HCl Salt
3100-3000Aromatic C-H StretchPresent, may be obscured by N-H⁺ stretch
3000-2500 N-H⁺ Stretch (Ammonium Salt) Broad, strong, and characteristic absorption band
1600-1450Aromatic C=C and C=N StretchPresent, may show slight shifts upon protonation
~800-700C-H Out-of-Plane BendingCharacteristic pattern for substitution
~1050C-Br StretchTypically weak, in the fingerprint region

Key Interpretation for Hydrochloride Salt: The most definitive feature in the IR spectrum of this compound is the presence of a very broad and strong absorption band in the 3000-2500 cm⁻¹ region.[7][8] This band is characteristic of the N-H⁺ stretching vibration in an amine hydrochloride salt and is often overlaid with weaker C-H stretching bands. Its presence is a direct and reliable confirmation of salt formation. The aromatic C=C and C=N stretching bands may also shift slightly due to the changes in the ring's electronic structure.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

General Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrum Data and Interpretation

Under standard EI-MS conditions, the sample is vaporized and ionized in the gas phase. The hydrochloride salt is thermally labile and will typically revert to the free base (8-Bromoquinoline) and HCl gas upon heating. Therefore, the resulting mass spectrum is that of the free base.[10]

m/z ValueIon AssignmentInterpretation
209 / 207[C₉H₆Br¹N]⁺˙ (Molecular Ion, M⁺˙)The presence of two peaks of nearly equal intensity, separated by 2 mass units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular formula.
128[M - Br]⁺Loss of the bromine radical.
101[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring, a characteristic fragmentation pathway for this heterocyclic system.[11][12]

Key Interpretation: The primary diagnostic feature is the molecular ion cluster at m/z 207 and 209, which confirms the mass and the presence of one bromine atom.[3][13] The fragmentation pattern, involving the loss of Br and then HCN, is consistent with the known behavior of quinoline compounds and further supports the assigned structure.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is achieved by synthesizing the information from all spectroscopic techniques. The following workflow illustrates this logical process.

G cluster_0 Spectroscopic Analysis Workflow Sample 8-Bromoquinoline HCl Sample MS Mass Spec (EI-MS) Sample->MS Step 1 IR FT-IR Spectroscopy Sample->IR Step 2 NMR NMR (¹H & ¹³C) Sample->NMR Step 3 MS_Data Result: Molecular Ion @ m/z 207/209 (Confirms Mass + Br presence) MS->MS_Data IR_Data Result: Broad N-H⁺ stretch @ 3000-2500 cm⁻¹ (Confirms HCl Salt) IR->IR_Data NMR_Data Result: Downfield shifts in pyridine ring (Confirms structure & salt) NMR->NMR_Data Conclusion Structural Confirmation MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: General workflow for spectroscopic characterization.

Safety Information

This compound should be handled with appropriate care in a laboratory setting. It is classified as an irritant.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[3]

  • Precautions: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.

References

Methodological & Application

Application Notes and Protocols: 8-Bromoquinoline Hydrochloride as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties make it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[3] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5] The historical success of quinoline-based drugs such as quinine and chloroquine underscores the enduring relevance of this heterocyclic motif in addressing global health challenges.[4]

8-Bromoquinoline hydrochloride serves as a versatile and strategically important precursor for the synthesis of a diverse range of substituted quinolines. The presence of the bromine atom at the C8 position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides a comprehensive guide to the synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions, and includes detailed experimental protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
Molecular Formula C₉H₇BrClN[6]
Molecular Weight 244.52 g/mol [6]
Appearance Solid[7]
Melting Point 58-59 °C (for 8-bromoquinoline free base)[7]
Boiling Point 112-113 °C at 0.5 mmHg (for 8-bromoquinoline free base)[7]
Density 1.594 g/mL at 25 °C (for 8-bromoquinoline free base)[7]
Solubility Soluble in various organic solvents.[8]

Safety Information: this compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6][9] For detailed safety information, consult the Safety Data Sheet (SDS).[6][9][10]

The Power of Palladium: Cross-Coupling Reactions from 8-Bromoquinoline

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[11][12] 8-Bromoquinoline is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents at the 8-position.

The Catalytic Cycle: A Unified Mechanistic Framework

The mechanisms of Suzuki, Buchwald-Hartwig, and Sonogashira couplings share a common catalytic cycle involving a palladium catalyst. This cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[11][13][14]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R-M or R₂NH PdII_R Ar-Pd(II)-R Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[15] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[11]

Typical Reaction Conditions for Suzuki Coupling of 8-Bromoquinoline:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, with water
Temperature 80-110 °C

digraph "Suzuki Coupling Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,6"];
node [shape=box, style="filled", fontname="Helvetica", fontsize=10, width=2, height=0.6];
edge [fontname="Helvetica", fontsize=9];

// Nodes
Start [label="Start: 8-Bromoquinoline HCl\n+ Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
Reagents [label="Add Pd Catalyst,\nLigand, and Base", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solvent [label="Add Solvent\n(e.g., Toluene/H₂O)", fillcolor="#FBBC05", fontcolor="#202124"];
Reaction [label="Heat under Inert Atmosphere\n(e.g., 100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Workup [label="Aqueous Workup\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Product [label="Product: 8-Arylquinoline", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges
Start -> Reagents;
Reagents -> Solvent;
Solvent -> Reaction;
Reaction -> Workup;
Workup -> Purification;
Purification -> Product;

}

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 8-Phenylquinoline via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 8-bromoquinoline with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenylquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[13][16] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.[17][18]

Typical Reaction Conditions for Buchwald-Hartwig Amination of 8-Bromoquinoline:

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C

Protocol: Synthesis of N-Phenylquinolin-8-amine via Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) to a round-bottom flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-phenylquinolin-8-amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[20]

Typical Reaction Conditions for Sonogashira Coupling of 8-Bromoquinoline:

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C

Protocol: Synthesis of 8-(Phenylethynyl)quinoline via Sonogashira Coupling

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous toluene and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 8-(phenylethynyl)quinoline.

Applications in Drug Discovery and Materials Science

The derivatives of 8-bromoquinoline synthesized through these powerful cross-coupling reactions have found numerous applications. In drug discovery, they serve as key intermediates in the synthesis of kinase inhibitors for cancer therapy, antimalarial agents, and novel antibiotics.[4][21][22] In materials science, these quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and novel ligands for catalysis. The ability to precisely tailor the electronic and steric properties of the quinoline core through C-8 functionalization makes this compound an invaluable building block for innovation in these fields.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide a powerful and flexible platform for the synthesis of a diverse array of 8-substituted quinolines, which are key components of numerous pharmaceuticals and advanced materials. The protocols outlined in this document provide a practical guide for researchers to harness the synthetic potential of this important building block.

References

8-Bromoquinoline Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Quinoline Scaffold

In the landscape of drug discovery, the quinoline ring system stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[1][2][3] This versatility has established quinoline and its analogues as foundational components in a wide array of therapeutic agents, spanning anticancer, antimicrobial, and neuroprotective domains.[4][5][6] Among the numerous functionalized quinolines, 8-Bromoquinoline emerges as a particularly valuable building block. The bromine atom at the 8-position not only enhances reactivity but also serves as a versatile chemical handle for introducing further molecular complexity through reactions like nucleophilic substitutions and palladium-catalyzed couplings.[7]

This guide focuses on 8-Bromoquinoline hydrochloride, the salt form of 8-Bromoquinoline, which is often preferred in laboratory settings for its improved solubility and handling characteristics. We will delve into its pivotal role in medicinal chemistry, exploring its application in the synthesis of bioactive molecules, detailing field-proven protocols, and elucidating the structure-activity relationships that drive its therapeutic potential.

Physicochemical Properties of 8-Bromoquinoline
PropertyValueReference
CAS Number 16567-18-3
Molecular Formula C₉H₆BrN[8]
Molecular Weight 208.05 g/mol [9]
Boiling Point 112-113 °C at 0.5 mmHg[8][10]
Density 1.594 g/mL at 25 °C[10]
Refractive Index (n20/D) 1.672[10]

Core Applications in Drug Discovery

The 8-bromoquinoline scaffold is a fertile starting point for the development of potent therapeutic agents across several critical disease areas. Its utility lies in the ability to readily generate derivatives with diverse pharmacological activities.

Anticancer Drug Development

The quinoline core is integral to numerous anticancer agents, and derivatives of 8-bromoquinoline are at the forefront of ongoing research.[5] These compounds exert their antiproliferative effects through various mechanisms, most notably the inhibition of key enzymes involved in DNA replication and cell division.

Mechanism of Action: Topoisomerase Inhibition

A significant body of research highlights the role of bromo- and hydroxy-substituted quinolines as inhibitors of human DNA topoisomerase I.[1] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these quinoline derivatives prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering programmed cell death (apoptosis) in cancer cells.[1][11] Derivatives such as 5,7-dibromo-8-hydroxyquinoline have demonstrated potent inhibitory effects on this enzyme.[1][11]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the anticancer potency of the quinoline scaffold is highly dependent on its substitution pattern.[12]

  • Bromination: The introduction of bromine atoms significantly boosts antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline is markedly more potent than its mono-bromo counterparts.[12]

  • Hydroxyl Group: An -OH group at the C-8 position is often associated with enhanced anticancer and cytotoxic effects.[11]

  • Other Electron-Withdrawing Groups: The addition of cyano (-CN) or nitro (-NO₂) groups, often in combination with bromine, can synergistically increase cytotoxicity.[1][12]

Antiproliferative Activity of Bromoquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µg/mL)Mechanism HighlightReference
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)6.7 - 9.6Topoisomerase I Inhibition[1][11]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)~25.6Apoptosis Induction[11]
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)~18.5Apoptosis Induction[11]
6,8-Dibromo-5-nitroquinolineHeLa (Cervical)~5 µg/mL (24.1 µM)Synergistic Effect[1]
Antimicrobial Agents

Derivatives of 8-hydroxyquinoline, many of which are synthesized from bromoquinoline precursors, possess a long history of use as antimicrobial agents.[13][14] Their activity spans a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][13] Halogenation, in particular, has been shown to enhance the antimicrobial potency of the 8-hydroxyquinoline scaffold.[13][15]

Mechanism of Action: Metal Ion Chelation & Disruption of Cellular Function

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺. These ions are critical cofactors for many bacterial enzymes involved in respiration and metabolism. By sequestering these ions, the compounds disrupt vital cellular processes, leading to bacterial growth inhibition or death. The lipophilicity of the resulting metal complexes allows them to penetrate bacterial cell membranes more effectively.

Antimicrobial Spectrum of Halogenated 8-Hydroxyquinolines

CompoundOrganismMIC (µM)Reference
8-Hydroxyquinoline (Parent)S. aureus3.44 - 13.78[13]
7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh activity[15]
Cloxyquin (5-Chloro-8-HQ)L. monocytogenes5.57[13]
Nitroxoline (5-Nitro-8-HQ)A. hydrophila5.26[13]
Neurodegenerative Diseases

The pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease is linked to metal ion dyshomeostasis, oxidative stress, and protein aggregation.[6][16][17] The metal-chelating properties of 8-hydroxyquinoline derivatives make them promising candidates for multi-target therapies.[4][16]

Mechanism of Action: Modulating Metal Homeostasis

In Alzheimer's disease, copper and zinc ions are known to bind to the amyloid-beta (Aβ) peptide, promoting its aggregation into neurotoxic plaques.[16] 8-Hydroxyquinoline derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can chelate these metal ions, dissolving the aggregates and restoring metal ion balance.[16] This action reduces both the plaque burden and the associated oxidative stress, demonstrating neuroprotective effects in preclinical models.[16][17]

Metal Metal Ion Dyshomeostasis (Cu²⁺, Zn²⁺, Fe³⁺) ROS Oxidative Stress (ROS Generation) Metal->ROS Aggregation Protein Aggregation (e.g., Amyloid-β) Metal->Aggregation Neuro Neurodegeneration ROS->Neuro Aggregation->Neuro HQ 8-Hydroxyquinoline Derivative HQ->Metal Chelation & Redistribution HQ->ROS Antioxidant Activity HQ->Aggregation Inhibition

Neuroprotective Mechanism of 8-Hydroxyquinoline Derivatives.

Experimental Protocols & Methodologies

The true value of this compound lies in its synthetic versatility. Below are representative protocols that showcase its use as a key intermediate.

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol details the direct bromination of 8-hydroxyquinoline, a common precursor, to yield a highly active anticancer agent. The causality behind this choice is the established potency of di-brominated derivatives.[18]

Principle: Electrophilic aromatic substitution. The hydroxyl group at C-8 is an activating group, directing the incoming bromine electrophiles to the ortho (C-7) and para (C-5) positions. Using two equivalents of bromine ensures di-substitution.

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • Bromine (Br₂) (2.1 eq)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Benzene (for crystallization)

Procedure:

  • Reaction Setup: Dissolve 8-hydroxyquinoline (e.g., 0.3 g, 2.06 mmol) in 10 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: In a separate vessel, prepare a solution of bromine (e.g., 0.67 g, 4.20 mmol) in 5 mL of chloroform. Add this bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes at room temperature.

    • Scientist's Note: This addition should be performed in a well-ventilated fume hood due to the hazardous nature of bromine. The dropwise addition helps control the reaction rate and temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC, observing the consumption of the starting material. A yellow solid will precipitate.[18]

  • Work-up: Add 15 mL of chloroform to dissolve the resulting solid. Transfer the mixture to a separatory funnel and wash it three times with 15 mL portions of 5% NaHCO₃ solution. This step is crucial to neutralize any HBr gas formed during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as the sole product in high yield (~90%).[18]

Protocol 2: Palladium-Catalyzed C-H Bond Activation (Direct Heteroarylation)

This protocol illustrates a modern synthetic application of 8-Bromoquinoline, demonstrating its utility in forming C-C bonds to create complex heterocyclic systems.

Principle: A palladium catalyst facilitates the coupling between the C-Br bond of 8-bromoquinoline and a C-H bond of another heteroaromatic compound, avoiding the need to pre-functionalize the coupling partner.

Materials:

  • 8-Bromoquinoline (1.0 eq)

  • Heteroaromatic coupling partner (e.g., 2-substituted thiophene) (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (catalyst, e.g., 5 mol%)

  • Potassium Carbonate (K₂CO₃) (base, 2.0 eq)

  • Pivalic Acid (PivOH) (additive, 0.5 eq)

  • Dimethylacetamide (DMA) (solvent)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 8-bromoquinoline, the heteroaromatic partner, K₂CO₃, and Pd(OAc)₂.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for several cycles. This is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent and Additive Addition: Add anhydrous DMA and pivalic acid via syringe. The pivalic acid acts as a proton shuttle, facilitating the C-H activation step.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification Prep1 Combine 8-Bromoquinoline, Coupling Partner, Base, & Pd(OAc)₂ Prep2 Purge Vessel with Inert Gas (Ar/N₂) Prep1->Prep2 Prep3 Add Anhydrous Solvent (DMA) & Additive (PivOH) Prep2->Prep3 React Heat at 110-130°C for 12-24h Prep3->React Workup1 Cool & Dilute with Ethyl Acetate React->Workup1 Workup2 Filter through Celite Workup1->Workup2 Workup3 Wash Filtrate with H₂O & Brine Workup2->Workup3 Purify1 Dry Organic Layer (Na₂SO₄) & Concentrate Workup3->Purify1 Purify2 Column Chromatography on Silica Gel Purify1->Purify2 Purify3 Isolate Pure Product Purify2->Purify3

Workflow for Palladium-Catalyzed Direct Heteroarylation.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic starting material that provides access to a vast chemical space of potentially therapeutic compounds. Its applications in developing anticancer, antimicrobial, and neuroprotective agents are well-documented and continue to expand. The bromine atom at the 8-position provides a reliable handle for synthetic diversification, enabling researchers to fine-tune molecular properties to achieve desired biological activities. As drug discovery moves towards multi-target agents and novel mechanisms of action, the versatility of the 8-bromoquinoline scaffold ensures its continued relevance and importance in the medicinal chemistry toolkit.

References

Synthesis of Novel Heterocyclic Compounds from 8-Bromoquinoline Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of therapeutic agents and biologically active molecules.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] The versatility of the quinoline core allows for the synthesis of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is therefore a critical endeavor in the discovery of new and effective drug candidates.

8-Bromoquinoline hydrochloride serves as a versatile and readily available starting material for the synthesis of a diverse library of novel heterocyclic compounds. The bromine atom at the 8-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This guide provides detailed application notes and step-by-step protocols for the synthesis of novel heterocyclic compounds from 8-bromoquinoline, with a focus on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug discovery and organic synthesis with a practical toolkit for the generation of novel molecular entities.

Part 1: Strategic Functionalization of the 8-Bromoquinoline Core via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, offering efficient and selective methods for the formation of C-C, C-N, and C-O bonds. For the derivatization of 8-bromoquinoline, three key transformations are of particular importance: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is instrumental in the synthesis of 8-aryl and 8-vinylquinolines, which can serve as precursors to more complex polycyclic and heterocyclic systems.

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The palladium source, often Pd(OAc)₂ or Pd(PPh₃)₄, provides the active Pd(0) catalyst. The phosphine ligand, such as SPhos or PPh₃, stabilizes the palladium center and facilitates the catalytic cycle. The base, typically a carbonate or phosphate, is essential for the transmetalation step. A mixed solvent system, often containing water, is commonly employed to dissolve the inorganic base and facilitate the reaction.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 8-bromoquinoline HCl, arylboronic acid, base, and Pd catalyst in a flask purge Evacuate and backfill with inert gas (e.g., Argon) start->purge add_solvent Add degassed solvent (e.g., Dioxane/Water) purge->add_solvent heat Heat the reaction mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with water/brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 8-bromoquinoline.

Protocol 1: Synthesis of 8-Phenylquinoline

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmolStarting material
Phenylboronic Acid1.2 mmolCoupling partner
Pd(PPh₃)₄0.05 mmolPalladium catalyst
K₂CO₃2.0 mmolBase
1,4-Dioxane/Water20 mL / 5 mLDegassed solvent mixture
Temperature100 °CReaction temperature
Time24 hReaction time

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Fit the flask with a reflux condenser and purge with argon for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • After completion, cool the reaction to room temperature.

  • Add water and extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford 8-phenylquinoline.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile route to aryl amines.[6] This reaction is particularly valuable for synthesizing 8-aminoquinoline derivatives, which are important pharmacophores and precursors to fused heterocyclic systems like phenanthrolines.

Causality in Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which can be challenging for C-N bond formation.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst deactivation.

Catalytic Cycle of Buchwald-Hartwig Amination:

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)(L2)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(L2)(R2NH)]+X- PdII_ArX->PdII_Amine Amine Coordination (R2NH) PdII_Amido Ar-Pd(II)(L2)-NR2 PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR2 PdII_Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[8]

Protocol 2: Synthesis of N-Phenylquinolin-8-amine

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmolStarting material
Aniline1.2 mmolAmine coupling partner
Pd(OAc)₂0.05 mmolPalladium source
XPhos0.1 mmolLigand
NaO-t-Bu1.4 mmolBase
Toluene10 mLAnhydrous solvent
Temperature110 °CReaction temperature
Time4 hReaction time

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and NaO-t-Bu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-phenylquinolin-8-amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is an excellent method for introducing alkynyl functionalities at the 8-position of the quinoline ring, which can then be used in a variety of subsequent transformations, such as cycloadditions, to build more complex heterocyclic systems.

Causality in Experimental Choices: The dual catalytic system is a hallmark of the Sonogashira reaction. The palladium catalyst activates the aryl halide through oxidative addition, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This intermediate then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine, serves both as a base to deprotonate the alkyne and as a solvent.

Catalytic Cycles of the Sonogashira Coupling:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)(L2)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)(L2)-C≡CR PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX CuX PdII_Alkyne->CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Base, Alkyne Cu_Alkyne->PdII_ArX Alkyne H-C≡CR

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[12]

Protocol 3: Synthesis of 8-(Phenylethynyl)quinoline

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmolStarting material
Phenylacetylene1.5 mmolTerminal alkyne
Pd(PPh₃)₂Cl₂0.03 mmolPalladium catalyst
CuI0.05 mmolCopper(I) co-catalyst
Triethylamine (Et₃N)5 mLBase and solvent
TemperatureRoom TemperatureReaction temperature
Time6 hReaction time

Step-by-Step Methodology:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add triethylamine (5 mL) and phenylacetylene (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • After completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 8-(phenylethynyl)quinoline.

Part 2: Construction of Fused Heterocyclic Systems

The functionalized 8-substituted quinolines synthesized via cross-coupling reactions are valuable intermediates for the construction of novel fused heterocyclic compounds. These annulated systems often exhibit unique photophysical and biological properties.

Synthesis of Pyrrolo[3,2-h]quinolines

Pyrrolo[3,2-h]quinolines are a class of fused heterocycles with interesting biological activities. A common synthetic strategy involves the Sonogashira coupling of 8-bromoquinoline with a protected alkyne, followed by an intramolecular cyclization.

Synthetic Strategy for Pyrrolo[3,2-h]quinolines:

G Start 8-Bromoquinoline Sonogashira Sonogashira Coupling (with protected alkyne) Start->Sonogashira Intermediate 8-Alkynylquinoline Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Pyrrolo[3,2-h]quinoline Cyclization->Product

Caption: A general synthetic route to pyrrolo[3,2-h]quinolines from 8-bromoquinoline.

Synthesis of Furo[3,2-h]quinolines

Furo[3,2-h]quinolines can be synthesized through various strategies, often involving the cyclization of an 8-hydroxyquinoline derivative. For instance, an 8-hydroxyquinoline can undergo a palladium-catalyzed coupling with a terminal alkyne, followed by an intramolecular hydroalkoxylation to form the furan ring.

Protocol 4: Synthesis of a Furo[3,2-h]quinoline Derivative (Illustrative)

This protocol outlines a general approach. Specific substrates and conditions may require optimization.

Reagent/ParameterQuantity/ValueNotes
8-Bromo-7-hydroxyquinoline1.0 mmolStarting material
Terminal Alkyne1.2 mmolCoupling partner
Pd(PPh₃)₄0.05 mmolPalladium catalyst
CuI0.1 mmolCo-catalyst
K₂CO₃2.0 mmolBase
DMF10 mLSolvent
Temperature100 °CReaction temperature
Time12 hReaction time

Step-by-Step Methodology:

  • Combine 8-bromo-7-hydroxyquinoline (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in a reaction vessel.

  • Add DMF (10 mL) and heat the mixture to 100 °C for 12 hours.

  • Cool the reaction and pour it into water.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • The crude product is then subjected to cyclization conditions, which may involve treatment with a gold or palladium catalyst in a suitable solvent to promote the intramolecular hydroalkoxylation.

  • Purify the final furo[3,2-h]quinoline product by column chromatography.

Part 3: Multicomponent Reactions for Rapid Assembly of Complex Quinolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants.[13] The Doebner-von Miller reaction is a classic MCR for the synthesis of quinolines.

The Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with two equivalents of an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.[14] A variation of this reaction can be used to synthesize substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.

Mechanism of the Doebner-von Miller Reaction:

G Aniline Aniline Michael Michael Addition Aniline->Michael Unsat_CO α,β-Unsaturated Carbonyl Unsat_CO->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: A simplified mechanistic pathway for the Doebner-von Miller quinoline synthesis.[15]

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the introduction of diverse functionalities at the 8-position of the quinoline core. These functionalized intermediates can be further elaborated into complex fused heterocyclic systems with significant potential for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic molecules.

References

Application Notes & Protocols: The Strategic Utility of 8-Bromoquinoline Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Among its many derivatives, 8-bromoquinoline stands out as a particularly versatile and strategic building block for the synthesis of complex pharmaceutical intermediates.[4][5] The bromine atom at the C-8 position acts as a highly effective reactive handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably through palladium-catalyzed cross-coupling.[6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of 8-bromoquinoline hydrochloride. We will explore its application in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by detailed, field-proven protocols and mechanistic insights.

The Quinoline Moiety: A Privileged Scaffold in Drug Discovery

The quinoline framework is a bicyclic aromatic heterocycle that serves as the core of numerous therapeutic agents exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological profile, making it an invaluable template for drug design.[3][7]

8-Bromoquinoline, often supplied as its more stable and easily handled hydrochloride salt, is a key starting material in this context. Its primary value lies in the C-Br bond, which is susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles that are fundamental to modern organic synthesis.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 8-bromoquinoline is an ideal substrate for these transformations. These methods allow for the precise and efficient construction of C-C and C-N bonds under relatively mild conditions, tolerating a wide variety of functional groups.

Suzuki-Miyaura Coupling: Construction of Biaryl Structures

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or its ester derivative.[8][9] This reaction is paramount in the synthesis of biaryl-containing molecules, a common motif in kinase inhibitors and other targeted therapies.[10][11]

General Reaction Scheme: ``` [8-Bromoquinoline] + [Arylboronic Acid] --(Pd Catalyst, Base)--> [8-Arylquinoline]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides using a dual palladium-copper catalyst system. [12][13]This reaction is invaluable for incorporating rigid alkynyl linkers into molecular scaffolds, which can serve as precursors for more complex structures or act as key pharmacophoric elements. [5] General Reaction Scheme:

  • Reagent Preparation : In a Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent such as THF or DMF. [14]2. Catalyst and Base Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). [14][15]3. Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues. [14]Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification : Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography to obtain the pure 8-alkynylquinoline product.

This workflow outlines the key steps from starting materials to the final purified product.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a versatile and efficient method for constructing carbon-nitrogen bonds. [16][17]This palladium-catalyzed reaction couples aryl halides with a vast range of primary and secondary amines, enabling the synthesis of 8-aminoquinoline derivatives, which are themselves important pharmacophores with demonstrated anticancer activity. [2][18][19] General Reaction Scheme: ``` [8-Bromoquinoline] + [Amine (R¹R²NH)] --(Pd Catalyst, Ligand, Base)--> [8-(N-R¹R²)-aminoquinoline]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Case Study: Synthetic Approach to a Linifanib-Type Kinase Inhibitor Precursor

Linifanib (ABT-869) is a multi-target receptor tyrosine kinase inhibitor used in cancer therapy. I[20][21][22]ts structure features an N-phenyl-N'-(indazolylphenyl)urea core. The synthesis of such complex molecules often relies on a key cross-coupling step to link the core heterocyclic fragments. W[23]hile not a direct precursor, we can illustrate how 8-bromoquinoline could be used to build a structurally analogous intermediate through a Suzuki coupling, demonstrating the practical application of these protocols.

This workflow demonstrates the strategic use of 8-bromoquinoline to generate a complex bi-heterocyclic system, a common strategy in the synthesis of kinase inhibitors.

[10]```dot graph Case_Study { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];

}

References

Protocol for the Synthesis of 8-Substituted Quinolines: From Classical Ring-Forming Reactions to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among these, 8-substituted quinolines are of particular importance. The C8 position offers a unique steric and electronic environment, making its functionalization a key strategy in tuning a molecule's pharmacological profile and physicochemical properties. For instance, 8-hydroxyquinoline and its derivatives are renowned metal-chelating agents with significant biological applications.[2][3][4]

This guide provides a comprehensive overview of synthetic protocols for accessing 8-substituted quinolines. It bridges classical cyclization strategies, which build the quinoline core, with modern, highly regioselective C-H activation methods that directly functionalize the C8 position. The protocols are presented with an emphasis on the underlying chemical principles, enabling researchers to make informed decisions in their synthetic design.

Part 1: Classical Approaches to the Quinoline Core

Classical methods construct the quinoline ring system from acyclic precursors. While often less regioselective for the C8 position without specifically substituted starting materials, they remain foundational and valuable for certain substitution patterns.

The Skraup and Doebner-von Miller Syntheses

The Skraup synthesis, first reported in 1880, is a cornerstone of quinoline synthesis.[5][6] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[7][8] The reaction proceeds via the in situ dehydration of glycerol to acrolein, which then undergoes conjugate addition with the aniline.[6][8] Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring.[6]

The Doebner-von Miller reaction is a more versatile modification that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for a wider range of substituents on the resulting quinoline ring.[9][10]

Causality and Regioselectivity: The substitution pattern of the final quinoline is dictated by the starting aniline. For the synthesis of 8-substituted quinolines, a meta-substituted aniline is required. However, the cyclization can proceed to either of the positions ortho to the amino group, often leading to a mixture of 5- and 7-substituted isomers alongside the desired 8-substituted product, which complicates purification. The regiochemical outcome is unpredictable and highly dependent on the electronic nature of the substituent.[11]

Workflow: Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis can be adapted to produce 8-hydroxyquinoline using o-aminophenol as the starting material.[12]

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Work-up & Product o_aminophenol o-Aminophenol mix 1. Mix & Heat o-Aminophenol, Glycerol, H₂SO₄, Oxidant o_aminophenol->mix glycerol Glycerol glycerol->mix h2so4 H₂SO₄ h2so4->mix oxidant Oxidizing Agent (e.g., o-Nitrophenol) oxidant->mix dehydration 2. Dehydration of Glycerol (forms Acrolein in situ) mix->dehydration Acid-catalyzed addition 3. Conjugate Addition dehydration->addition cyclization 4. Cyclization & Oxidation addition->cyclization workup 5. Neutralization, Extraction, Purification cyclization->workup product 8-Hydroxyquinoline workup->product

Caption: General workflow for the Skraup synthesis of 8-hydroxyquinoline.

The Friedländer Synthesis

The Friedländer synthesis is a highly efficient and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[1][13] The reaction is typically catalyzed by an acid or a base.[14][15][16]

Causality and Regioselectivity: The primary advantage of the Friedländer synthesis is its unambiguous regioselectivity. The substitution pattern of the quinoline product is directly controlled by the choice of the two starting materials. To synthesize an 8-substituted quinoline, one must start with a 2-aminoaryl aldehyde or ketone that already bears the desired substituent at the position that will become C8.

Mechanism: Friedländer Synthesis

The reaction can proceed through two main pathways, depending on the conditions. The first involves an initial aldol condensation followed by cyclization and dehydration to form the imine. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation.[13]

cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First start 2-Aminoaryl Ketone + α-Methylene Ketone aldol Aldol Adduct start->aldol Aldol Condensation schiff Schiff Base start->schiff Schiff Base Formation -H₂O enone α,β-Unsaturated Intermediate aldol->enone -H₂O product Substituted Quinoline enone->product Imine Formation & Cyclization -H₂O aldol2 Cyclized Intermediate schiff->aldol2 Intramolecular Aldol Reaction aldol2->product -H₂O

Caption: Mechanistic pathways of the Friedländer quinoline synthesis.

Part 2: Modern Approaches: Direct C8 C-H Functionalization

Modern synthetic chemistry has shifted towards more atom-economical and efficient methods. Direct C-H activation has emerged as a powerful tool for functionalizing heterocycles, avoiding the need for pre-functionalized starting materials.[17] For quinolines, the C8 position is sterically hindered, making its selective functionalization a challenge. Transition-metal catalysis, often using a directing group, provides an elegant solution.

The Role of Directing Groups

To overcome the inertness and steric hindrance of the C8-H bond, a directing group is often employed. The nitrogen atom of the quinoline ring itself can act as a directing group, but this often favors functionalization at C2 or other positions. For selective C8 functionalization, two strategies are common:

  • Quinoline N-Oxide: The N-oxide oxygen atom acts as an excellent directing group, coordinating to the metal catalyst and positioning it perfectly for the cyclometalation and subsequent activation of the adjacent C8-H bond.[17][18]

  • 8-Methylquinoline: The methyl group at C8 can be functionalized via C(sp³)-H activation, with the quinoline nitrogen serving as the chelating atom to direct the catalyst.[19]

Palladium-Catalyzed C8-H Arylation

Palladium catalysis is widely used for C-H functionalization. Protocols have been developed for the direct arylation of the C8-aldehyde C-H bond in quinoline-8-carbaldehydes, providing a route to aryl quinolinyl ketones.[20][21] This transformation leverages the quinoline nitrogen as a directing group to activate the adjacent aldehyde C-H bond.

Table 1: Comparison of Classical and Modern Synthetic Approaches

FeatureClassical Methods (e.g., Skraup, Friedländer)Modern C-H Functionalization
Strategy Ring construction from acyclic precursorsDirect modification of the pre-formed quinoline core
Regioselectivity Dependent on starting materials; can be ambiguousHigh, controlled by directing groups (e.g., N-oxide)
Atom Economy Moderate; involves condensation and loss of small molecules (H₂O)High; avoids pre-functionalization steps
Substrate Scope Broad, but requires specific substituted precursorsBroad; tolerates many functional groups
Catalysts Often strong acids or bases in stoichiometric amountsTransition metals (Pd, Rh) in catalytic amounts
Key Advantage Builds the core heterocycleStep-efficient late-stage functionalization
Rhodium(III)-Catalyzed C8-H Functionalization

Rhodium(III) catalysts are particularly effective for the C8-H activation of quinoline N-oxides.[17] This approach allows for the introduction of a wide array of functional groups, including alkyl, allyl, bromo, and amido groups, with high regioselectivity.[17][18]

Mechanism: The catalytic cycle typically involves:

  • Coordination of the quinoline N-oxide to the Rh(III) center.

  • Concerted metalation-deprotonation to form a five-membered rhodacycle intermediate.

  • Coordination and migratory insertion of the coupling partner (e.g., an alkene or alkyne).

  • Reductive elimination or protonolysis to release the C8-functionalized product and regenerate the active catalyst.[17]

Catalytic Cycle: Rh(III)-Catalyzed C8-Alkylation

catalyst [RhCpCl₂]₂ active_cat [CpRh(III)X₂] catalyst->active_cat Activation rhodacycle Five-membered Rhodacycle Intermediate active_cat->rhodacycle + Quinoline N-Oxide (C-H Activation) insertion Migratory Insertion Complex rhodacycle->insertion + Alkene (Coordination & Insertion) product_complex Product-Catalyst Complex insertion->product_complex Reductive Elimination product_complex->active_cat Regeneration product C8-Alkylated Quinoline N-Oxide product_complex->product Product Release qno Quinoline N-Oxide qno->rhodacycle alkene Alkene alkene->insertion

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C8-alkylation.

Part 3: Experimental Protocols

Protocol 1: Friedländer Synthesis of 2,4-Dimethyl-8-nitroquinoline

This protocol demonstrates a straightforward, acid-catalyzed synthesis where the C8 substituent is present on the starting aniline.

Materials:

  • 2-Amino-3-nitrobenzaldehyde

  • 2-Butanone (Methyl Ethyl Ketone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-nitrobenzaldehyde (1.0 mmol, 1 eq.).

  • Add toluene (10 mL) followed by 2-butanone (1.5 mmol, 1.5 eq.).

  • Add p-toluenesulfonic acid (0.1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2,4-dimethyl-8-nitroquinoline.

Protocol 2: Rh(III)-Catalyzed C8-Amidation of Quinoline N-Oxide

This protocol illustrates a modern C-H activation approach for direct C8 functionalization.[18]

Materials:

  • Quinoline N-oxide

  • N-Fluorobis(phenylsulfonyl)imide (NFSI)

  • [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM) and Hexane (for chromatography)

Procedure:

  • Safety Note: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as organometallic catalysts can be sensitive to air and moisture.

  • In an oven-dried Schlenk tube, combine quinoline N-oxide (0.2 mmol, 1 eq.), NFSI (0.4 mmol, 2 eq.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12 hours. Monitor progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane (10 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the C8-amidated quinoline N-oxide product.

Conclusion

The synthesis of 8-substituted quinolines is a field rich with both historical and contemporary methodologies. While classical syntheses like the Friedländer reaction offer reliable and direct routes when appropriately substituted precursors are available, modern transition-metal-catalyzed C-H activation represents a paradigm shift towards greater efficiency and novel reactivity. The ability to directly functionalize the C8 position of a pre-formed quinoline ring opens up new avenues for late-stage modification in drug discovery and the development of functional materials. Researchers are encouraged to select the synthetic strategy that best aligns with their target molecule, available starting materials, and desired efficiency.

References

Strategic Purification of Crude 8-Bromoquinoline Hydrochloride: From Impure Synthesis to Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract 8-Bromoquinoline is a critical heterocyclic building block in medicinal chemistry and materials science, widely used in the synthesis of dyes, pharmaceutical reagents, and ligands for catalysis.[1][2] Its hydrochloride salt is often preferred for its improved stability and solubility in aqueous media. However, synthetic routes, such as the Skraup-Doebner-von Miller reaction, frequently yield a crude product containing unreacted starting materials, positional isomers, and other byproducts.[3][4] Achieving high purity (>99%) is paramount, as even trace impurities can compromise the outcomes of subsequent reactions, biological assays, and material characterizations. This guide provides a comprehensive, field-tested framework for the purification of crude 8-bromoquinoline hydrochloride, emphasizing the rationale behind methodological choices. We will detail three primary purification strategies: column chromatography of the free base, acid-base extraction, and direct recrystallization of the hydrochloride salt, followed by rigorous analytical validation.

Foundational Principles: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The basicity of the quinoline nitrogen (pKa ≈ 2.33) and the physicochemical characteristics of the free base are central to designing effective separation protocols.[5]

Property8-Bromoquinoline (Free Base)8-Bromoquinoline HCl (Salt)Rationale for Purification
Molecular Formula C₉H₆BrN[6]C₉H₇BrClN-
Molecular Weight 208.05 g/mol [1]244.51 g/mol -
Appearance White to light yellow crystalline powder[2]Off-white to pale yellow solidVisual inspection for colored impurities.
Melting Point 58-59 °CHigher, variable based on purityA sharp, defined melting point is a key indicator of purity.[7]
Boiling Point 112-113 °C @ 0.5 mmHg[1]DecomposesVacuum distillation is viable for the free base, but not the salt.
Solubility (Free Base) Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone; Poorly soluble in water & hexanes.[8]Soluble in water, alcohols; Poorly soluble in nonpolar organic solvents.Exploited for recrystallization, liquid-liquid extraction, and chromatography.
pKa (Conjugate Acid) ~2.33 (Predicted)[5]-The basic nitrogen allows for selective extraction into an acidic aqueous phase.

Integrated Purification Workflow

The optimal purification path depends on the nature and quantity of impurities. A common and robust strategy involves purifying the free base first, as it is more amenable to standard organic techniques like chromatography, before converting it to the final hydrochloride salt.

G cluster_purification Purification Options crude Crude 8-Bromoquinoline HCl in Water/Organic Solvent basify Basify with Na₂CO₃/NaOH to pH > 8-9 crude->basify extract Extract Free Base into Organic Solvent (e.g., DCM, EtOAc) basify->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_free_base Crude 8-Bromoquinoline (Free Base) concentrate->crude_free_base chrom Option A: Column Chromatography crude_free_base->chrom recryst_fb Option B: Recrystallization (Free Base) crude_free_base->recryst_fb acid_base Option C: Acid-Base Extraction crude_free_base->acid_base pure_fb Pure 8-Bromoquinoline (Free Base) chrom->pure_fb recryst_fb->pure_fb acid_base->pure_fb dissolve Dissolve Pure Free Base in Anhydrous Solvent (e.g., Ether, EtOAc) pure_fb->dissolve add_hcl Add HCl Solution (e.g., 2M in Ether) dissolve->add_hcl precipitate Precipitate/Crystallize Salt add_hcl->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry final_product Pure 8-Bromoquinoline HCl filter_dry->final_product

Caption: Overall workflow for purification of 8-Bromoquinoline HCl.

Core Methodologies: Protocols and Rationale

Method 1: Column Chromatography (Free Base)

This is the most versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is highly effective at removing both more polar and less polar impurities.

Causality: Silica gel is a polar stationary phase. Nonpolar compounds have weak interactions and elute quickly with a nonpolar mobile phase (eluent), while polar compounds adsorb more strongly and require a more polar eluent to be displaced. 8-Bromoquinoline, with its moderate polarity, can be effectively isolated by carefully selecting the eluent system, typically a hexane/ethyl acetate mixture.[3][9]

G start Crude Free Base step1 Dissolve in min. DCM Adsorb onto Silica ('Dry Load') start->step1 step2 Prepare Silica Gel Column in Hexane step1->step2 step3 Load Sample onto Column step2->step3 step4 Elute with Hexane/EtOAc Gradient (e.g., 100:0 -> 85:15) step3->step4 step5 Collect Fractions Monitor by TLC step4->step5 step6 Combine Pure Fractions & Concentrate step5->step6 end Pure Free Base step6->end

Caption: Workflow for column chromatography purification.

Protocol 1: Flash Column Chromatography

  • Eluent Selection: On a Thin Layer Chromatography (TLC) plate, identify a solvent system (e.g., 10-20% Ethyl Acetate in Hexane) that gives the 8-bromoquinoline spot a Retention Factor (Rƒ) of ~0.25-0.35.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it with your initial, low-polarity eluent (e.g., 100% Hexane or 5% EtOAc/Hexane).

  • Sample Loading: Dissolve the crude 8-bromoquinoline free base in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (the gradient) according to your TLC analysis.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure 8-bromoquinoline as a solid. Proceed with conversion to the HCl salt.

Method 2: Acid-Base Extraction

This classic technique leverages the basicity of the quinoline nitrogen to selectively move the target compound from an organic phase to an aqueous acidic phase, leaving non-basic organic impurities behind.

Causality: In the presence of acid (pH < pKa), the nitrogen atom of 8-bromoquinoline becomes protonated, forming the water-soluble hydrochloride salt. Neutral or acidic organic impurities remain in the nonpolar organic solvent. Subsequently, basifying the aqueous layer deprotonates the nitrogen, regenerating the water-insoluble free base, which can be extracted back into a fresh organic phase.[10]

Protocol 2: Purification via Extraction

  • Dissolution: Dissolve the crude 8-bromoquinoline product (can be the free base or the crude HCl salt) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) three times. The 8-bromoquinoline will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh DCM to remove any trapped nonpolar impurities.

  • Liberation of Free Base: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 4M NaOH or solid Na₂CO₃) with stirring until the solution is strongly alkaline (pH > 9). The 8-bromoquinoline free base will precipitate or form an oil.[11]

  • Re-extraction: Extract the liberated free base back into DCM or ethyl acetate (3x).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified free base.

Method 3: Recrystallization (Hydrochloride Salt)

Recrystallization is a powerful technique for purifying solid compounds.[12] It is often the final step to obtain material of the highest purity, as the slow formation of a crystal lattice tends to exclude impurity molecules.

Causality: The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.[7] An ideal solvent will dissolve the this compound at high temperatures but not at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).[13]

Protocol 3: Recrystallization of 8-Bromoquinoline HCl

  • Solvent Screening: Test the solubility of the crude HCl salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethanol/water mixtures). The ideal solvent dissolves the solid when hot but shows poor solubility when cold. An ethanol/water or isopropanol/ether system is a good starting point.

  • Dissolution: Place the crude 8-bromoquinoline HCl in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.

Purity Assessment and Quality Control

Post-purification analysis is a mandatory step to validate the success of the chosen method and quantify the purity of the final product. A combination of techniques is recommended for a comprehensive assessment.[4]

Analytical MethodPurpose & PrincipleTypical Conditions / Observations
HPLC-UV Quantitative Purity. Separates components based on polarity. Purity is calculated as the area percentage of the main peak.[15]Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at 254 nm. A single sharp peak indicates high purity.
TLC Qualitative Monitoring. Rapidly checks the purity of fractions during chromatography and confirms the removal of impurities.Stationary Phase: Silica gel plate. Mobile Phase: As determined for chromatography. Visualize under UV light. A single spot is desired.
Melting Point Purity Indicator. Pure crystalline solids have a sharp, defined melting point range. Impurities depress and broaden the range.[7]Compare the experimental range to the literature value. A narrow range (e.g., < 1-2 °C) suggests high purity.
¹H NMR Structural Confirmation & Impurity ID. Provides structural information and can detect proton-containing impurities.Dissolve in a deuterated solvent (e.g., DMSO-d₆, D₂O). The absence of signals from starting materials or byproducts confirms purity.
GC-MS Volatile Impurity Analysis. Identifies and quantifies residual solvents and other volatile or semi-volatile impurities.[16]Column: DB-5ms or similar. Purity is determined by peak area percentage. Useful for identifying residual synthesis or purification solvents.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling out during recrystallization Cooling rate is too fast; Solution is supersaturated; Improper solvent choice.Re-heat to dissolve the oil, add a small amount of additional hot solvent, and allow to cool much more slowly. Consider a different solvent system.[10]
Poor separation in column chromatography Incorrect eluent polarity; Column overloaded; Column packed improperly (channeling).Optimize the eluent system using TLC. Use a larger column or less sample. Repack the column carefully, ensuring it is uniform.[10]
Low recovery after acid-base extraction Incomplete extraction; Incomplete basification (free base not liberated); Emulsion formation.Perform more extractions (e.g., 4-5 times). Check the pH of the aqueous layer after basification to ensure it's >9. To break emulsions, add brine or filter through Celite.
Product won't crystallize Solution is not saturated enough; Compound is too soluble in the chosen solvent.Reduce the volume of the solvent by gentle heating. Add a "bad" solvent (an anti-solvent in which the compound is insoluble) dropwise until cloudy, then re-heat to clarify and cool slowly. "Scratch" the inside of the flask with a glass rod.[7]

References

Comprehensive Analytical Characterization of 8-Bromoquinoline Hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinoline and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules.[1][2][3][4][5] Their utility in drug design necessitates rigorous analytical characterization to ensure identity, purity, and stability, which are critical parameters for regulatory compliance and successful downstream applications. This guide provides a detailed framework of analytical techniques and protocols for the comprehensive characterization of 8-Bromoquinoline hydrochloride, designed for researchers and quality control scientists. We delve into chromatographic, spectroscopic, and thermal methods, explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction: The Importance of Rigorous Characterization

8-Bromoquinoline serves as a versatile scaffold in medicinal chemistry, forming the core of various molecules with potential therapeutic activities, including anticancer, antimalarial, and antibacterial properties.[3][5][6] The hydrochloride salt is often preferred to enhance solubility and stability. Ensuring the quality of this starting material is paramount; impurities or structural ambiguities can compromise the entire synthesis chain, leading to failed experiments, impure final products, and potential safety concerns.

This application note presents a multi-faceted analytical workflow. By synergistically applying several orthogonal techniques, we can build a complete profile of the this compound product, validating its structure, quantifying its purity, and assessing its physicochemical properties with a high degree of confidence.

Physicochemical Profile

A foundational step in any characterization is the confirmation of basic physical and chemical properties. These parameters serve as the initial identity check against established specifications.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1081803-09-9[7]
Molecular Formula C₉H₇BrClN[7]
Molecular Weight 244.52 g/mol [7]
Appearance Clear yellow to orange liquid/solid[8][9]
Purity Specification Typically ≥97.5% to ≥98%[7][8][9]

Note: The free base, 8-Bromoquinoline (CAS: 16567-18-3), has a molecular weight of 208.06 g/mol .[9][10][11]

The Analytical Workflow: A Synergistic Approach

No single technique can provide a complete picture of a chemical entity. True analytical trustworthiness comes from the convergence of data from multiple, independent methods. The following workflow outlines a logical progression for characterizing a new batch of this compound.

G cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H & ¹³C) Confirms C-H Framework Final_Report Certificate of Analysis (CoA) NMR->Final_Report Structural Evidence MS Mass Spectrometry Confirms Molecular Weight & Bromine Presence MS->Final_Report Structural Evidence IR FTIR Spectroscopy Confirms Functional Groups & Aromatic Structure IR->Final_Report Structural Evidence HPLC HPLC-UV Quantifies Purity & Related Substances GC GC-FID Orthogonal Assay & Volatile Impurities HPLC->GC Orthogonal Check HPLC->Final_Report Quantitative Data GC->Final_Report Quantitative Data Thermal Thermal Analysis (DSC/TGA) Melting Point & Stability Thermal->Final_Report Thermal Profile Batch New Batch of 8-Bromoquinoline HCl Batch->NMR Primary ID Batch->MS Primary ID Batch->IR Primary ID Batch->HPLC Primary Purity Batch->Thermal Material Properties

Caption: A logical workflow for the comprehensive characterization of 8-Bromoquinoline HCl.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the unambiguous confirmation of the molecule's identity by probing its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[12] For this compound, both ¹H and ¹³C NMR are essential.

Causality: The acidic proton of the hydrochloride salt causes the nitrogen in the quinoline ring to become protonated (a quaternary ammonium ion). This has a significant deshielding effect, shifting the signals of nearby protons and carbons (especially H-2, H-7, and H-8a) further downfield compared to the free base. The choice of a deuterated solvent like DMSO-d₆ is crucial as it can dissolve the salt and its exchangeable N-H proton signal can be readily identified.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of 0-12 ppm.

    • The number of scans should be sufficient to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0-160 ppm.

    • A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID using a standard Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ~39.52 ppm).

Expected Results:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Assignment Rationale
¹H NMR ~9.0-9.2dd, J ≈ 4.5, 1.5 HzH-2: Adjacent to protonated N
~8.6-8.8dd, J ≈ 8.5, 1.5 HzH-4: deshielded by N
~8.1-8.3d, J ≈ 8.0 HzH-5: ortho to Br
~8.0-8.2d, J ≈ 7.5 HzH-7
~7.7-7.9t, J ≈ 8.0 HzH-6
~7.6-7.8dd, J ≈ 8.5, 4.5 HzH-3
¹³C NMR ~148-152SingletC-2: Adjacent to N
~140-145SingletC-8a (Quaternary)
~137-140SingletC-4
~130-135SingletC-7
~128-132SingletC-5
~125-128SingletC-4a (Quaternary)
~122-125SingletC-6
~120-123SingletC-3
~118-122SingletC-8 (Attached to Br)

Note: These are estimated values based on known chemical shift principles for quinoline systems. Actual values may vary slightly.[13][14]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and provides definitive evidence of the presence of a bromine atom through its unique isotopic signature.[12]

Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12] Electron Ionization (EI) is a "hard" ionization technique suitable for this stable aromatic compound, which will produce a clear molecular ion peak. The mass analyzer will detect two distinct molecular ions: one containing ⁷⁹Br and one containing ⁸¹Br, separated by 2 m/z units and with nearly equal intensity. This "M/M+2" pattern is a hallmark of a monobrominated compound.

Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

Expected Results:

The mass spectrum for the free base (8-Bromoquinoline) will be observed.

m/z ValueRelative IntensityAssignment
207 ~100%[C₉H₆⁷⁹BrN]⁺• (Molecular Ion, M)
209 ~98%[C₉H₆⁸¹BrN]⁺• (Molecular Ion, M+2)
128 Variable[M - Br]⁺ (Loss of bromine radical)
101 VariableFurther fragmentation

The characteristic 1:1 ratio of the peaks at m/z 207 and 209 provides unequivocal evidence for one bromine atom in the molecule.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

Causality: Chemical bonds vibrate at specific frequencies. When infrared light matching these frequencies is passed through the sample, the energy is absorbed.[15] For this compound, we expect to see absorptions characteristic of the aromatic C-H and C=C/C=N bonds of the quinoline ring, as well as the C-Br bond. The broad absorption from the N⁺-H bond is also a key indicator of the hydrochloride salt form.

Protocol: FTIR-ATR

  • Sample Preparation: No preparation is needed for a solid sample if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer with a diamond ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Expected Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationSignificance
3100-3000 Aromatic C-H StretchConfirms aromatic protons
~2500-2700 N⁺-H StretchBroad signal, confirms hydrochloride salt
1600-1450 C=C and C=N Ring StretchCharacteristic of the quinoline aromatic system[13]
~800-750 C-H Out-of-plane BendingPattern can be indicative of substitution
~700-550 C-Br StretchConfirms presence of carbon-bromine bond

Chromatographic Techniques for Purity and Assay

Chromatography separates the main compound from any impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. It separates the analyte from process-related impurities and degradation products.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase. The mobile phase, a mixture of a polar aqueous component (with an acid modifier like phosphoric acid to ensure sharp peak shape for the basic quinoline) and a less polar organic solvent (acetonitrile), is used to elute the compounds. 8-Bromoquinoline, being moderately polar, will be well-retained and separated from more polar or less polar impurities. UV detection is ideal as the quinoline ring system is a strong chromophore.

Protocol: Purity by Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by area percent (assuming all impurities have a similar response factor).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results: A chromatogram showing a major peak for 8-Bromoquinoline with an expected retention time of approximately 8-10 minutes under these conditions. Any impurities will appear as smaller peaks at different retention times. A purity value of ≥98% is typically expected.[7]

G workflow Sample Prep (0.5 mg/mL) HPLC System (C18 Column, UV Detector) Injection (10 µL) Gradient Elution (H₂O/ACN) Data Acquisition (Chromatogram) Analysis (Area % Purity)

Caption: Experimental workflow for HPLC purity analysis.

Thermal Analysis

Thermal analysis methods measure changes in the physical properties of a substance as a function of temperature.[16]

Causality: DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting. TGA measures the change in mass as a sample is heated, indicating decomposition or loss of volatiles (like water or residual solvent). For this compound, these techniques confirm its melting point and thermal stability.

Protocol: DSC and TGA

  • Instrumentation: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for both DSC and TGA).

  • DSC Method:

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at 50 mL/min.

  • TGA Method:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at 50 mL/min.

Expected Results:

  • DSC: A sharp endotherm corresponding to the melting point of the compound. The free base melts around 58-59 °C.[2] The hydrochloride salt will have a significantly higher melting point.

  • TGA: A stable baseline until the onset of thermal decomposition, typically above 200 °C, indicating good thermal stability. A lack of significant mass loss before this point confirms the absence of volatile impurities like solvents.

Conclusion

The comprehensive characterization of this compound is achieved through the strategic and orthogonal application of multiple analytical techniques. NMR, MS, and FTIR provide definitive structural confirmation, while HPLC serves as a robust method for quantifying purity and identifying related substances. Thermal analysis completes the profile by determining key physicochemical properties. This multi-technique workflow provides a self-validating system, ensuring that the material meets the high standards required for research and drug development.

References

Application Notes & Protocols: 8-Bromoquinoline Hydrochloride in the Preparation of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of 8-bromoquinoline hydrochloride as a pivotal precursor in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). We delve into the strategic importance of the quinoline scaffold in organic electronics and detail the synthetic utility of the 8-bromo derivative. The narrative explains the causality behind experimental choices, from precursor activation to the execution of palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for the synthesis of a model 8-arylquinoline derivative are provided, alongside methodologies for material characterization and integration into OLED device architectures. This guide is designed to be a self-validating system, grounded in authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Quinoline Scaffold in Modern OLEDs

Quinoline and its derivatives represent a versatile and highly significant class of nitrogen-containing heterocyclic compounds in the field of organic electronics.[1] Their inherent properties, including a rigid and planar structure, high thermal stability, and tunable electronic characteristics, make them exceptional candidates for multiple roles within an OLED device.[1][2] The electron-deficient nature of the pyridine ring within the quinoline core imparts excellent electron mobility, making these compounds particularly suitable for use as:

  • Electron-Transporting Materials (ETMs): Facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.[1]

  • Host Materials: Forming a stable matrix for fluorescent or phosphorescent dopants, enabling efficient energy transfer to the guest emitter.[1][3]

  • Emissive Materials (Emitters): Serving as the primary light-emitting component, where chemical modification of the quinoline ring allows for tuning of the emission color and quantum efficiency.[1][4]

The celebrated OLED material, Tris-(8-hydroxyquinoline) aluminum (Alq₃), stands as a testament to the efficacy of the quinoline framework, renowned for its stability and excellent electroluminescent properties.[3][5][6] Building upon this foundation, modern research focuses on creating bespoke quinoline derivatives with tailored photophysical properties. 8-Bromoquinoline has emerged as a critical building block in this endeavor. The bromine atom at the 8-position acts as a versatile synthetic handle, enabling the strategic introduction of various functional moieties through powerful cross-coupling reactions. It is typically supplied as a hydrochloride salt to improve stability and ease of handling, requiring a simple neutralization step prior to its use in most synthetic applications.

Precursor Profile: this compound

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValue
CAS Number 1081803-09-9
Molecular Formula C₉H₇BrClN
Molecular Weight 244.52 g/mol
Appearance Off-white to yellow or brown solid
Synonyms 8-Bromoquinolinium chloride
Safety, Handling, and Storage

Trustworthiness in research begins with safety. this compound and its free base are hazardous chemicals that must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Handling: Avoid dust formation and inhalation of dust, fumes, or vapors.[8][9] Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.[7]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[8]

    • Ingestion: Rinse mouth and immediately call a poison control center or physician. Do not induce vomiting.[7][8]

  • Storage: Store locked up in a tightly closed container in a dry, well-ventilated place.[7][9] The material may be light-sensitive.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Core Application: Synthesis of an 8-Arylquinoline OLED Material via Suzuki-Miyaura Coupling

The primary application of 8-bromoquinoline in OLED material synthesis is its use as an electrophile in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful and versatile method for this purpose.[10][11] It allows for the direct attachment of diverse aromatic and heteroaromatic systems to the quinoline core, thereby modulating the electronic and photophysical properties of the final molecule.

Causality of the Workflow

The overall synthetic strategy involves two key stages. First, the commercially available hydrochloride salt must be neutralized to its "free base" form, 8-bromoquinoline. The acidic proton and chloride ion in the salt are incompatible with the basic conditions and catalytic cycle of the Suzuki reaction. Second, the free-based 8-bromoquinoline is coupled with a chosen arylboronic acid. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond, yielding the desired 8-arylquinoline.

G cluster_0 Part 1: Precursor Activation cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Purification & Characterization start 8-Bromoquinoline HCl (Starting Material) freebase 8-Bromoquinoline (Free Base) start->freebase Neutralization (e.g., NaHCO₃ aq.) suzuki Suzuki-Miyaura Coupling Reaction (Pd Catalyst, Base, Solvent) freebase->suzuki product 8-Arylquinoline (Crude Product) suzuki->product purify Purification (Column Chromatography) product->purify boronic Arylboronic Acid boronic->suzuki final Pure 8-Arylquinoline (Final OLED Material) purify->final

Caption: Synthetic workflow from precursor to final OLED material.

Protocol 1: Neutralization of this compound
  • Objective: To prepare the free base of 8-bromoquinoline for use in the subsequent cross-coupling reaction.

  • Materials:

    • This compound

    • Dichloromethane (DCM) or Ethyl Acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Procedure:

    • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of this compound in 100 mL of deionized water. The solution may require gentle warming to fully dissolve.

    • Transfer the aqueous solution to a 500 mL separatory funnel.

    • Add 100 mL of dichloromethane (DCM) to the separatory funnel.

    • Slowly add saturated NaHCO₃ solution in portions to the separatory funnel. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the funnel frequently until effervescence ceases.

    • Continue adding NaHCO₃ solution until the aqueous layer is basic (pH > 8, check with pH paper).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

    • Extract the aqueous layer two more times with 50 mL portions of DCM. Combine all organic extracts.

    • Wash the combined organic layers with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous Na₂SO₄, swirl, and let it stand for 15-20 minutes.

    • Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield 8-bromoquinoline as a solid. Confirm the yield and proceed to the next step.

Protocol 2: Suzuki-Miyaura Synthesis of a Representative 8-Arylquinoline
  • Objective: To synthesize an 8-arylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]

  • Materials:

    • 8-Bromoquinoline (from Protocol 1)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

    • Potassium carbonate (K₂CO₃), anhydrous powder (3.0 equivalents)

    • Toluene and Deionized Water (4:1 v/v)

    • Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

  • Procedure:

    • Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • To the flask, add 8-bromoquinoline (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[10]

    • Via syringe, add the degassed solvent mixture (e.g., 4:1 Toluene/Water) to the flask. The reaction should be approximately 0.1 M in 8-bromoquinoline.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash with deionized water and then with brine. Separate the organic layer.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 8-arylquinoline derivative.[10]

Material Characterization and Validation

To ensure the integrity of the synthesized OLED material, a self-validating system of characterization is essential. The structure and purity of the 8-arylquinoline product must be confirmed using standard analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the aryl group has been successfully coupled at the 8-position and that the starting material is consumed.

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming its identity.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability of the material, a key requirement for OLEDs which operate at elevated temperatures. Good host and transport materials must possess high thermal stability.[1][4]

  • Photophysical Measurements: UV-Vis absorption and photoluminescence (PL) spectroscopy are performed to determine the material's energy levels (HOMO/LUMO) and its intrinsic emissive properties (emission color, quantum yield).

Integration into an OLED Device

The newly synthesized and validated 8-arylquinoline can now be incorporated into a multilayer OLED device. Its specific role depends on the properties imparted by the attached aryl group. The device is typically fabricated by sequential deposition of thin films onto a transparent conductive substrate, such as Indium Tin Oxide (ITO).[1][12]

General OLED Fabrication Protocol

This protocol describes a general method for fabricating a multilayer OLED via a combination of solution processing and thermal evaporation.

  • Substrate Preparation: ITO-coated glass substrates are cleaned by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrate is then treated with UV-ozone or oxygen plasma to improve the work function for efficient hole injection.[1]

  • Hole-Injection & Hole-Transport Layers (HIL/HTL): A hole-injection layer (e.g., PEDOT:PSS) is often spin-coated onto the ITO, followed by a hole-transport layer (e.g., TPD or NPB).

  • Emissive Layer (EML): The synthesized 8-arylquinoline material can be deposited here. If it is the emitter, it may be doped into a host material. If it is the host or ETM, it can be deposited as a neat film. This step is typically performed via high-vacuum thermal evaporation.[1]

  • Electron-Transport & Electron-Injection Layers (ETL/EIL): An electron-transport layer (our material could also be used here) is deposited, followed by a thin electron-injection layer like lithium fluoride (LiF) to facilitate electron injection from the cathode.[1][13]

  • Cathode Deposition: A metal cathode (e.g., Aluminum) is deposited via thermal evaporation.[1]

  • Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture, which cause rapid degradation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromoquinoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction to this compound Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the synthesis involves the formation of the quinoline ring, followed by bromination at the 8-position, and finally, conversion to the hydrochloride salt. This guide will address common challenges and provide practical solutions for each critical stage of the synthesis.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Quinoline Ring Formation (Skraup-type Synthesis)

Symptoms:

  • The reaction mixture turns into a dark, viscous tar.

  • The yield of the crude 8-bromoquinoline base is significantly lower than expected.

  • Isolation of the product from the reaction mixture is difficult.

Root Cause Analysis: The Skraup synthesis is notoriously exothermic and can lead to polymerization and degradation of reactants and products if not properly controlled.[1] The use of strong acids like sulfuric acid at high temperatures can promote side reactions.

Solutions:

  • Temperature Control:

    • Recommendation: Maintain strict control over the reaction temperature. The addition of sulfuric acid should be done slowly and with efficient cooling (e.g., in an ice bath) to prevent a rapid exotherm.

    • Causality: Uncontrolled temperature spikes can lead to the violent decomposition of glycerol into acrolein, which can then polymerize or undergo other undesirable side reactions.[2]

  • Moderators:

    • Recommendation: Incorporate a moderator such as ferrous sulfate (FeSO₄) into the reaction mixture.

    • Causality: Ferrous sulfate helps to control the exothermic nature of the reaction, leading to a smoother and more controlled process with reduced tar formation.[2]

  • Oxidizing Agent:

    • Recommendation: While nitrobenzene is a traditional oxidizing agent, consider using milder or alternative oxidizing agents if excessive charring is observed.

    • Causality: The choice of oxidizing agent can influence the reaction's vigor. The goal is to efficiently oxidize the intermediate dihydroquinoline to quinoline without causing excessive degradation.

Experimental Protocol: Modified Skraup Synthesis of 8-Bromoquinoline

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • To the flask, add 2-bromoaniline and anhydrous glycerol.

  • With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel while maintaining the temperature below 120°C.

  • Add ferrous sulfate heptahydrate as a moderator.

  • Slowly add the oxidizing agent (e.g., nitrobenzene).

  • Heat the mixture cautiously to the desired reaction temperature (typically 130-150°C) and maintain for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated base (e.g., NaOH or Na₂CO₃) to a pH of 7-8.[1]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-bromoquinoline.

Problem 2: Poor Yield or Impurities in the Hydrochloride Salt Formation

Symptoms:

  • The hydrochloride salt does not precipitate upon addition of HCl.

  • The resulting solid is oily or gummy.

  • The final product has a low melting point or a broad melting range.

Root Cause Analysis: The formation of the hydrochloride salt is a crystallization process that is sensitive to solvent choice, temperature, and the purity of the starting 8-bromoquinoline base. The presence of impurities can inhibit crystallization.

Solutions:

  • Purity of the Free Base:

    • Recommendation: Ensure the 8-bromoquinoline free base is of high purity before attempting salt formation. Purify the crude base by column chromatography or recrystallization if necessary.

    • Causality: Impurities can act as crystal growth inhibitors or become trapped in the crystal lattice, leading to a lower quality product.

  • Solvent Selection:

    • Recommendation: Dissolve the purified 8-bromoquinoline in a dry, non-polar or moderately polar aprotic solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or ethyl acetate.

    • Causality: The hydrochloride salt needs to be insoluble in the chosen solvent to precipitate out effectively. The polarity of the solvent will influence the solubility of both the free base and the salt.

  • HCl Addition:

    • Recommendation: Use a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) and add it dropwise to the solution of the free base with stirring. Gaseous HCl can also be bubbled through the solution.

    • Causality: Slow and controlled addition of HCl promotes the formation of well-defined crystals rather than an amorphous precipitate. An excess of aqueous HCl can sometimes lead to the formation of hydrates or oily products.

Experimental Protocol: Formation of this compound

  • Dissolve the purified 8-bromoquinoline free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a solution of HCl in the same solvent) dropwise with constant stirring.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of the cold solvent to remove any residual impurities.

  • Dry the this compound salt under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 8-bromoquinoline?

A1: The two primary routes are:

  • Skraup or Doebner-von Miller reaction with a substituted aniline: This involves reacting 2-bromoaniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of an acid and an oxidizing agent.[3][4]

  • Bromination of quinoline or a quinoline derivative: This involves the electrophilic bromination of a pre-formed quinoline ring. However, direct bromination of quinoline can lead to a mixture of products.

Q2: How can I improve the regioselectivity of the bromination to favor the 8-position?

A2: Direct bromination of quinoline typically yields a mixture of 5-bromo and 8-bromoquinoline. To favor the 8-position, one can start with a precursor that directs the substitution, such as 8-aminoquinoline, and then perform a Sandmeyer reaction to replace the amino group with a bromine atom.

Q3: My final this compound product is discolored. What is the cause and how can I fix it?

A3: Discoloration is often due to the presence of trace impurities or degradation products. Quinolines can be sensitive to light and air, leading to the formation of colored byproducts.[5] To obtain a pure, colorless product, you can try recrystallizing the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).

Q4: What is the best way to store this compound?

A4: this compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature.[6] As a salt, it is generally more stable than the free base.

Data Summary

Synthesis StepKey ParametersTypical YieldReference
Skraup Synthesis of 8-BromoquinolineReaction Temperature, Moderator, Oxidizing Agent60-80%
Purification of 8-BromoquinolineColumn Chromatography (Hexane/Ethyl Acetate)>95% purity[1]
Hydrochloride Salt FormationSolvent, HCl concentration, Temperature>90% (from pure base)General Procedure

Experimental Workflows and Diagrams

Workflow for this compound Synthesis

G cluster_0 Quinoline Ring Formation cluster_1 Purification of Free Base cluster_2 Hydrochloride Salt Formation A 1. Reactants: 2-Bromoaniline, Glycerol, H₂SO₄, Oxidizing Agent B 2. Controlled Heating (130-150°C) A->B C 3. Work-up: Quench with ice, Neutralize, Extract with organic solvent B->C D Crude 8-Bromoquinoline C->D E 4. Column Chromatography (Silica gel, Hexane/EtOAc) D->E F Pure 8-Bromoquinoline E->F G 5. Dissolve in suitable solvent (e.g., ether) F->G H 6. Add HCl solution dropwise with cooling G->H I 7. Isolate by Filtration and Dry H->I J 8-Bromoquinoline HCl I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is there significant tar formation? Start->Q1 A1_Yes Improve Temperature Control Add Moderator (FeSO₄) Q1->A1_Yes Yes Q2 Is the product difficult to extract? Q1->Q2 No End Yield Improved A1_Yes->End A1_No Check Reactant Purity and Stoichiometry A2_Yes Ensure complete neutralization (pH 7-8) Use appropriate extraction solvent Q2->A2_Yes Yes A2_No Consider incomplete reaction (Extend reaction time or increase temperature cautiously) Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting flowchart for low yield in the Skraup synthesis step.

References

Technical Support Center: Troubleshooting Impurities in 8-Bromoquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromoquinoline hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important chemical intermediate. The purity of 8-Bromoquinoline is paramount, as impurities can lead to unforeseen side reactions, lower yields of downstream products, and complicate biological and pharmacological assessments.

This document moves beyond simple protocols to provide in-depth, field-proven insights into why impurities form and how to strategically prevent, identify, and remove them.

Section 1: The Synthetic Landscape and Origins of Impurities

The most prevalent method for synthesizing the 8-bromoquinoline scaffold is a modification of the classic Skraup synthesis, typically starting from 2-bromoaniline and glycerol.[1] This reaction, while effective, is notoriously exothermic and can be prone to side reactions if not carefully controlled.[2] The overall transformation involves the dehydration of glycerol to the highly reactive acrolein, followed by a series of additions, cyclization, and oxidation steps to form the final quinoline ring system.

The formation of key impurities can be traced back to specific stages of this process. The following diagram illustrates the primary synthetic pathway and highlights the critical junctures where byproducts are most likely to emerge.

Caption: Synthetic pathway for 8-Bromoquinoline and key impurity formation points.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and workup of this compound.

Q1: My reaction mixture turned into a thick, dark, intractable tar, resulting in a very low or zero yield. What is the primary cause and how can I prevent this?

A: Tar formation is the most frequently reported problem in Skraup-type syntheses and is almost always caused by the acid-catalyzed polymerization of acrolein.[3] Acrolein, formed by the dehydration of glycerol, is an α,β-unsaturated aldehyde and is extremely susceptible to polymerization, especially at the high temperatures and strongly acidic conditions of the reaction.

  • Causality: The reaction is highly exothermic.[2] If the rate of acrolein formation exceeds its rate of consumption via reaction with 2-bromoaniline, the excess acrolein will rapidly polymerize. This is exacerbated by localized overheating.

  • Preventive Measures:

    • Slow, Controlled Addition: Do not add all the glycerol at once. Add the glycerol dropwise or in small portions over a significant period (e.g., 15-30 minutes for each portion) to the heated solution of aniline, acid, and oxidant.[1] This maintains a low steady-state concentration of acrolein.

    • Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat and prevent localized temperature spikes that accelerate polymerization.

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic technique to moderate the reaction's violence.[2][4]

    • Alternative Reagents: Some protocols use acrolein diethyl acetal, which hydrolyzes in situ to release acrolein more slowly.[5][6]

Q2: My post-reaction analysis (NMR/LC-MS) shows a significant amount of unreacted 2-bromoaniline. How can I drive the reaction to completion?

A: The presence of starting material indicates an incomplete reaction. This can be due to several factors related to reaction kinetics and conditions.

  • Causality: The reaction requires high activation energy. Insufficient temperature or reaction time will lead to poor conversion. Additionally, if the oxidizing agent is depleted or inefficient, the reaction can stall after the initial cyclization.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the internal reaction temperature is maintained consistently, typically around 125-135 °C.[1] Use a heating mantle with a thermocouple for precise control.

    • Reaction Time: The Skraup synthesis is often a lengthy process. Ensure the mixture is heated for a sufficient duration, which can be up to 12 hours after the final addition of glycerol.[1]

    • Stoichiometry: While 2-bromoaniline is the limiting reagent, ensure the glycerol and oxidizing agent are present in the correct stoichiometric amounts. An excess of glycerol is often used to ensure complete consumption of the aniline.

    • Oxidant Choice: Mild oxidizing agents like meta-nitrobenzenesulfonic acid sodium salt or even arsenic acid (used with extreme caution) are often employed.[1][4] Ensure the chosen oxidant is active and added in the correct proportion.

Q3: My product appears discolored (yellow to brown) even after initial purification. What causes this and is it a sign of significant impurity?

A: Discoloration is common and often caused by trace amounts of high-molecular-weight byproducts or oxidative degradation. Quinoline and its derivatives can be sensitive to air and light.[2]

  • Causality:

    • Micro-scale Polymerization: Even with good control, trace amounts of colored polymeric material can form and be difficult to remove.

    • Oxidation: Exposure of the purified product to air and light over time can lead to the formation of colored degradation products. The nitrogen atom in the quinoline ring can also form N-oxides.

  • Mitigation and Purification:

    • Workup: During the basic workup (neutralization with NaOH), colored iron hydroxides and other inorganic residues can form. Ensure thorough extraction and filtration.

    • Purification: Kugelrohr distillation or vacuum distillation is highly effective at separating the volatile 8-bromoquinoline from non-volatile colored impurities.[1] Column chromatography is also an excellent option.

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and preferably refrigerated to minimize degradation.

Q4: I am synthesizing an 8-bromoquinoline derivative by direct bromination of an 8-substituted quinoline, and I'm getting a mixture of products. How can I improve selectivity?

A: Direct bromination of an activated quinoline ring (e.g., 8-hydroxyquinoline or 8-aminoquinoline) can be difficult to control, often leading to a mixture of mono- and di-brominated products.[7][8]

  • Causality: The quinoline ring is activated towards electrophilic substitution on the benzene ring, primarily at the C5 and C7 positions.[2] Once the first bromine is added, the ring may still be sufficiently activated to react with a second equivalent of bromine, leading to products like 5,7-dibromo-8-substituted quinoline.

  • Improving Selectivity:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂) to minimize over-bromination.

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity.[7]

    • Slow Addition: Add the brominating agent dropwise to a solution of the substrate to avoid localized high concentrations.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity for mono-bromination compared to molecular bromine (Br₂).[7]

Section 3: Comprehensive Troubleshooting Guide

This table summarizes the common impurities, their origins, and recommended strategies for their detection and removal.

Impurity NamePotential Source / CauseRecommended Analytical MethodPrevention & Removal Strategy
2-Bromoaniline Incomplete reaction; insufficient time or temperature.GC-MS, HPLC, ¹H NMRPrevention: Ensure proper reaction temperature (~125 °C) and time (~12h). Use a slight excess of glycerol.[1] Removal: Vacuum distillation or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).[5]
Polymeric Byproducts (Tar) Acid-catalyzed polymerization of acrolein.[3]N/A (Intractable solid/oil)Prevention: Slow, portion-wise addition of glycerol, vigorous stirring, use of FeSO₄ moderator.[1][2] Removal: The desired product must be separated from the tar, typically via distillation or careful extraction.
Dihydro/Tetrahydro-8-Bromoquinoline Incomplete oxidation of the dihydroquinoline intermediate.GC-MS, LC-MS, ¹H NMRPrevention: Ensure the correct stoichiometry and activity of the oxidizing agent. Removal: Can be difficult. Re-subjecting the crude mixture to oxidizing conditions is risky. Best addressed by careful column chromatography.
5,7-Dibromoquinoline Derivatives Over-bromination during electrophilic substitution of an 8-substituted quinoline.[7][8]LC-MS, ¹H NMRPrevention: Use ≤1.0 equivalent of brominating agent (e.g., NBS or Br₂), perform the reaction at low temperature.[7] Removal: Recrystallization or careful column chromatography.
Residual Solvents Trapped solvents from reaction or purification (e.g., ether, ethyl acetate, dichloromethane).¹H NMR, GC-MS (headspace)Prevention: Dry the final product thoroughly under high vacuum. Removal: Drying under high vacuum, potentially with gentle heating if the product is thermally stable.
Section 4: Key Experimental Protocols

Protocol 1: Purification of Crude 8-Bromoquinoline by Kugelrohr Distillation

This method is highly effective for removing non-volatile tars and baseline impurities.

  • Setup: Assemble a Kugelrohr distillation apparatus. Ensure the vacuum pump is protected by a cold trap.

  • Loading: Transfer the crude 8-bromoquinoline oil (up to ~5 g) into the distillation flask.

  • Vacuum: Carefully apply a high vacuum (e.g., 0.1-0.5 mmHg).

  • Heating: Gently heat the pot containing the crude material. The temperature required will depend on the vacuum, but typically the pot is heated to 180–205 °C.[1]

  • Collection: The pure 8-bromoquinoline will distill as a yellow oil and solidify in the collection bulb upon cooling.

  • Completion: Continue distillation until no more product distills over. Allow the apparatus to cool completely before venting to atmospheric pressure.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a baseline for developing a method to assess the purity of the final product and detect non-volatile impurities.[9]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: Ramp linearly from 30% to 95% B

    • 17-22 min: Hold at 95% B

    • 22-23 min: Return to 30% B

    • 23-28 min: Re-equilibrate at 30% B

  • Sample Prep: Dissolve ~1 mg of the synthesized 8-bromoquinoline in 1 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Section 5: Logical Troubleshooting Workflow

When encountering issues, a systematic approach is crucial. The following workflow can guide your troubleshooting process from crude product to final, high-purity material.

Caption: A logical workflow for troubleshooting and purifying crude 8-Bromoquinoline.

References

troubleshooting failed reactions involving 8-Bromoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromoquinoline Hydrochloride

A Senior Application Scientist's Guide to Navigating Challenging Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal as your Senior Application Scientist is not just to provide protocols, but to equip you with the mechanistic understanding and field-proven insights necessary to diagnose and solve reaction failures. We will explore the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: The Core Challenge - Understanding the Hydrochloride Salt

Before troubleshooting specific reactions, we must address the primary characteristic of your starting material: it is an acid salt. This compound exists with the quinoline nitrogen protonated. This has critical implications for solubility and reactivity that are often the root cause of failed reactions.

Most cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are performed under basic conditions. The first event in your reaction flask is an acid-base neutralization. Your chosen base will react with the this compound to generate the free base, 8-Bromoquinoline, in situ.

This initial step consumes one equivalent of your base. Failure to account for this is a frequent and fundamental error.

G cluster_0 In the Reaction Flask Start 8-Bromoquinoline HCl (Starting Material) Freebase 8-Bromoquinoline (Free Base) (Active Coupling Partner) Start->Freebase + 1 eq. Base Base Reaction Base (e.g., K₂CO₃, NaOtBu) (≥2 equivalents) Base->Freebase Salt Salt Byproduct (e.g., KCl, NaOAc) Coupling Pd-Catalyzed Cross-Coupling Cycle Freebase->Coupling Enters Catalytic Cycle

Caption: Initial in-situ neutralization of the hydrochloride salt.

Part 2: General Troubleshooting Guide (Symptom-Based)

This section is structured around the common symptoms of a failed reaction. Identify your primary issue and follow the diagnostic path.

Q1: My reaction has not started. TLC/LC-MS shows only starting material. What's wrong?

This indicates a fundamental issue with reaction initiation, often linked to the catalyst, reagents, or the initial neutralization step.

Troubleshooting_Start cluster_checks Initial Diagnostic Checks cluster_solutions Potential Solutions Start Problem: Reaction Not Starting Check_Base Is Base Stoichiometry Correct? (≥2 eq. for HCl salt) Start->Check_Base Check_Solubility Is Starting Material Dissolved? Check_Base->Check_Solubility If Yes Sol_Base Solution: Add extra equivalent(s) of base. Check_Base->Sol_Base If No Check_Catalyst Is the Catalyst Active? Check_Solubility->Check_Catalyst If Yes Sol_Solvent Solution: Change solvent or add co-solvent (see Table 1). Check_Solubility->Sol_Solvent If No Check_Atmosphere Is the System Oxygen-Free? Check_Catalyst->Check_Atmosphere If Yes Sol_Catalyst Solution: Use a fresh catalyst/pre-catalyst. Check_Catalyst->Sol_Catalyst If No Sol_Degas Solution: Improve degassing procedure (sparge with Ar/N₂). Check_Atmosphere->Sol_Degas If No

Caption: Decision workflow for non-starting reactions.

  • Causality - Base Stoichiometry : As discussed, you need at least one equivalent of base to neutralize the hydrochloride salt before the catalytic cycle can begin. A common practice is to use n+1 equivalents, where n is the amount required for the coupling reaction itself.

  • Causality - Solubility : The hydrochloride salt has different solubility from its free base. If it does not dissolve, the reaction remains a heterogeneous mixture, severely limiting reaction rates. The in situ generated free base may have better solubility in the chosen solvent. Gentle warming can sometimes help initial dissolution.

SolventFree Base (8-Bromoquinoline) SolubilityHydrochloride Salt Solubility
TolueneSolubleSparingly Soluble
DioxaneSolubleSparingly Soluble
Tetrahydrofuran (THF)SolubleSparingly Soluble[1]
Dimethylformamide (DMF)Very SolubleSoluble
WaterInsolubleSoluble
Ethanol/MethanolSolubleSoluble

Table 1: Comparative Solubility Profile. Note: Quantitative data is limited; this is based on qualitative reports and chemical principles.[1]

  • Causality - Catalyst Activity : Palladium(0) species are the active catalysts in most cross-coupling reactions. They are highly sensitive to oxygen, which oxidizes them to an inactive Pd(II) state. Using a new bottle of catalyst or employing air-stable pre-catalysts can often resolve this issue.[2]

  • Causality - Atmosphere : Rigorous exclusion of oxygen is non-negotiable. Ensure your solvent is properly degassed (e.g., by sparging with argon for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).[3]

Q2: The reaction is sluggish and gives low yields. How can I improve conversion?

Low conversion suggests the catalytic cycle is turning over, but inefficiently. This calls for optimizing the reaction components to accelerate one or more steps in the cycle (oxidative addition, transmetalation, or reductive elimination).

  • Expert Insight - Ligand Choice : The ligand is the "brain" of the catalyst. For an electron-rich heterocycle like quinoline, using a bulky, electron-rich phosphine ligand is often key. These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.[4][5]

    • For Suzuki : Try ligands like SPhos, XPhos, or RuPhos.

    • For Buchwald-Hartwig : Buchwald's biarylphosphine ligands (e.g., BrettPhos, DavePhos, XPhos) are the gold standard.[6]

  • Expert Insight - Base and Solvent Synergy : The base does more than just enable the reaction; its properties can dramatically influence the outcome.

    • Suzuki : A combination of K₂CO₃ or K₃PO₄ in a solvent system containing water (e.g., Dioxane/H₂O) is a classic choice that often works well. The water is crucial for the transmetalation step.[3]

    • Buchwald-Hartwig : Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) are typically required. These are best used in anhydrous aprotic solvents like toluene or THF.[2]

  • Expert Insight - Temperature : Higher temperatures (80-110 °C) are often necessary to drive these reactions to completion. If you observe catalyst decomposition (e.g., formation of palladium black), the temperature may be too high for that specific catalyst/ligand combination.[7]

Q3: My analysis shows a complex mixture with multiple byproducts. What are they and how do I prevent them?

Byproduct formation points to competing reaction pathways. Identifying the likely culprits is the first step to suppression.

  • Dehalogenation : You may observe quinoline instead of your desired product. This occurs when the bromoquinoline reacts with a hydrogen source in the presence of the catalyst.

    • Cause : Often caused by trace water or other protic impurities, especially at high temperatures with certain bases.

    • Solution : Ensure strictly anhydrous conditions (dry solvent, dry reagents). Using a milder base like K₃PO₄ can sometimes help.

  • Homocoupling (Suzuki) : You may see Biphenyl-type products from your boronic acid coupling with itself.

    • Cause : This is often promoted by the presence of oxygen or running the reaction for excessively long times.

    • Solution : Improve degassing. Ensure the reaction is monitored by TLC or LC-MS and stopped once the 8-bromoquinoline is consumed.[8]

  • Hydrolysis : In some cases, particularly at high temperatures with strong aqueous bases, the C-Br bond can be hydrolyzed to form 8-hydroxyquinoline.[9]

    • Cause : Aggressive conditions (high temp, strong hydroxide).

    • Solution : Use carbonate or phosphate bases instead of hydroxides. Lower the reaction temperature if possible.

Part 3: Reaction-Specific FAQs

FAQ: Suzuki-Miyaura Coupling

Q: I am trying to couple 8-Bromoquinoline HCl with an arylboronic acid and it's not working. What is a reliable starting point?

A: For a robust starting protocol, consider the conditions in the table below. The key is the synergy between a modern catalyst system and the appropriate base/solvent combination.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ or a pre-catalyst like XPhos Pd G3Pd(dppf)Cl₂ is a reliable workhorse.[10] XPhos-based pre-catalysts are highly active for heteroaromatic systems.[5]
Ligand (If not using a pre-catalyst) XPhos or SPhosBulky, electron-donating ligands accelerate the key steps of the catalytic cycle for electron-rich aryl halides.[4]
Base K₂CO₃ (3 eq.) or K₃PO₄ (3 eq.)These bases provide optimal conditions for transmetalation. Remember the extra equivalent for the HCl salt.
Solvent 1,4-Dioxane / H₂O (4:1 ratio) or Toluene / H₂OThe aqueous co-solvent is critical for activating the boronic acid for transmetalation.[3]
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction without excessive decomposition.
FAQ: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of 8-Bromoquinoline HCl with a primary amine is failing. What should I try?

A: Buchwald-Hartwig reactions are highly sensitive to the choice of ligand, base, and the exclusion of air. The quinoline nitrogen can also coordinate to the palladium, making ligand choice even more critical.

ComponentRecommendationRationale
Catalyst A pre-catalyst like BrettPhos Pd G3Pre-catalysts ensure the efficient formation of the active LPd(0) species. BrettPhos is specifically designed for coupling with primary amines.[2][6]
Base NaOtBu (2.2 eq.) or LHMDS (2.2 eq.)Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[11]
Solvent Toluene or THF (strictly anhydrous)Aprotic solvents are necessary. Water will destroy the strong base and inhibit the reaction.
Temperature 80 - 110 °CTypically required for C-N bond formation.

Part 4: Validated Experimental Protocol

Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a reliable method that incorporates the principles discussed above.

Reagents & Equipment:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas line (Argon or Nitrogen)

  • Stir plate and heating mantle

Procedure:

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 244 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (636 mg, 3.0 mmol).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition : Briefly open the flask under a positive flow of argon and add the XPhos Pd G3 catalyst (e.g., 17 mg, 0.02 mmol).

  • Solvent Addition : Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The mixture will be a suspension.

  • Degassing : Sparge the reaction mixture with a gentle stream of argon via a subsurface needle for 15-20 minutes.

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of 8-bromoquinoline. A typical reaction time is 12-18 hours.

  • Workup :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The basic quinoline product may streak; adding 0.5-1% triethylamine to the eluent can improve the separation.[12]

References

Technical Support Center: Optimizing Reaction Conditions for 8-Bromoquinoline Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions involving 8-bromoquinoline hydrochloride. As a key heterocyclic scaffold in medicinal chemistry, successful functionalization of the quinoline ring is often a critical step in the synthesis of novel therapeutic agents.

This resource addresses common challenges and provides troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each entry details the problem, its probable causes, and actionable solutions to get your reaction back on track.

Q1: My reaction shows no conversion, or the yield is extremely low. What are the most common culprits?

Low or no product formation is a frequent issue that can often be traced back to a few key experimental parameters.

Probable Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst, and its absence is a primary reason for reaction failure.

    • Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1] Inadequate degassing of the solvent and reaction vessel allows oxygen to oxidize the catalyst, rendering it inactive.

      • Solution: Ensure your solvent is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through it for at least 20-30 minutes before use. Flame-dry your glassware under vacuum and backfill with an inert gas to create an oxygen-free atmosphere.[1]

    • Poor Quality Reagents: Palladium sources, especially Pd(OAc)₂, can degrade over time. Similarly, phosphine ligands are prone to oxidation if not stored properly.

      • Solution: Use fresh, high-purity palladium sources and ligands. Store them under an inert atmosphere and away from light. Consider using more stable and air-resistant palladium precatalysts, such as G3 or G4 Buchwald precatalysts, which generate the active Pd(0) species in situ under mild conditions.[2][3]

  • Insufficient Base Strength or Solubility: The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura coupling, it facilitates the transmetalation step. In Buchwald-Hartwig amination, it deprotonates the amine.[4][5]

    • Cause: The chosen base may be too weak to facilitate the key step or may be poorly soluble in the reaction solvent, leading to a heterogeneous mixture with slow reaction kinetics.[5] The hydrochloride salt of the starting material also consumes one equivalent of the base.

      • Solution: For Suzuki couplings, consider switching from a weaker base like K₂CO₃ to a stronger one like K₃PO₄. For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOt-Bu) is often necessary.[6][7] Ensure the base is finely powdered to maximize surface area. If solubility is an issue, consider a solvent system that better dissolves the base, or use a soluble organic base like DBU, though this may require re-optimization of other conditions.[8][9]

  • Poor Substrate Solubility: this compound has limited solubility in common non-polar aprotic solvents like toluene or dioxane.

    • Cause: If the starting material does not dissolve, the reaction will be slow and inefficient.

      • Solution: Add a co-solvent such as THF or DMF to improve solubility. Alternatively, you can perform an in-situ neutralization by stirring the this compound with the base in the solvent for 15-20 minutes before adding the palladium catalyst and coupling partner. This generates the free base of 8-bromoquinoline, which is more soluble.

Q2: I'm observing a significant amount of debrominated quinoline (hydrodehalogenation). How can I prevent this side reaction?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common parasitic reaction that consumes starting material and reduces the yield of the desired product.

Probable Causes & Solutions:

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation of the aryl-palladium intermediate.

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried. If using a base like K₃PO₄, which can be hygroscopic, dry it in an oven before use. While some Suzuki reactions benefit from a small amount of water, excess water can promote this side reaction.[10]

  • High Reaction Temperature: Elevated temperatures can sometimes promote catalyst decomposition or favor side reactions.[11]

    • Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity.[12][13] A more active catalyst system (e.g., using a bulky biarylphosphine ligand) may allow the reaction to proceed efficiently at a lower temperature.

  • Inefficient Ligand: The ligand choice can influence the relative rates of reductive elimination (forming the product) and side reactions.

    • Solution: For challenging couplings, switch to a more electron-rich and bulky ligand, such as XPhos or SPhos. These ligands promote the desired C-C or C-N bond formation and can suppress side reactions.[3][14]

Q3: My Suzuki reaction is producing a lot of homocoupled boronic acid/ester byproduct. What is the cause?

The formation of a biaryl byproduct from the boronic acid or ester coupling partner is a common issue, particularly when oxygen is present.

Probable Causes & Solutions:

  • Oxygen in the Reaction Mixture: As mentioned, oxygen can interfere with the catalytic cycle. In this case, it can also promote the oxidative homocoupling of the boronic acid derivative.

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is critical.[1]

  • Slow Oxidative Addition: If the oxidative addition of the palladium catalyst to the 8-bromoquinoline is slow, the concentration of the boronic acid derivative in the presence of the active catalyst increases, providing more opportunity for homocoupling.

    • Solution: The reactivity of aryl halides generally follows the trend I > Br > Cl.[2] While 8-bromoquinoline is reasonably reactive, using a more electron-rich ligand can accelerate the oxidative addition step, favoring the cross-coupling pathway.[15]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the selection of reagents and the setup of reaction conditions.

Q1: Is it necessary to neutralize the hydrochloride salt of 8-bromoquinoline before the reaction?

While not always strictly necessary, it can be beneficial. The base added to the reaction mixture (typically in excess) will neutralize the hydrochloride in-situ to form the free base of 8-bromoquinoline. However, this initial acid-base reaction can affect the local concentration and solubility of reagents. Pre-neutralizing the starting material by performing a simple acid-base extraction and isolating the free base can sometimes lead to more reproducible results, especially during reaction scale-up. For routine lab-scale synthesis, adding an extra equivalent of base to account for the hydrochloride is a common and effective practice.

Q2: How do I select the appropriate palladium catalyst and ligand for my specific coupling reaction?

The choice of catalyst and ligand is arguably the most critical factor for a successful coupling reaction and depends heavily on the type of bond being formed.

  • Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) precursors, respectively, that generate the active LPd(0) catalyst in the reaction mixture.[2] For convenience and improved air stability, pre-formed palladium complexes (precatalysts) that incorporate the ligand, such as XPhos Pd G3, are excellent choices.[2][3] They often provide higher activity and reproducibility.

  • Ligand Selection:

    • For Suzuki-Miyaura Coupling (C-C): For simple, unhindered substrates, traditional phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf may suffice.[16] However, for more challenging substrates like 8-bromoquinoline, bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) are often superior.[3] They promote faster oxidative addition and reductive elimination, leading to higher yields and suppressing side reactions.

    • For Buchwald-Hartwig Amination (C-N): This reaction almost always requires bulky, electron-rich phosphine ligands.[7][8] The choice of ligand often depends on the nature of the amine. For example, Xantphos is effective for a range of amines, while ligands like BrettPhos are particularly good for coupling sterically hindered secondary amines.[6][17]

    • For Heck Coupling (C-C, alkene): The Heck reaction often uses simpler phosphine ligands like PPh₃ or P(o-tolyl)₃. However, catalyst systems can be sensitive, and issues with regioselectivity can arise.[18][19][20]

Q3: What is the role of the base, and which one is the best choice?

The base is not merely an acid scavenger; it is an active participant in the catalytic cycle.[5]

  • Role of the Base:

    • In Suzuki-Miyaura coupling , the base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[2]

    • In Buchwald-Hartwig amination , the base deprotonates the amine (or the N-H bond in the palladium-amine complex) to form the palladium-amido complex, which precedes the final reductive elimination step.[4]

    • In Heck coupling , the base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[20]

  • Choosing a Base:

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used for Suzuki reactions. K₃PO₄ is a stronger base and is often more effective for less reactive aryl bromides.[21] Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.

    • Alkoxides: Sodium tert-butoxide (NaOt-Bu) and Lithium bis(trimethylsilyl)amide (LHMDS) are very strong bases typically required for Buchwald-Hartwig aminations.[6][7] They must be handled under strictly anhydrous conditions.

    • Organic Bases: Triethylamine (NEt₃) is a common choice for Heck and Sonogashira couplings.[16] Soluble organic bases like DBU can be used in Buchwald-Hartwig reactions to create a homogeneous system, which can be advantageous for kinetics and scale-up, but may require specific ligands like XantPhos.[17]

Q4: What is the best solvent for my coupling reaction?

The ideal solvent should dissolve all reactants and be stable at the required reaction temperature. It should also be inert to the reaction conditions.

  • Common Solvents:

    • Toluene and 1,4-Dioxane: These are the most common solvents for a wide range of cross-coupling reactions due to their inertness and ability to dissolve many organic substrates. Dioxane is often used with a small amount of water as a co-solvent in Suzuki reactions.[8]

    • Tetrahydrofuran (THF): A good solvent, but its lower boiling point (66 °C) limits the reaction temperature.

    • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can be excellent for improving the solubility of polar substrates or salts but can sometimes coordinate to the palladium center and inhibit catalysis. They are often used at higher temperatures.

Crucial Note: Regardless of the choice, the solvent must be anhydrous (except when water is an intentional co-solvent) and thoroughly degassed to prevent catalyst deactivation.[1]

Section 3: Protocols and Data

Table 1: Recommended Starting Conditions for Coupling Reactions with 8-Bromoquinoline
Coupling TypePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110Bulky monophosphine ligands are highly effective.[3]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOt-Bu (1.5)Toluene or Dioxane80-110Strong base and bulky ligand are critical.[7][8]
Heck Pd(OAc)₂ (2-5%)PPh₃ (4-10%)NEt₃ (1.5)DMF or NMP100-140Higher temperatures are often required.[16][20]
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.5 mmol, includes 1.0 mmol to neutralize HCl).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol). Then, add the degassed solvent system (e.g., 5 mL of 10:1 Toluene/Water) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[22][23][24]

Section 4: Visual Guides

The following diagrams illustrate key workflows and decision-making processes for your experiments.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup P1 Flame-dry glassware under vacuum P2 Add solid reagents (Aryl Halide, Base, etc.) P1->P2 P3 Evacuate & backfill with Inert Gas (3x) P2->P3 R1 Add degassed solvent via syringe P3->R1 Maintain positive inert gas pressure R2 Add coupling partner (e.g., Boronic Acid) R1->R2 R3 Add Pd catalyst & ligand R2->R3 X1 Heat to desired temperature with vigorous stirring R3->X1 X2 Monitor reaction by TLC / LC-MS X1->X2 X3 Cool, quench, and perform aqueous workup X2->X3 X4 Purify by chromatography X3->X4

Diagram 1: General workflow for palladium-catalyzed cross-coupling reactions.

G Start Reaction shows low or no yield Check1 1. Check Reagents & Atmosphere Start->Check1 Cause1A Reagents old or oxidized? Check1->Cause1A Sol1A Use fresh catalyst/ligand Cause1A->Sol1A Yes Cause1B Insufficient degassing? Cause1A->Cause1B No Success Reaction Optimized Sol1A->Success Sol1B Degas solvent thoroughly; use inert atmosphere Cause1B->Sol1B Yes Check2 2. Evaluate Base & Solvent Cause1B->Check2 No Sol1B->Success Cause2A Base too weak or insoluble? Check2->Cause2A Sol2A Switch to stronger/more soluble base (e.g., K3PO4, NaOtBu) Cause2A->Sol2A Yes Cause2B Starting material not dissolving? Cause2A->Cause2B No Sol2A->Success Sol2B Use co-solvent (DMF, THF) or pre-neutralize Cause2B->Sol2B Yes Check3 3. Optimize Catalyst System Cause2B->Check3 No Sol2B->Success Cause3A Ligand inappropriate for reaction? Check3->Cause3A Sol3A Use bulky, electron-rich ligand (e.g., XPhos) Cause3A->Sol3A Yes Cause3B Temperature too low? Cause3A->Cause3B No Sol3A->Success Sol3B Increase temperature incrementally (e.g., 80 -> 100°C) Cause3B->Sol3B Yes Cause3B->Success No, consult specialist Sol3B->Success

Diagram 2: Troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: Stability of 8-Bromoquinoline Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 8-Bromoquinoline Hydrochloride solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in experimental settings. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your solutions, leading to more reliable and reproducible results.

Introduction: Understanding the Chemistry of this compound

This compound is a halogenated quinoline derivative. The quinoline ring system is found in a variety of biologically active compounds, and the bromo-substituent makes it a versatile intermediate in organic synthesis.[1] However, the very features that make it useful also render its solutions susceptible to degradation under certain conditions. Understanding the potential instability of these solutions is critical for experimental success.

This guide will address common stability issues, provide step-by-step troubleshooting protocols, and answer frequently asked questions to help you navigate the challenges of working with this compound solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with your this compound solutions, their probable causes, and actionable solutions.

Issue 1: Precipitate Formation in Aqueous Solutions

Symptoms: You observe a solid precipitate forming in your aqueous this compound solution, either immediately after preparation or after a period of storage.

Probable Causes:

  • Limited Aqueous Solubility: While the hydrochloride salt enhances water solubility compared to the free base, 8-bromoquinoline still has limited solubility in aqueous buffers, especially at neutral or alkaline pH. The hydrochloride salt is more soluble in acidic conditions.

  • Conversion to Free Base: If the pH of your solution increases, the hydrochloride salt can be neutralized to the less soluble 8-bromoquinoline free base, causing it to precipitate out.

  • Salting Out: High concentrations of salts in your buffer system can decrease the solubility of the compound, leading to precipitation.

Step-by-Step Troubleshooting Protocol:

  • Verify pH: Measure the pH of your solution. If it is neutral or alkaline, this is the likely cause.

  • Acidify the Solution: If permissible for your experiment, lower the pH of the solution by adding a small amount of dilute HCl. This will help to keep the compound in its more soluble protonated form.

  • Consider a Co-solvent: If the pH cannot be altered, consider preparing your stock solution in an organic solvent such as DMSO or ethanol, and then diluting it into your aqueous buffer immediately before use.

  • Reduce Buffer Concentration: If you suspect a salting-out effect, try preparing the solution in a lower ionic strength buffer.

  • Filter the Solution: If the precipitate is minor and you need to use the solution immediately, you can filter it through a 0.22 µm syringe filter to remove the solid particles. Be aware that this will lower the effective concentration of your compound.

Issue 2: Solution Discoloration (Yellowing or Browning)

Symptoms: Your initially colorless or pale-yellow solution of this compound develops a more intense yellow or brown color over time.

Probable Causes:

  • Photodegradation: Quinoline derivatives can be light-sensitive. Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradation products.[2][3]

  • Oxidation: Although less common for the bromo- derivative compared to hydroxy- or amino-quinolines, oxidation can still occur, especially in the presence of trace metal ions or dissolved oxygen.

  • Reaction with Impurities: Trace impurities in the solvent or the compound itself could react over time to form colored species.

Step-by-Step Troubleshooting Protocol:

  • Protect from Light: Always store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.[4]

  • Use High-Purity Solvents: Ensure that you are using high-purity, HPLC-grade or equivalent solvents to minimize the presence of reactive impurities.

  • Consider Degassing Solvents: For sensitive applications, degassing the solvent by sonication or sparging with an inert gas (like nitrogen or argon) before preparing the solution can remove dissolved oxygen and reduce oxidative degradation.

  • Prepare Fresh Solutions: The best practice is to prepare solutions fresh for each experiment. If storage is necessary, store them at low temperatures (-20°C or -80°C) to slow down degradation reactions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow issue issue symptom symptom cause cause solution solution start Stability Issue Encountered precipitate Precipitate Formation start->precipitate discoloration Solution Discoloration start->discoloration ph_check Verify Solution pH precipitate->ph_check salting_out Salting Out Effect precipitate->salting_out light_exposure Assess Light Exposure discoloration->light_exposure oxidation Oxidation discoloration->oxidation high_ph High pH / Neutralization ph_check->high_ph pH is neutral/alkaline photodegradation Photodegradation light_exposure->photodegradation Exposed to light acidify Acidify Solution high_ph->acidify cosolvent Use Co-solvent (DMSO/EtOH) high_ph->cosolvent lower_buffer Lower Buffer Concentration salting_out->lower_buffer protect_light Store in Amber Vials photodegradation->protect_light prepare_fresh Prepare Fresh Solution photodegradation->prepare_fresh degas_solvent Use Degassed Solvents oxidation->degas_solvent oxidation->prepare_fresh

Caption: Troubleshooting decision tree for common this compound solution stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For a concentrated stock solution, dimethyl sulfoxide (DMSO) is generally the best choice due to its high solvating power for a wide range of organic compounds. Ethanol can also be used. For immediate use in aqueous buffers, you can attempt to dissolve it directly in an acidic buffer (pH < 5), but be mindful of its limited solubility. Always prepare stock solutions in organic solvents fresh and store them at low temperatures, protected from light.

Q2: How should I store my this compound solutions?

A2: For optimal stability, stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed amber vials. Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them refrigerated (2-8°C) and protected from light for no longer than 24 hours.

Q3: My this compound powder is clumpy and off-color. Is it still usable?

A3: Clumpiness may indicate moisture absorption. An off-color appearance could suggest degradation of the solid material. While it might still be usable for some applications, for sensitive experiments requiring high purity, it is recommended to use a fresh bottle of the compound. You can find suppliers and check for the appearance of the pure compound from various chemical vendors.[1][5]

Q4: Can I heat the solution to help dissolve the this compound?

A4: Gentle warming (to no more than 40-50°C) can be used to aid dissolution, but prolonged heating at high temperatures should be avoided. Thermal decomposition can lead to the release of irritating gases and vapors, and may accelerate degradation of the compound in solution.[4]

Q5: Are there any known incompatibilities for this compound solutions?

A5: Yes, you should avoid strong oxidizing agents, as they can react with the quinoline ring system. Also, be cautious with strong bases, as they will neutralize the hydrochloride salt and cause the less soluble free base to precipitate.[4]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated balance

  • Amber glass vial with a screw cap

Procedure:

  • Weigh the Compound: Accurately weigh out the required amount of this compound. For 1 mL of a 10 mM solution (Molecular Weight: 244.52 g/mol ), you will need 2.445 mg.

  • Add Solvent: Add the solid to the amber vial. Add the appropriate volume of anhydrous DMSO.

  • Dissolve: Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (up to 40°C) can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Recommended Storage Conditions Summary
Solution TypeSolventConcentrationStorage TemperatureMaximum Recommended StorageKey Considerations
Stock Solution Anhydrous DMSO/Ethanol1-100 mM-20°C or -80°C1-3 monthsProtect from light; minimize freeze-thaw cycles.
Working Solution Aqueous Buffer (acidic)< 1 mM2-8°C< 24 hoursPrepare fresh; protect from light.
Working Solution Aqueous Buffer (neutral/alkaline)Dependent on bufferNot RecommendedPrepare immediately before useHigh risk of precipitation.

References

preventing decomposition of 8-Bromoquinoline hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 8-Bromoquinoline Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the stability and efficacy of this compound in your critical reactions.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in synthetic chemistry, particularly in the formation of pharmaceuticals and functional materials. However, its utility is often challenged by its propensity to decompose under certain reaction conditions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the presence of the bromine substituent, makes the molecule susceptible to various degradation pathways, including debromination, hydrolysis, and polymerization, especially under basic conditions or at elevated temperatures.

This guide provides a systematic approach to identifying the root causes of decomposition and implementing effective preventative strategies.

Part 1: Troubleshooting Guide for Decomposition Issues

Encountering unexpected side products or low yields when using this compound can be frustrating. This guide will help you diagnose and resolve common decomposition-related problems.

Issue 1: Significant Debromination Observed (Formation of Quinoline)

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of quinoline.

  • Reduced yield of the desired brominated product.

  • Reaction mixture turns dark or forms tar-like substances.

Root Cause Analysis and Solutions:

The C-Br bond at the 8-position of the quinoline ring is susceptible to cleavage, particularly in the presence of certain catalysts, bases, and high temperatures.

Potential Cause Mechanism Recommended Action
Excessive Reaction Temperature High thermal energy can promote homolytic cleavage of the C-Br bond or facilitate reductive dehalogenation by other reaction components.Maintain the reaction temperature at the lowest effective level. A temperature screening is advisable, starting from a lower range (e.g., 80°C) and gradually increasing only if necessary.
Inappropriate Base Strong, non-nucleophilic bases can still promote side reactions. Hard bases may attack the quinoline ring system.For pH-sensitive reactions, consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu, which can sometimes promote hydrodehalogenation, especially with certain palladium catalysts.
Catalyst Choice (for cross-coupling) Certain palladium catalysts or ligands may have a higher propensity for promoting reductive debromination as a side reaction.Screen different palladium catalysts and ligands. For instance, in Buchwald-Hartwig amination, ligands like XPhos or SPhos may offer better stability and selectivity compared to others.
Hydrogen Source in the Reaction The presence of adventitious hydrogen sources (e.g., certain solvents like isopropanol, or moisture) can lead to reductive debromination in the presence of a catalyst.Use anhydrous, degassed solvents. If a hydrogen source is inherent to the reaction, a change in the reaction type might be necessary.

Troubleshooting Workflow: Debromination

start Debromination Detected temp High Temperature? Reduce Temp (e.g., to 80-100°C) start->temp Check Temp base Strong Base Used? Switch to Milder Base (K₂CO₃, Cs₂CO₃) temp:f1->base If persists catalyst Inefficient Catalyst? Screen Pd Catalysts/Ligands (e.g., XPhos, SPhos) base:f1->catalyst If persists solvent H₂ Source Present? Use Anhydrous, Degassed Solvents catalyst:f1->solvent If persists end Problem Resolved solvent:f1->end

Caption: Decision tree for troubleshooting debromination of 8-bromoquinoline.

Issue 2: Reaction Failure or Low Conversion with the Hydrochloride Salt

Symptoms:

  • Starting material (this compound) is largely unreacted.

  • Target product is formed in very low yields.

Root Cause Analysis and Solutions:

The hydrochloride salt form can introduce complications, primarily related to solubility and the acidic nature of the protonated quinoline nitrogen.

Potential Cause Mechanism Recommended Action
Poor Solubility The salt form may have limited solubility in common organic solvents used for cross-coupling reactions (e.g., toluene, dioxane).Option A (Recommended): Convert the hydrochloride salt to the free base before the reaction. This can be achieved by a simple acid-base extraction. See the protocol below. Option B: Use a co-solvent system. For example, adding a more polar aprotic solvent like DMF or NMP in small quantities can improve solubility. However, be aware that these solvents can also influence reactivity.
Inhibition of Catalyst The chloride ions from the salt can act as a ligand for the metal catalyst (e.g., palladium), potentially inhibiting its activity.If converting to the free base is not feasible, you may need to increase the catalyst loading. However, this is a less ideal solution due to cost and potential for increased side reactions.
Insufficient Base The reaction requires a base to neutralize the HCl salt before it can participate in the desired reaction (e.g., neutralizing the acid generated in a Suzuki or Buchwald-Hartwig coupling).Ensure at least one extra equivalent of base is added to the reaction mixture specifically to neutralize the hydrochloride.

Experimental Workflow: Free Base Conversion

start Start: 8-Bromoquinoline HCl dissolve Dissolve in Water start->dissolve basify Add aq. NaHCO₃ or K₂CO₃ (to pH ~8-9) dissolve->basify extract Extract with Organic Solvent (e.g., EtOAc, DCM) basify->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end Product: 8-Bromoquinoline (Free Base) concentrate->end

Caption: Workflow for converting 8-bromoquinoline HCl to its free base.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to use an inert atmosphere when working with this compound?

A: Yes, it is highly recommended. While the solid hydrochloride salt is relatively stable in air, many reactions involving it, especially palladium-catalyzed cross-coupling reactions, are sensitive to oxygen. Oxygen can lead to the oxidation of the catalyst and other reaction components, resulting in lower yields and the formation of byproducts. Therefore, degassing the reaction mixture and maintaining it under an inert atmosphere (e.g., nitrogen or argon) is a critical step.

Q2: Can I use this compound directly in a Suzuki coupling reaction?

A: You can, but with careful consideration. As mentioned in the troubleshooting guide, you must add at least one extra equivalent of your base to neutralize the hydrochloride salt. Failure to do so will result in the consumption of the base intended for the catalytic cycle, leading to low or no conversion. For optimal and more reproducible results, converting the salt to the free base before the reaction is the preferred method.

Q3: My this compound has a yellowish or brownish tint. Is it still usable?

A: A slight discoloration to a pale yellow is common and often does not significantly impact the reactivity for many applications. However, a dark brown or black color indicates significant decomposition or the presence of impurities. In such cases, it is advisable to purify the compound before use, for example, by recrystallization. You can dissolve the material in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to form purer crystals.

Q4: What is the best way to store this compound?

A: It should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized. Storing it in a desiccator is a good practice.

Part 3: Key Experimental Protocols

Protocol 1: Conversion of this compound to 8-Bromoquinoline (Free Base)

Objective: To obtain the free base form for improved solubility and reactivity in organic solvents.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in a suitable amount of deionized water in a separatory funnel.

  • Neutralization: Slowly add the saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently. You may observe some effervescence. Continue adding the base until the aqueous layer is basic (test with pH paper, target pH ~8-9).

  • Extraction: Add a portion of the organic solvent (EtOAc or DCM) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield 8-bromoquinoline as an oil or low-melting solid.

  • Verification: Confirm the identity and purity of the product using techniques like NMR or GC-MS before proceeding with your next reaction.

Technical Support Center: Catalyst Poisoning in Reactions with 8-Bromoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting catalytic reactions involving 8-Bromoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation when using this and similar nitrogen-containing heterocyclic substrates. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you diagnose and resolve common issues in your synthetic work.

Troubleshooting & FAQs

This section addresses the most common questions and issues encountered during cross-coupling and other palladium-catalyzed reactions with this compound.

Question 1: My palladium-catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with 8-Bromoquinoline is sluggish or fails completely. What is the most likely cause?

Answer: The most probable cause is catalyst poisoning by the quinoline substrate itself. Nitrogen-containing heterocycles are well-known inhibitors of transition metal catalysts, particularly palladium.[1][2]

The core of the issue lies in the molecular structure of quinoline. The nitrogen atom possesses a lone pair of electrons that can strongly coordinate to the electron-deficient palladium center.[1][3] This coordination occupies the active sites on the catalyst that are necessary for the catalytic cycle (e.g., oxidative addition, reductive elimination) to proceed.[4] This binding can be very strong, sometimes irreversible, forming a stable, catalytically inactive complex and effectively removing the catalyst from the reaction.[1]

Question 2: How can I visually or analytically determine if catalyst poisoning is occurring?

Answer: While direct observation of the catalyst-poison complex is often not feasible without advanced analytical techniques, several experimental observations strongly suggest catalyst poisoning:

  • Reaction Stalls: The reaction proceeds initially but stops before reaching full conversion of the starting material. This indicates that the catalyst was active at the beginning but was gradually deactivated over time.[1]

  • Formation of Palladium Black: A common sign of catalyst decomposition is the precipitation of palladium black. While this can happen for various reasons, it is often exacerbated when the active catalytic species is destabilized, which can be initiated by strong coordination from a poisoning agent.

  • Inconsistent Results: Highly variable yields and reaction times for what should be the same reaction can point to poisoning issues, which are often sensitive to minute variations in reagent purity, moisture, or oxygen levels.[1]

  • No Reaction at All: If there is no product formation, even after extended reaction times or at elevated temperatures, strong and immediate catalyst poisoning is a primary suspect.

Diagram: The Mechanism of Catalyst Poisoning

The following diagram illustrates the fundamental mechanism by which the 8-Bromoquinoline substrate deactivates a palladium catalyst.

G cluster_0 Catalytic Cycle Interruption Active_Catalyst Active Pd(0) Catalyst Poisoned_Complex Inactive Pd-Quinoline Complex (Poisoned Catalyst) Active_Catalyst->Poisoned_Complex Coordination of Quinoline Nitrogen Substrate 8-Bromoquinoline (Substrate) Substrate->Poisoned_Complex No_Reaction Reaction Stalls Poisoned_Complex->No_Reaction Blocks Active Site

Caption: Catalyst poisoning by 8-Bromoquinoline via nitrogen coordination.

Question 3: My reaction is producing a significant amount of dehalogenated byproduct (quinoline instead of the coupled product). Is this related to catalyst poisoning?

Answer: Yes, the formation of hydrodehalogenated byproducts is a common side reaction in Suzuki and other cross-coupling reactions, and it can be exacerbated by factors that interfere with the main catalytic cycle.[5] While not a direct result of the nitrogen poisoning the active site, the conditions that lead to poisoning can also favor dehalogenation.

The mechanism for dehalogenation often involves the formation of a palladium-hydride (Pd-H) species.[5] If the desired cross-coupling pathway is slowed down or inhibited—for instance, by the quinoline nitrogen interacting with the palladium center—the competing dehalogenation pathway can become more prominent.

To mitigate dehalogenation:

  • Choice of Base and Solvent: Avoid strong alkoxide bases and protic solvents like alcohols if possible, as they can be sources of hydrides. Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents (e.g., dioxane, toluene, THF).[5]

  • Water Content: In anhydrous couplings, ensure all reagents are scrupulously dry. Conversely, in some systems, a small, controlled amount of water is necessary for the transmetalation step to proceed efficiently, which can outcompete the dehalogenation pathway.[6][7]

  • Ligand Selection: Using bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which is the product-forming step, thereby minimizing the lifetime of intermediates that could lead to dehalogenation.

Question 4: What are the most effective strategies to overcome catalyst poisoning by 8-Bromoquinoline?

Answer: Overcoming catalyst poisoning requires a multi-faceted approach focused on protecting the catalyst and promoting the desired reaction pathway over the deactivation pathway. The most critical variables are the ligand , catalyst precursor , and reaction conditions .

Strategy 1: Ligand Selection (The Most Crucial Factor)

The choice of ligand is paramount. The right ligand can sterically shield the palladium center and electronically modify it to disfavor coordination with the quinoline nitrogen.

Ligand ClassExamplesRationale for Use & Causality
Bulky Biarylphosphines SPhos, XPhos, RuPhosThese ligands are both bulky and electron-rich. The bulkiness creates a protective pocket around the palladium atom, sterically hindering the quinoline nitrogen from coordinating. Their strong electron-donating ability makes the palladium center less electrophilic and also accelerates the rate-limiting oxidative addition step.
Bidentate Ligands Xantphos, dppfBidentate ligands with a large "bite angle" (like Xantphos) can occupy two coordination sites, making it more difficult for the quinoline to bind. They also tend to stabilize the catalytic species and prevent the formation of inactive palladium dimers.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are very strong electron-donating ligands that form robust bonds with palladium. This strong Pd-NHC bond can make the displacement by the quinoline nitrogen less favorable. NHC-Pd complexes are often highly active, which can help the desired catalytic turnover outpace the poisoning process.[8]
Strategy 2: Choice of Palladium Pre-catalyst

Using a modern, well-defined pre-catalyst can ensure the efficient and reproducible generation of the active Pd(0) species, which can be critical in challenging reactions.

  • Pre-catalysts (e.g., G3/G4 Palladacycles): These are air- and moisture-stable compounds that rapidly and cleanly generate the active L-Pd(0) species in solution. This avoids variability associated with the in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which can be inefficient and lead to catalyst decomposition.[9]

Strategy 3: Optimization of Reaction Conditions
ParameterRecommendationScientific Rationale
Base Use a carefully selected base (e.g., K₃PO₄, Cs₂CO₃).The base's role in Suzuki reactions is to activate the boronic acid.[7] A base that is too strong or too nucleophilic can lead to side reactions. For challenging substrates, a thorough screening of bases is often necessary.
Solvent Aprotic polar solvents (Dioxane, THF, Toluene, 2-MeTHF).These solvents are generally compatible with the sensitive organometallic intermediates. Sometimes a co-solvent of water is required to facilitate the boronate-to-palladium transfer, but the ratio must be optimized.[10]
Temperature Use the lowest temperature that allows the reaction to proceed at a reasonable rate.While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and poisoning pathways.[1]
Inert Atmosphere Rigorously exclude oxygen.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, a process that can be exacerbated in the presence of poisoning agents that destabilize the catalyst.[10]
Diagram: Troubleshooting Workflow for Failed Reactions

This flowchart provides a logical sequence of steps to diagnose and solve issues in reactions involving 8-Bromoquinoline.

G Start Reaction with 8-Bromoquinoline Fails or Gives Low Yield Check_Reagents 1. Verify Reagent Quality - 8-Bromoquinoline HCl (neutralized?) - Boronic Acid (dimerized?) - Solvents (dry/degassed?) Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Appropriate base/solvent combo? Check_Reagents->Check_Conditions Reagents OK Poisoning_Suspected Catalyst Poisoning is Likely Check_Conditions->Poisoning_Suspected Conditions OK Change_Ligand 3. Change Ligand Strategy - Switch to bulky biarylphosphine (SPhos, XPhos) - Try a large bite-angle ligand (Xantphos) - Consider an NHC ligand Poisoning_Suspected->Change_Ligand Change_Catalyst 4. Use a Pre-catalyst - Employ a G3/G4 palladacycle for reliable Pd(0) generation Change_Ligand->Change_Catalyst Optimize_Conditions 5. Re-optimize Conditions - Screen different bases (K3PO4, Cs2CO3) - Adjust solvent/water ratio - Lower the temperature Change_Catalyst->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success

Caption: A step-by-step workflow for troubleshooting challenging reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 8-Bromoquinoline Using a Bulky Biarylphosphine Ligand

This protocol is a robust starting point for coupling reactions with 8-Bromoquinoline, designed to mitigate catalyst poisoning.

Materials:

  • 8-Bromoquinoline (or its hydrochloride salt)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, finely ground (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF/water 10:1)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: If starting with this compound, it must be neutralized to the free base before use or an additional equivalent of base must be added to the reaction.

  • Vessel Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-Bromoquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 to 0.5 M with respect to the 8-Bromoquinoline.

  • Degassing (Optional but Recommended): Even if solvents were pre-degassed, it is good practice to perform three cycles of vacuum/backfill with inert gas on the sealed reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (a starting point of 80-100 °C is common).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst might be added, but a change in conditions is likely required for the next attempt.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Managing Exotherms in Large-Scale 8-Bromoquinoline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of quinoline derivatives, particularly through reactions like the Skraup synthesis or subsequent functionalization such as bromination, often involves highly exothermic steps. When scaling these processes for the production of 8-Bromoquinoline and its hydrochloride salt, meticulous control of the reaction exotherm is not merely a matter of optimizing yield and purity—it is a critical safety imperative.[1] Uncontrolled heat evolution can lead to thermal runaway, a dangerous scenario where the reaction rate increases exponentially, potentially causing over-pressurization, vessel failure, and the release of hazardous materials.[2][3][4]

This technical support center is designed for researchers, scientists, and drug development professionals managing the scale-up of this specific synthesis. It provides field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to ensure process safety and reproducibility. The guidance herein is grounded in the principles of Process Safety Management (PSM), which provides a systematic framework for managing highly hazardous chemicals and preventing catastrophic incidents.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical transformations that generate heat in the 8-Bromoquinoline hydrochloride synthesis?

A1: The significant exotherms in this process typically arise from two main stages:

  • Quinoline Ring Formation: Syntheses like the Skraup reaction (reacting an aniline, in this case, 2-bromoaniline, with glycerol, an oxidizing agent, and sulfuric acid) are notoriously exothermic. The cyclization and subsequent aromatization steps release a substantial amount of thermal energy.

  • Bromination: The electrophilic substitution of bromine onto the quinoline ring is also a highly exothermic step.[9] The reactivity of brominating agents must be carefully managed.[10][11]

  • Acid-Base Neutralization: The final formation of the hydrochloride salt by adding HCl to the 8-Bromoquinoline base is an exothermic acid-base reaction, although typically less energetic than the preceding synthetic steps.

Q2: How does scaling up the reaction from a lab bench to a production reactor fundamentally change the thermal risk?

A2: The primary challenge in scale-up is the change in the surface-area-to-volume ratio.[12] In a small laboratory flask, the large surface area relative to the small volume allows for efficient heat dissipation to the surroundings. As the reactor size increases, the volume (which generates heat) increases by a cubic factor (r³), while the surface area (which removes heat) only increases by a square factor (r²). This diminished capacity for heat removal significantly elevates the risk of heat accumulation and potential thermal runaway.[1]

Q3: What is reaction calorimetry and why is it essential before attempting a large-scale reaction?

A3: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction under controlled, process-like conditions.[13][14] It is indispensable for safe scale-up because it provides critical quantitative data, including:

  • Heat of Reaction (ΔHr): The total amount of energy released or absorbed per mole of reactant.

  • Heat Flow Rate (qr): The rate at which heat is generated, which dictates the required cooling capacity of the reactor.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a crucial indicator of the potential severity of a runaway reaction.[4][13]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under runaway conditions.[3]

Without this data, scaling up is effectively a blind exercise, posing an unacceptable safety risk.[15][16]

Q4: What are the "Three Lines of Defense" against a thermal runaway?

A4: This is a core concept in chemical process safety for preventing and managing runaway reactions.[2][17]

  • Prevention through Proper Operating Conditions: The first and most important line of defense is designing a process that is inherently safe. This involves choosing the right solvent, controlling reagent addition rates, and ensuring the reactor's cooling capacity is never exceeded by the reaction's heat generation rate.

  • Early Warning Detection Systems: This involves continuously monitoring critical process parameters (temperature, pressure) with alarms set to alert operators to deviations from the safe operating window. This allows for corrective action before a runaway becomes uncontrollable.

  • Mitigation and Containment Systems: The final line of defense is designed to handle a runaway if the first two lines fail. This can include emergency cooling systems, reaction quench systems (adding a chemical inhibitor), and pressure relief devices like rupture discs or relief valves to prevent catastrophic vessel failure.

Troubleshooting Guide

This guide addresses specific issues you may encounter during large-scale this compound reactions.

Issue Potential Root Cause(s) Recommended Actions & Scientific Rationale
1. Temperature Consistently Overshooting Target During Reagent Addition 1. Excessive Addition Rate: The rate of heat generation is exceeding the reactor's heat removal capacity. 2. Insufficient Cooling: The cooling system (jacket temperature, coolant flow rate) is inadequate or not performing to specification. 3. Poor Agitation: Inefficient mixing is creating localized hot spots and preventing effective heat transfer to the reactor wall.[18][19]Immediate Action:Stop the reagent feed immediately. Troubleshooting Steps: 1. Reduce Addition Rate: Decrease the dosing rate to lower the instantaneous heat output (Watts/L). This is the most direct way to control the exotherm. 2. Verify Cooling System: Check that the coolant is at the correct temperature and the flow rate is optimal. Ensure there are no blockages in the reactor jacket. 3. Increase Agitation Speed: Faster stirring improves the overall heat transfer coefficient (U), promoting more efficient heat removal. Evaluate if the impeller design is appropriate for the reaction mass viscosity.
2. Sudden, Rapid Temperature Spike After a Period of No Apparent Reaction 1. Reagent Accumulation: The reaction has an induction period. Reactant was added but did not immediately react, leading to a dangerous accumulation. When the reaction finally initiates, the large quantity of unreacted material reacts very quickly, causing a violent exotherm.[12] 2. Sudden Loss of Cooling: A critical failure in the cooling system (e.g., pump failure, valve closure). 3. Agitator Failure: Loss of mixing leads to severe localized overheating, which can then trigger a bulk runaway reaction.[18]IMMEDIATE EMERGENCY ACTION:STOP ALL REAGENT FEEDS.APPLY MAXIMUM COOLING.PREPARE FOR EMERGENCY QUENCH/DUMP. Post-Incident Analysis & Prevention: 1. Confirm Reaction Initiation: For future batches, ensure there is a clear sign of reaction initiation (a small, controlled temperature rise) after adding a small initial charge of the reagent before beginning the main, continuous addition. 2. Install Interlocks: Implement an automated safety interlock that stops reagent addition if cooling is lost or the agitator stops. 3. Review Process Safety: Conduct a thorough Process Hazard Analysis (PHA) to identify all potential failure modes and ensure adequate safeguards are in place.[5]
3. Inconsistent Thermal Profiles from Batch to Batch 1. Variable Raw Material Quality: Impurities in starting materials (e.g., 2-bromoaniline) can act as catalysts or inhibitors, altering the reaction kinetics and thermal profile. 2. Inconsistent Solvent Purity or Volume: Water content or other impurities in solvents can affect reaction rates. Incorrect solvent charges alter the overall heat capacity of the batch. 3. Changes in Ambient Conditions: Significant variations in plant temperature can affect the performance of cooling systems.Corrective Actions: 1. Strict Raw Material Specification: Implement rigorous quality control testing on all incoming raw materials to ensure consistency. 2. Standardize Operating Procedures (SOPs): Ensure solvent volumes are charged accurately every time. Use the same grade of solvent for each batch. 3. Document All Parameters: Record all process variables, including raw material lot numbers and ambient conditions, for each batch to aid in future investigations.

Core Experimental Protocols & Data

Protocol 1: General Procedure for Safe, Large-Scale Exothermic Reaction Setup
  • Pre-Reaction Safety Review: Conduct a pre-startup safety review to verify that all equipment is functioning correctly, safety interlocks are tested, and emergency procedures are understood by all personnel.[20]

  • Reactor Inerting: Purge the reactor with an inert gas (e.g., Nitrogen) to remove oxygen, especially if any reagents are air-sensitive or if flammable solvents are used.

  • Charge Initial Solvent & Reagents: Charge the main solvent and the stable starting material (e.g., the quinoline precursor).

  • Establish Cooling: Start the reactor cooling system and bring the initial charge to the target starting temperature. Ensure the cooling system is stable.

  • Controlled Reagent Addition: Begin the slow, subsurface addition of the highly reactive reagent (e.g., brominating agent) at a pre-determined rate based on calorimetry data.

  • Continuous Monitoring: Monitor the reaction temperature, jacket inlet/outlet temperatures, and pressure continuously. Any deviation from the expected profile should trigger an investigation.

  • Hold and Quench: Once the addition is complete, hold the reaction at temperature to ensure complete conversion. Prepare the quenching solution and add it in a controlled manner to neutralize any remaining reactive species.

Data Presentation
Table 1: Thermal Properties of Common Solvents
SolventBoiling Point (°C)Specific Heat Capacity (kJ/kg·K)Thermal Conductivity (W/m·K)Notes
Water 1004.180.60High heat capacity makes it an excellent coolant but its reactivity must be considered.
Sulfuric Acid (98%) ~3371.420.43Often used as a catalyst and solvent in Skraup-type reactions. Highly corrosive.
Dichloromethane 39.61.210.16Low boiling point can provide some passive safety via reflux cooling, but also leads to pressure buildup.[21][22]
Chloroform 61.20.960.13Similar to dichloromethane; use is often restricted due to toxicity.[9]

Note: Data is approximate and can vary with temperature and purity.

Visualizations

Diagram 1: Safe Exothermic Reaction Workflow

This diagram outlines the critical control points in a typical semi-batch process where one reagent is added over time to control the exotherm.

ExothermicWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Prep 1. Pre-Startup Safety Review Inert 2. Inert Reactor Prep->Inert Charge 3. Charge Solvent & Substrate Inert->Charge Cool 4. Cool to Start Temp Charge->Cool Addition 5. Controlled Reagent Addition Cool->Addition Monitor 6. Continuous Monitoring Addition->Monitor Hold 7. Reaction Hold Monitor->Hold Emergency Emergency Stop Monitor->Emergency Quench 8. Controlled Quench Hold->Quench Isolate 9. Product Isolation Quench->Isolate

Caption: Critical workflow for a large-scale exothermic reaction.

Diagram 2: Troubleshooting Temperature Deviations

This decision tree provides a logical path for operators to follow when a temperature excursion occurs.

TroubleshootingTree Start Temperature Excursion Detected CheckAddition Is reagent addition active? Start->CheckAddition StopAddition STOP ADDITION IMMEDIATELY CheckAddition->StopAddition Yes CheckCooling Is cooling system functional? CheckAddition->CheckCooling No StopAddition->CheckCooling MaxCooling Apply Maximum Cooling CheckCooling->MaxCooling No CheckAgitator Is agitator running? CheckCooling->CheckAgitator Yes NoCooling EMERGENCY Initiate Quench/Dump Protocol MaxCooling->NoCooling AgitatorFail EMERGENCY Potential for localized runaway CheckAgitator->AgitatorFail No AssessStability Is temperature decreasing? CheckAgitator->AssessStability Yes Stable Hold and Investigate Root Cause AssessStability->Stable Yes NotStable EMERGENCY Initiate Quench/Dump Protocol AssessStability->NotStable No

Caption: Decision tree for responding to thermal excursions.

References

how to remove unreacted 8-Bromoquinoline hydrochloride from product

Author: BenchChem Technical Support Team. Date: January 2026

<-2>## Technical Support Center: Strategies for Removing 8-Bromoquinoline Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet critical challenge of removing unreacted this compound from their reaction products. This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind each purification strategy to ensure you can achieve the desired purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and initial diagnostic questions related to this compound contamination.

Q1: What makes this compound difficult to remove from a reaction mixture?

This compound is the salt form of the parent aromatic compound, 8-bromoquinoline. Its challenging removal stems from its dual nature. As a salt, it possesses high polarity and some solubility in aqueous media. However, it exists in equilibrium with its non-polar free base form, 8-bromoquinoline. This equilibrium can complicate simple purification methods like a water wash, as the impurity can partition between both aqueous and organic layers, leading to incomplete removal. The parent 8-bromoquinoline has a melting point of 58-59 °C and is a solid at room temperature.[1][2]

Q2: How can I reliably detect this compound contamination in my product?

Several analytical techniques can confirm its presence:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude product against a standard of 8-bromoquinoline. The hydrochloride salt will likely streak or remain at the baseline due to its high polarity, while any free base will show a distinct spot. Adding a small amount of triethylamine (1-2%) to the TLC mobile phase can neutralize the acidic silica gel, improving the spot shape for the basic quinoline.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aromatic protons of 8-bromoquinoline have a characteristic chemical shift pattern. The presence of the hydrochloride salt can cause slight shifts and peak broadening compared to the free base.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You can identify the contaminant by its characteristic mass-to-charge ratio (m/z) corresponding to the protonated 8-bromoquinoline molecule (C₉H₇BrN⁺).

Q3: My product is not soluble in water. Can I just wash the crude organic solution with water to remove the hydrochloride salt?

While intuitive, a simple water wash is often insufficient. The hydrochloride salt has some aqueous solubility, but its free base form is highly soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). During a water wash, the salt can revert to the free base and partition back into the organic layer, resulting in incomplete removal. A more robust acid-base extraction is required to ensure the impurity is quantitatively trapped in the aqueous layer.

Part 2: Purification Strategy Selection

The optimal purification strategy depends heavily on the properties of your desired product. This decision tree will guide you to the most effective method.

Purification_Strategy start Start: Crude Product Contaminated with 8-Bromoquinoline HCl product_properties What are the properties of your desired product? start->product_properties is_base_sensitive Is your product base-sensitive? product_properties->is_base_sensitive Product is Neutral or Acidic is_acid_sensitive Is your product acid-sensitive? product_properties->is_acid_sensitive Product is Basic method_basic_wash Method 1: Aqueous Basic Wash (Acid-Base Extraction) is_base_sensitive->method_basic_wash No method_chromatography Method 2: Column Chromatography is_base_sensitive->method_chromatography Yes is_solid Is your product a solid with good crystallinity? is_acid_sensitive->is_solid No is_acid_sensitive->method_chromatography Yes is_solid->method_chromatography No method_recrystallization Method 3: Recrystallization is_solid->method_recrystallization Yes

Caption: A decision tree for selecting the optimal purification method.

Part 3: Detailed Purification Protocols

Method 1: Aqueous Basic Wash (Acid-Base Extraction)

Principle: This is the most effective method for removing basic impurities like quinolines from neutral or acidic products.[5] By washing the organic solution with a mild aqueous base (e.g., sodium bicarbonate), the this compound is deprotonated to its free base form. This free base is significantly more soluble in the organic layer. Simultaneously, any acidic starting materials or byproducts are converted into their water-soluble salts and extracted into the aqueous phase. The key is the difference in solubility between a compound and its salt form.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Steps 3-5) one more time to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Method 2: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6] The free base, 8-bromoquinoline, is a moderately polar compound. The hydrochloride salt is highly polar and will not elute with common solvent systems. It is crucial to perform an initial basic wash to convert the salt to the free base before attempting chromatography. Quinolines can interact with the acidic silanol groups on silica, causing tailing or decomposition.[3][4]

Step-by-Step Protocol:

  • Pre-treatment: Perform the "Aqueous Basic Wash" (Method 1) on your crude product to convert all this compound to its free base.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for your desired product, ensuring good separation from the 8-bromoquinoline spot.

  • Column Packing: Pack a column with silica gel using your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the pre-treated crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Run the column with the eluent system determined in Step 2. If separation is difficult, consider using a gradient elution, slowly increasing the solvent polarity.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tip: If your product or the 8-bromoquinoline impurity shows significant tailing on the TLC plate, add 0.5-1% triethylamine to the eluent system.[3][4] This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

Method 3: Recrystallization

Principle: Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to slowly cool, forming crystals. Impurities remain in the surrounding solution (mother liquor). This method is highly effective if your desired product is a solid with good crystallinity and has a solubility profile significantly different from 8-bromoquinoline.

Step-by-Step Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve your product well when hot but poorly when cold. The impurity (8-bromoquinoline) should either be very soluble or very insoluble in this solvent at all temperatures.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

| Technique Comparison | | :--- | :--- | :--- | :--- | | Method | Primary Use Case | Advantages | Disadvantages | | Aqueous Basic Wash | Product is neutral or acidic; Pre-treatment for chromatography. | Fast, inexpensive, scalable, removes acidic impurities simultaneously. | Not suitable for base-sensitive products; may not remove all non-basic impurities. | | Column Chromatography | Product is base-sensitive or has similar polarity to the impurity. | High resolution, applicable to a wide range of compounds. | Time-consuming, requires significant solvent, potential for product loss on the column. | | Recrystallization | Product is a crystalline solid. | Can achieve very high purity, cost-effective at scale. | Highly product-dependent, potential for significant yield loss in the mother liquor. |

Part 4: Visualizing the Mechanism

The diagram below illustrates the chemical transformation and phase separation that underpins the highly effective acid-base extraction method.

AcidBaseExtraction cluster_0 Organic Layer (e.g., DCM) cluster_1 Aqueous Layer (Saturated NaHCO₃) Impurity_HCl 8-Bromoquinoline HCl (Slightly Soluble) Impurity_Base 8-Bromoquinoline Free Base (Highly Soluble) Impurity_HCl->Impurity_Base Equilibrium Salt 8-Bromoquinoline HCl (Salt Form) Wash + Add NaHCO₃ (aq) + Shake Product Desired Product Salt->Impurity_Base Deprotonation Bicarbonate HCO₃⁻ CarbonicAcid H₂CO₃ Bicarbonate->CarbonicAcid Protonation Chloride Cl⁻

Caption: Mechanism of purification via acid-base extraction.

References

Technical Support Center: Optimizing Solvent Systems for 8-Bromoquinoline Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 8-Bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent systems and troubleshooting common issues. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during method development.

Understanding the Analyte: this compound

Before optimizing any separation, a fundamental understanding of the analyte's physicochemical properties is paramount. This compound is a salt of a basic heterocyclic aromatic amine. Its behavior in a chromatographic system is governed by these characteristics.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₉H₇BrClNThe presence of the quinoline ring provides hydrophobicity and potential for π-π interactions.[1]
Structure A quinoline ring substituted with bromine at the 8-position, supplied as a hydrochloride salt.The basic nitrogen atom is the most critical feature for chromatography, as its protonation state is pH-dependent.
pKa (predicted) 2.33 ± 0.17This is the pKa of the protonated quinoline nitrogen (the conjugate acid).[2][3] At pH values below 2.3, the molecule is fully protonated (cationic). At pH values above 2.3, it begins to deprotonate to the neutral, more hydrophobic free base. This pH-dependent ionization is a key tool for manipulating retention and selectivity.[4][5]
Polarity As the hydrochloride salt, it is polar and soluble in aqueous solutions. The free base is significantly less polar.Suitable for reversed-phase (RP) chromatography with aqueous/organic mobile phases. Normal-phase (NP) chromatography is also possible but requires careful mobile phase modification.[6]

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial challenges.

Q1: Why am I seeing severe peak tailing for this compound on my C18 column?

A1: Peak tailing for basic compounds like 8-Bromoquinoline is a classic problem in reversed-phase HPLC.[7][8] It is primarily caused by secondary interactions between the positively charged (protonated) quinoline nitrogen and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][9][10] This creates a mixed-mode retention mechanism, leading to a distorted peak shape.[10]

Q2: What is the quickest way to improve my peak shape?

A2: The most effective initial step is to lower the pH of your mobile phase. Operating at a pH of around 2.5-3.0, using an additive like 0.1% formic acid or phosphoric acid, will suppress the ionization of the silanol groups, thereby minimizing the unwanted secondary interactions.[11][12] This leads to a more uniform interaction with the stationary phase and a more symmetrical peak.[10]

Q3: My compound is eluting too early (poor retention) in reversed-phase. What should I do?

A3: Poor retention of a polar compound can be addressed by several strategies. First, decrease the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase; this increases mobile phase polarity and promotes retention on a nonpolar C18 column.[13] If your compound is still poorly retained even in highly aqueous mobile phases, you can add an ion-pairing reagent or consider switching to a more suitable stationary phase like one with an embedded polar group.[13]

Q4: Should I use acetonitrile or methanol as the organic solvent?

A4: Both are viable options, and the choice can impact selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase systems and has a lower viscosity, leading to lower backpressure.[12] However, methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. It is often beneficial to screen both solvents during method development to see which provides better resolution for your specific sample matrix.[12]

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Issue 1: Severe Peak Tailing or Splitting

Q: I've lowered the mobile phase pH to 3.0 with formic acid, but I still see significant peak tailing. What are my next steps?

A: While lowering the pH is a crucial first step, persistent tailing indicates that strong secondary interactions are still occurring. Here is a systematic approach to resolve the issue.

Step-by-Step Troubleshooting Protocol for Peak Tailing:
  • Assess Column Health and Type:

    • Column Age & Type: Are you using an older, "Type A" silica column? These have a higher concentration of acidic silanol groups and are more prone to causing tailing with basic compounds.[8] Switching to a modern, high-purity, fully end-capped "Type B" silica column is highly recommended.[10][14] End-capping chemically deactivates the majority of residual silanols.[10]

    • Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column or, if that fails, substitute it with a new one to confirm if the column is the source of the problem.[10]

  • Introduce a Competing Base Modifier:

    • Mechanism: A competing base, such as triethylamine (TEA), is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[12] This effectively masks the sites, preventing your 8-Bromoquinoline analyte from interacting with them.

    • Protocol: Prepare your aqueous mobile phase with the standard acidifier (e.g., 0.1% Formic Acid) and add triethylamine at a low concentration, typically 0.1-0.5% (v/v). Ensure the final pH is adjusted correctly. Be aware that TEA has a high UV cutoff and can interfere with detection at low wavelengths.

  • Increase Buffer/Modifier Concentration:

    • Rationale: In some cases, a low concentration of the acidic modifier (e.g., <10 mM) may not be sufficient to fully protonate the analyte or suppress silanol activity across the entire column.

    • Action: Increase the concentration of your buffer or acid modifier. For example, try increasing formic acid from 0.1% to 0.2%, or use a 20-50 mM phosphate buffer if compatible with your detection method.[15]

  • Check for Column Overload:

    • Symptom: If the peak shape improves significantly upon diluting the sample, column overload is a likely culprit.[7][9]

    • Action: Reduce the mass of analyte injected onto the column by diluting your sample or reducing the injection volume.[15]

Visualizing the Problem: Analyte-Silanol Interactions

The diagram below illustrates the primary cause of peak tailing for basic compounds and how common remedies work to mitigate it.

G cluster_0 Problem: Unmodified Silica Surface cluster_1 Solution 1: Low pH Mobile Phase cluster_2 Solution 2: Competing Base Additive Analyte 8-Bromoquinoline (BH+) (Protonated) Silanol Ionized Silanol (Si-O⁻) (Acidic Site) Analyte->Silanol Ionic Interaction (Secondary -> Tailing) C18 C18 Chains (Primary Retention) Analyte->C18 Hydrophobic Interaction (Good) Analyte_lowpH 8-Bromoquinoline (BH+) C18_lowpH C18 Chains Analyte_lowpH->C18_lowpH Primary Interaction (Symmetrical Peak) Silanol_lowpH Neutral Silanol (Si-OH) (Ionization Suppressed) H_ion H+ H_ion->Silanol_lowpH Suppresses Ionization Analyte_TEA 8-Bromoquinoline (BH+) C18_TEA C18 Chains Analyte_TEA->C18_TEA Primary Interaction (Symmetrical Peak) Silanol_TEA Ionized Silanol (Si-O⁻) TEA TEA (B) (Competing Base) TEA->Silanol_TEA Masks Active Site

Caption: Mitigation of secondary silanol interactions.

Issue 2: Poor Resolution Between Analytes

Q: My main peak is symmetrical, but it's co-eluting with an impurity. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This involves changing the chemistry of the separation to alter the relative retention times of the co-eluting compounds.

Method Development Workflow for Improving Resolution:

The following workflow provides a systematic path to enhancing separation.

G Start Poor Resolution (Co-eluting Peaks) Step1 Step 1: Modify Gradient Slope (Shallow Gradient) Start->Step1 Step2 Step 2: Change Organic Modifier (Switch ACN <=> MeOH) Step1->Step2 If resolution is still poor End Optimized Resolution Step1->End If resolved Step3 Step 3: Adjust Mobile Phase pH (e.g., pH 3.0 -> pH 4.5) Step2->Step3 If resolution is still poor Step2->End If resolved Step4 Step 4: Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) Step3->Step4 If resolution is still poor Step3->End If resolved Step4->End If resolved

Caption: Systematic workflow for resolution optimization.

Detailed Explanation of Resolution Optimization Steps:
  • Modify the Gradient Slope: If you are using a gradient, making the slope shallower around the elution time of your compounds will increase the separation between them. This is often the simplest first step.

  • Change the Organic Modifier: Acetonitrile and methanol provide different selectivities.[12] If you are using acetonitrile, try developing a method with methanol, and vice versa. The change in solvent-analyte interaction can sometimes be enough to resolve closely eluting peaks.

  • Adjust the Mobile Phase pH: Since 8-Bromoquinoline is a basic compound, its retention is highly sensitive to pH.[11][16][17] A small change in pH (e.g., from 3.0 to 4.0) can alter the ionization state of impurities or the analyte itself, leading to significant changes in retention and potentially resolving the peaks.[4] Remember to stay within the stable pH range of your column (typically pH 2-8 for silica-based columns).[17]

  • Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.

    • Phenyl-Hexyl Columns: These columns provide alternative selectivity due to π-π interactions between the phenyl ligands and the aromatic quinoline ring.[14] This can be very effective for separating aromatic compounds.

    • Polar-Embedded Columns: Columns with embedded polar groups can also offer unique selectivity for basic compounds and are often more stable in highly aqueous mobile phases.[14]

Issue 3: Normal-Phase Chromatography Challenges

Q: I need to use Normal-Phase (NP) chromatography. My compound either streaks badly or doesn't elute from the silica column at all. What solvent system should I use?

A: This is expected behavior. The basic nitrogen on 8-Bromoquinoline interacts very strongly with the acidic surface of bare silica gel, leading to irreversible adsorption or significant streaking.[18][19] You must deactivate the silica surface with a basic modifier.

Recommended Protocol for Normal-Phase Chromatography:
  • Solvent System Selection (TLC First):

    • Use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system. A good starting point for a compound of moderate polarity is a mixture of a nonpolar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[20]

    • Crucially, add a basic modifier to your TLC mobile phase. Add 0.5-2% triethylamine (TEA) or a 10% ammonia in methanol solution to your polar solvent component.[18][19][20]

    • Your goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3.[13]

  • Column Chromatography Protocol:

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: Prepare the eluent identified from your TLC screen (e.g., 30% Ethyl Acetate / 70% Hexane) and ensure you add the same percentage of the basic modifier (e.g., 1% TEA) to the total volume.

    • Deactivation (Optional but Recommended): For particularly difficult separations, you can pre-treat the silica gel. Prepare a slurry of the silica in your initial mobile phase (containing the basic modifier) before packing the column.[19] This ensures the entire stationary phase is neutralized.

    • Elution: Run the column using the prepared mobile phase. If the compound is still retained too strongly, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).[21]

Solvent System Starting Points
Chromatography ModeStationary PhaseAqueous/Non-Polar Solvent (A)Organic/Polar Solvent (B)Modifier/Additive (Crucial for Peak Shape)
Reversed-Phase C18, End-cappedHPLC-Grade WaterAcetonitrile or Methanol0.1% Formic Acid or 20mM Phosphate Buffer (adjust to pH 2.5-3.5)
Normal-Phase Silica GelHexane or HeptaneEthyl Acetate or Dichloromethane0.5-2% Triethylamine or 0.5-2% of (10% NH₃ in MeOH)

References

Validation & Comparative

The Alchemist's Choice: A Comparative Guide to 8-Bromoquinoline and 8-Chloroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process developer, the quinoline scaffold is a cornerstone of discovery, forming the structural heart of countless therapeutic agents. Functionalization of this privileged heterocycle, particularly at the C8-position, is a critical strategy for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions stand as the premier tool for this purpose, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.

The choice of starting material is a pivotal decision that dictates reaction efficiency, cost, and downstream purification efforts. This guide provides an in-depth, evidence-based comparison of two common precursors: 8-bromoquinoline (often supplied as its hydrochloride salt) and 8-chloroquinoline . We will dissect the fundamental principles governing their reactivity, present supporting experimental data, and offer practical protocols to guide your synthetic strategy.

The Decisive Step: Understanding C-X Bond Activation

The engine of palladium-catalyzed cross-coupling is a catalytic cycle initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often rate-determining, involves the cleavage of the carbon-halogen bond. The facility of this cleavage is directly related to the bond dissociation energy (BDE) of the C-X bond.

The fundamental trend for aryl halides is unequivocal:

Reactivity: Ar-I > Ar-Br > Ar-Cl > Ar-F

This reactivity order is inversely correlated with the C-X bond strength[1]. The C-Br bond in 8-bromoquinoline is significantly weaker and more polarizable than the C-Cl bond in 8-chloroquinoline, making it inherently more susceptible to oxidative addition by the electron-rich Pd(0) catalyst[2][3].

Bond TypeTypical BDE (kcal/mol)Implication for Reactivity
Phenyl-Br~84Lower energy barrier for oxidative addition
Phenyl-Cl~97Higher energy barrier, requires more reactive catalyst

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) for representative aryl halides.[1]

This energetic difference has profound practical consequences. Reactions with 8-bromoquinoline can often proceed under milder conditions—lower temperatures, less activated catalysts, and shorter reaction times—compared to those with 8-chloroquinoline.

To overcome the higher activation barrier of the C-Cl bond, more sophisticated and powerful catalytic systems are required. The key is to increase the electron density at the palladium center, making it a more potent nucleophile for attacking the C-Cl bond. This is typically achieved by using specific ligands.[4][5][6]

The Role of Ligands: Enabling the Unreactive

For the more robust C-Cl bond in 8-chloroquinoline, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The field has evolved to embrace a toolkit of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) that dramatically accelerate the oxidative addition step.[5][6][7]

  • Bulky, Electron-Rich Monophosphines: Ligands like the Buchwald family (e.g., XPhos, SPhos, RuPhos) or others like P(t-Bu)₃ create a sterically hindered and highly electron-rich palladium center that is exceptionally reactive towards aryl chlorides.[7]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable and highly active palladium complexes capable of activating even the most challenging C-Cl bonds.[5]

The choice of ligand is therefore a critical parameter dictated by the halide. While 8-bromoquinoline may couple efficiently with a simple Pd(PPh₃)₄ catalyst, 8-chloroquinoline will almost certainly demand a more advanced ligand to achieve comparable results.

Head-to-Head in the Flask: A Comparative Analysis

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures. The general trend holds true: aryl bromides are significantly more reactive than aryl chlorides.[8][9][10]

Feature8-Bromoquinoline8-Chloroquinoline
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Temperature 80-100 °C100-120 °C or higher
Reaction Time Generally shorter (2-12 h)Generally longer (12-24 h)
Yields Often high with standard catalystsHighly dependent on optimized, advanced catalyst systems

Table 2: Expected Comparative Performance in Suzuki-Miyaura Coupling.

The steric hindrance at the 8-position, adjacent to the heterocyclic nitrogen, can also influence the reaction. This crowding may necessitate higher temperatures or more active catalysts even for the bromo-derivative, but the effect is expected to be more pronounced for the less reactive 8-chloroquinoline.[8]

Buchwald-Hartwig Amination: Installing C-N Bonds

This reaction is crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals. Similar to the Suzuki coupling, activating the C-Cl bond for C-N bond formation is more demanding than activating the C-Br bond.[4][7]

Feature8-Bromoquinoline8-Chloroquinoline
Typical Catalyst Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / XantphosPd₂(dba)₃ / RuPhos, Pd(OAc)₂ / BrettPhos
Typical Base NaOt-Bu, K₃PO₄NaOt-Bu, LHMDS
Temperature 80-110 °C100-130 °C
Reaction Time Typically 4-18 hCan require >24 h
Substrate Scope Generally broad with various aminesMay be limited with sterically hindered amines

Table 3: Expected Comparative Performance in Buchwald-Hartwig Amination.

The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical in these reactions to facilitate the deprotonation of the amine and promote the catalytic cycle.

A Practical Note: Handling 8-Bromoquinoline Hydrochloride

8-Bromoquinoline is often supplied as a hydrochloride salt for improved stability and handling. This acidic proton must be neutralized for the cross-coupling reaction to proceed, as the catalytic cycle typically requires basic conditions.

When using this compound, a simple adjustment is required: add one extra equivalent of the base to the reaction mixture. This initial portion of the base will neutralize the HCl, forming the free base of 8-bromoquinoline in situ, which can then participate in the catalytic cycle. Failure to account for the hydrochloride will result in incomplete or no reaction, as the catalytic system will not be sufficiently basic.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples derived from literature procedures for haloquinolines and related aryl halides. They serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoquinoline

This protocol is adapted from standard procedures for reactive aryl bromides.

Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 8-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

Reaction:

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

Workup:

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 8-Chloroquinoline

This protocol requires a more advanced catalyst system to activate the C-Cl bond.

Setup:

  • To a glovebox or a flask under a strict argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv) and a bulky phosphine ligand such as XPhos (0.1 equiv).

  • Add 8-chloroquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add a dry, degassed solvent such as toluene or CPME.

Reaction:

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

Workup:

  • Follow the same workup and purification procedure as described in Protocol 1.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the catalytic cycle and a decision-making workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation + R'-B(OR)2 + Base ArPd(II)R'L2 Ar-Pd(II)(R')L2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision_Workflow Start Start: Choose 8-Haloquinoline Substrate Substrate? Start->Substrate Bromo 8-Bromoquinoline (or HCl salt) Substrate->Bromo Bromo Chloro 8-Chloroquinoline Substrate->Chloro Chloro HCl_Check HCl Salt? Bromo->HCl_Check Adv_Catalyst Use advanced catalyst (e.g., Pd/Buchwald Ligand) & Harsher Conditions (100-120 °C) Chloro->Adv_Catalyst Add_Base Add 1 extra equivalent of base HCl_Check->Add_Base Yes Std_Catalyst Use standard catalyst (e.g., Pd(PPh3)4) & Milder Conditions (80-100 °C) HCl_Check->Std_Catalyst No Add_Base->Std_Catalyst End Proceed to Reaction Std_Catalyst->End Adv_Catalyst->End

Caption: Decision workflow for selecting conditions based on the starting halide.

Conclusion and Recommendations

The choice between 8-bromoquinoline and 8-chloroquinoline is a classic case of balancing reactivity against substrate cost and availability.

  • 8-Bromoquinoline is the substrate of choice for higher reactivity . It allows for milder reaction conditions, shorter reaction times, and the use of simpler, less expensive palladium catalysts. This can be particularly advantageous when working with sensitive functional groups or in the late stages of a complex synthesis. If using the hydrochloride salt, remember to add an extra equivalent of base.

  • 8-Chloroquinoline represents a more economical but challenging alternative. Its lower reactivity, stemming from a stronger C-Cl bond, necessitates the use of more sophisticated and expensive catalyst systems (specialized ligands) and more forcing reaction conditions. This route is viable but requires more significant process development and optimization to achieve high yields.

For researchers in a drug discovery setting, where speed and reliability are paramount, the higher reactivity of 8-bromoquinoline often makes it the superior choice. For process development and large-scale synthesis, the cost savings of 8-chloroquinoline may justify the initial investment in reaction optimization. Ultimately, a deep understanding of the underlying chemical principles empowers the scientist to make the most informed and strategic decision for their project.

References

Halogen Wars: A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Halogen Effect

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1]. A common and effective strategy to modulate the biological activity of the quinoline core is through halogenation. The introduction of halogen atoms—most frequently chlorine and bromine—can profoundly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets[2][3].

This guide provides an in-depth, objective comparison of the biological activities of brominated and chlorinated quinolines. Drawing upon experimental data from numerous studies, we will explore their relative potencies in anticancer and antimicrobial applications, delve into their mechanisms of action, and elucidate the structure-activity relationships that govern their efficacy. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and optimization of novel quinoline-based therapeutics.

I. Comparative Anticancer Activity: A Tale of Two Halogens

The cytotoxic potential of halogenated quinolines has been extensively investigated against a multitude of cancer cell lines. Both bromine and chlorine substituents have been shown to enhance anticancer activity, but their relative effectiveness can be context-dependent, relying on the position of substitution and the overall molecular structure.

Brominated Quinolines: Potent Cytotoxicity and Mechanistic Insights

Recent studies have highlighted the potent anticancer effects of brominated quinolines. For instance, novel synthesized brominated methoxyquinolines and nitrated bromoquinolines have exhibited significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines[4]. Notably, some derivatives have shown IC50 values in the low micromolar and even nanomolar range, occasionally surpassing the efficacy of standard chemotherapeutic drugs like 5-fluorouracil (5-FU) and doxorubicin[4].

The mechanism of action for many of these compounds involves the inhibition of key cellular processes. Several brominated quinolines have been identified as potent inhibitors of human topoisomerase I, an enzyme critical for DNA replication and repair[4]. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.

Chlorinated Quinolines: A Legacy of Activity and Continued Promise

Chlorinated quinolines also have a rich history in anticancer research. 7-Chloroquinoline derivatives, for example, have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and lung (A549)[5][6]. The well-known antimalarial drug chloroquine, a 4-amino-7-chloroquinoline, has also been repurposed and investigated for its anticancer properties.

Similar to their brominated counterparts, chlorinated quinolines can induce apoptosis and inhibit crucial signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways[7].

Head-to-Head Comparison of Anticancer Potency

While direct comparative studies testing brominated and chlorinated analogs under identical conditions are not abundant, we can synthesize a comparison from the available literature. The following table presents IC50 values for representative brominated and chlorinated quinoline derivatives against various cancer cell lines.

Compound Halogen Cancer Cell Line IC50 (µM) Reference
5,7-Dibromo-8-hydroxyquinolineBromineC6 (Rat Glioblastoma)15.4[4]
5,7-Dibromo-8-hydroxyquinolineBromineHeLa (Cervical Cancer)26.4[4]
5,7-Dibromo-8-hydroxyquinolineBromineHT29 (Colon Cancer)15.0[4]
6,8-Dibromo-5-nitroquinolineBromineC6 (Rat Glioblastoma)50.0[4]
6,8-Dibromo-5-nitroquinolineBromineHT29 (Colon Cancer)26.2[4]
6,8-Dibromo-5-nitroquinolineBromineHeLa (Cervical Cancer)24.1[4]
7-Chloro-4-anilinoquinoline derivative (5g)ChlorineHepG2 (Liver Cancer)2.09[7]
7-Chloro-4-anilinoquinoline derivative (5g)ChlorineMCF-7 (Breast Cancer)4.63[7]
7-Chloroquinoline derivative (3)ChlorineHCT-116 (Colon Cancer)23.39[5]
7-Chloroquinoline derivative (9)ChlorineHCT-116 (Colon Cancer)21.41[5]
7-Chloroquinoline derivative (9)ChlorineMCF-7 (Breast Cancer)<21.41[5]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Chlorine/IodineRaji (B-cell lymphoma)~2-3[8]
5-Chloro-8-hydroxyquinolineChlorineNot specified-[9]

Data Interpretation and Causality:

From the compiled data, it is evident that both brominated and chlorinated quinolines can exhibit potent anticancer activity. The specific potency is highly dependent on the overall substitution pattern on the quinoline ring. Generally, the introduction of a halogen atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets[1][10].

The difference in electronegativity and atomic size between bromine and chlorine can also influence binding interactions with target enzymes or receptors. Bromine is less electronegative but larger and more polarizable than chlorine, which can lead to different types of interactions, such as halogen bonding[11]. These subtle electronic and steric differences can translate into significant variations in biological activity.

II. Comparative Antimicrobial Activity: A Battle Against Pathogens

Halogenated quinolines have long been recognized for their antimicrobial properties. They have been investigated for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Brominated Quinolines as Antibacterial Agents

Studies have shown that brominated quinolines can possess significant antibacterial activity. For instance, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[12]. The specific placement of the bromine atom on the quinoline scaffold is crucial for its antibacterial efficacy.

Chlorinated Quinolines in Antimicrobial Therapy

Chlorinated quinolines have a well-established role as antimicrobial agents. Derivatives such as 5-chloro-8-hydroxyquinoline and 7-chloroquinoline have been the subject of numerous studies and have shown broad-spectrum activity[9][13]. The mechanism of action often involves the chelation of metal ions essential for bacterial enzyme function or the disruption of the bacterial cell membrane.

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected brominated and chlorinated quinoline derivatives against common bacterial pathogens.

Compound Halogen Bacterial Strain MIC (µg/mL) Reference
9-Bromo indolizinoquinoline-5,12-dione (7)BromineS. aureus ATCC259230.031[12]
9-Bromo indolizinoquinoline-5,12-dione (7)BromineE. coli ATCC259222[12]
Quinoline-2-one Schiff-base hybrid (6c)ChlorineMRSA0.75[14]
Quinoline-2-one Schiff-base hybrid (6c)ChlorineVRE0.75[14]
Quinoline-2-one Schiff-base hybrid (6l)ChlorineMRSA1.25[14]
Quinoline-2-one Schiff-base hybrid (6l)ChlorineVRE1.25[14]
Aminated Quinolinequinone (AQQ9)ChlorineS. aureus ATCC 292131.22[15]
Aminated Quinolinequinone (AQQ9)ChlorineE. faecalis ATCC 292129.76[15]

Data Interpretation and Causality:

The data suggests that both brominated and chlorinated quinolines can be highly effective antibacterial agents, particularly against Gram-positive bacteria. A direct comparison of N-bromine and N-chlorine compounds in one study revealed that in the absence of organic load, brominated compounds generally exhibit superior bactericidal activity[16][17]. This could be attributed to the greater efficacy of bromine as a halogenating agent[18]. However, this advantage can be reversed in the presence of proteinaceous material, where chlorine compounds may show greater stability and sustained activity[16][17]. The increased lipophilicity conferred by halogenation is a key factor in enhancing antimicrobial activity by facilitating passage through the bacterial cell wall and membrane[1].

III. Enzymatic Inhibition: Targeting Critical Cellular Machinery

The biological activities of halogenated quinolines are often rooted in their ability to inhibit specific enzymes that are vital for cell survival and proliferation.

DNA Topoisomerases: A Key Target

As previously mentioned, DNA topoisomerases are a primary target for many anticancer quinoline derivatives. Both brominated and chlorinated quinolines have been shown to inhibit these enzymes, leading to DNA damage and cell death[4]. The planar quinoline ring system is well-suited for intercalation into the DNA helix, a common mechanism for topoisomerase inhibitors[19].

dot

Topoisomerase_Inhibition cluster_0 Mechanism of Action Halogenated_Quinoline Halogenated Quinoline DNA_Intercalation DNA Intercalation Halogenated_Quinoline->DNA_Intercalation Binds to DNA Topoisomerase_Complex Topoisomerase-DNA Cleavage Complex DNA_Intercalation->Topoisomerase_Complex Stabilizes DNA_Damage DNA Strand Breaks Topoisomerase_Complex->DNA_Damage Prevents religation Apoptosis Apoptosis DNA_Damage->Apoptosis Induces SAR_Halogenated_Quinolines cluster_1 Structure-Activity Relationship cluster_2 Physicochemical Properties Quinoline_Core Quinoline Core Halogen_Substituent Halogen Substituent (Br or Cl) Quinoline_Core->Halogen_Substituent is modified by Physicochemical_Properties Physicochemical_Properties Halogen_Substituent->Physicochemical_Properties influences Biological_Activity Biological Activity (Anticancer, Antimicrobial) Physicochemical_Properties->Biological_Activity determines Lipophilicity Lipophilicity Electronic_Effects Electronic Effects Steric_Factors Steric Factors

References

A Spectroscopic Guide to Distinguishing 8-Bromoquinoline Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Differentiation in Research and Development

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural characterization of molecular entities is not merely a procedural formality but a cornerstone of innovation and safety. Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities and material properties. The introduction of a bromine substituent to the quinoline scaffold gives rise to a family of bromoquinoline isomers, each with potentially distinct physicochemical and pharmacological profiles. When these compounds are formulated as hydrochloride salts to enhance solubility and stability, the challenge of unambiguous identification becomes even more critical.

This guide provides a comprehensive spectroscopic comparison of 8-bromoquinoline hydrochloride isomers. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the underlying principles of how subtle differences in the atomic arrangement of these isomers manifest in their spectroscopic signatures. We will explore the diagnostic power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in differentiating these closely related compounds. The experimental protocols and data presented herein are designed to be a self-validating system, empowering researchers, scientists, and drug development professionals to confidently identify and characterize their this compound isomers of interest.

The Isomers: A Structural Overview

The core of our investigation revolves around the positional isomers of bromoquinoline, where a single bromine atom is substituted on the quinoline ring system. When considering "8-bromoquinoline isomers," we are primarily interested in how the spectroscopic data of this compound compares to other bromoquinoline hydrochloride isomers where the bromine is at a different position (e.g., 5-bromo, 6-bromo, 7-bromo). The formation of the hydrochloride salt occurs through the protonation of the nitrogen atom in the pyridine ring.

G cluster_start Start cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir_uv IR & UV-Vis Spectroscopy cluster_compare Data Comparison cluster_end Conclusion Start Unknown Bromoquinoline Hydrochloride Isomer MS Acquire Mass Spectrum Start->MS MS_Confirm Molecular Ion Peak (m/z 208/210)? MS->MS_Confirm NMR Acquire ¹H and ¹³C NMR Spectra MS_Confirm->NMR Yes NMR_Analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants NMR->NMR_Analyze IR Acquire IR Spectrum NMR_Analyze->IR IR_Analyze Analyze Fingerprint Region and N-H⁺ Stretch IR->IR_Analyze UV Acquire UV-Vis Spectrum UV_Analyze Analyze λmax UV->UV_Analyze IR_Analyze->UV Compare Compare Spectroscopic Data with Reference Spectra and Expected Patterns UV_Analyze->Compare Identify Identify Isomer Compare->Identify

A Comparative Guide to Assessing the Cytotoxicity of 8-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, 8-bromoquinoline derivatives are gaining significant attention for their potential as cytotoxic agents against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of different 8-bromoquinoline derivatives, supported by experimental data and detailed methodologies for their evaluation. As Senior Application Scientists, we will not only present the data but also delve into the causality behind the experimental choices, ensuring a thorough understanding of how to assess the anticancer potential of this promising class of compounds.

The Rationale for Investigating 8-Bromoquinolines in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a common motif in many natural products and synthetic compounds with proven biological activity. The introduction of a bromine atom at the 8th position can significantly modulate the electronic and steric properties of the molecule, often enhancing its interaction with biological targets. This substitution can lead to increased lipophilicity, facilitating cell membrane penetration, and can also influence the compound's metabolic stability and pharmacokinetic profile. Our focus on 8-bromoquinoline derivatives stems from a growing body of evidence suggesting their potent and selective anticancer activities, making them a fertile ground for the development of novel therapeutics.

Comparative Cytotoxicity of 8-Bromoquinoline Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxicity of various 8-bromoquinoline derivatives against a panel of human cancer cell lines, providing a snapshot of their relative potencies.

Compound ID/NameSubstitution PatternCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-Dibromo-8-hydroxyquinoline5,7-dibromo, 8-hydroxyC6Rat Brain Tumor12.3 (µg/mL)--
HeLaCervical Carcinoma8.2 (µg/mL)--
HT29Colorectal Adenocarcinoma9.5 (µg/mL)--
6,8-Dibromo-5-nitroquinoline6,8-dibromo, 5-nitroC6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal Adenocarcinoma26.25-FUNot Specified
HeLaCervical Carcinoma24.15-FUNot Specified
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-dibromo, 3,6-dimethoxy, 8-hydroxyC6Rat Brain Tumor15.45-FU258.3
HeLaCervical Carcinoma26.45-FU240.8
HT29Colorectal Adenocarcinoma15.05-FUNot Specified
8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivative8-benzyloxy, 5,7-dibromo, 2-methylMDA-MB-468Triple-Negative Breast CancerSignificant cytotoxicity observed--
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)5,7-dibromo, 8-methoxymethoxy, 2-methylMCF7Breast CancerInduces paraptosis and apoptosis--
MDA-MB-231Breast CancerInduces paraptosis and apoptosis--

Note: The data presented is a compilation from multiple studies.[1][2][3][4] Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Key Methodologies for Assessing Cytotoxicity

To ensure the scientific integrity of cytotoxicity assessments, a multi-faceted approach employing a combination of assays is crucial. Here, we detail the protocols for three fundamental assays, explaining the rationale behind each step.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[5][6]

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the 8-bromoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The formation of purple formazan crystals will be visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[3][4]

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[3] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[3] The amount of color formed is proportional to the number of lysed cells.[8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

  • LDH Reaction: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a powerful tool for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with the 8-bromoquinoline derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Unraveling the Mechanisms of Action: Signaling Pathways

Understanding the molecular mechanisms by which 8-bromoquinoline derivatives exert their cytotoxic effects is paramount for their development as targeted cancer therapeutics. Recent studies have begun to elucidate these pathways, with topoisomerase I inhibition and induction of apoptosis being prominent themes.[9][10]

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[11][12][13] Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA backbone to allow for relaxation of supercoiled DNA.[9] Several quinoline derivatives have been shown to act as Topo I inhibitors, trapping the enzyme-DNA cleavage complex and leading to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[9][10]

Topoisomerase_I_Inhibition 8-Bromoquinoline_Derivative 8-Bromoquinoline_Derivative Topo_I Topoisomerase I 8-Bromoquinoline_Derivative->Topo_I Inhibits religation DNA_Cleavage_Complex Topo I-DNA Cleavage Complex (Trapped) Topo_I->DNA_Cleavage_Complex Stabilizes DNA_Strand_Breaks DNA Single-Strand Breaks DNA_Cleavage_Complex->DNA_Strand_Breaks Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase I by 8-Bromoquinoline Derivatives.

Induction of Apoptosis via the MKK7-JNK Pathway

Recent evidence suggests that some 8-bromoquinoline derivatives can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] The JNK pathway is a critical regulator of cell death and survival in response to cellular stress.

MKK7_JNK_Pathway 8-Bromoquinoline_Derivative 8-Bromoquinoline_Derivative Cellular_Stress Cellular Stress 8-Bromoquinoline_Derivative->Cellular_Stress MKK7 MKK7 (MAPK Kinase 7) Cellular_Stress->MKK7 Activates JNK JNK (c-Jun N-terminal Kinase) MKK7->JNK Phosphorylates & Activates cJun c-Jun JNK->cJun Phosphorylates & Activates Bim_Bax Pro-apoptotic proteins (e.g., Bim, Bax) JNK->Bim_Bax Activates cJun->Bim_Bax Upregulates transcription Mitochondria Mitochondria Bim_Bax->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Apoptosis induction via the MKK7-JNK signaling pathway.

Induction of Paraptosis and Apoptosis via ER Stress and the ERK Pathway

Intriguingly, some novel 8-hydroxyquinoline derivatives have been shown to induce a non-apoptotic form of cell death called paraptosis, in addition to apoptosis, in breast cancer cells.[14] This process is linked to endoplasmic reticulum (ER) stress and the activation of the extracellular signal-regulated kinase (ERK) pathway.[14]

ER_Stress_ERK_Pathway 8-Hydroxyquinoline_Derivative 8-Hydroxyquinoline_Derivative Proteasome Proteasome 8-Hydroxyquinoline_Derivative->Proteasome Inhibits ERK ERK (Extracellular signal- regulated kinase) 8-Hydroxyquinoline_Derivative->ERK Activates ER_Stress Endoplasmic Reticulum (ER) Stress Proteasome->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Vacuolation Cytoplasmic Vacuolation (from ER & Mitochondria) UPR->Vacuolation ERK->ER_Stress Contributes to Apoptosis Apoptosis ERK->Apoptosis Partially mediates Paraptosis Paraptosis Vacuolation->Paraptosis

Caption: Dual induction of paraptosis and apoptosis via ER stress and ERK pathway.

Conclusion and Future Directions

The collective evidence strongly supports the continued investigation of 8-bromoquinoline derivatives as a promising class of anticancer agents. Their demonstrated cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis through various signaling pathways, underscores their therapeutic potential. The structure-activity relationship studies indicate that the nature and position of substituents on the quinoline ring are critical determinants of their cytotoxic potency.

Future research should focus on synthesizing and screening a broader library of 8-bromoquinoline derivatives to identify compounds with enhanced potency and selectivity. In-depth mechanistic studies are warranted to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for predicting patient response. Furthermore, preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates. Through a concerted effort of medicinal chemists, cell biologists, and pharmacologists, the therapeutic potential of 8-bromoquinoline derivatives can be fully realized in the fight against cancer.

References

A Comparative Guide to the Synthetic Efficiency of 8-Bromoquinoline Preparations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 8-Bromoquinoline Scaffold

8-Bromoquinoline is a pivotal heterocyclic compound, serving as a versatile building block in the landscape of pharmaceutical and materials science.[1] Its strategic importance lies in the presence of a bromine atom at the 8-position of the quinoline ring, which provides a reactive handle for a variety of cross-coupling reactions. This enables the facile introduction of diverse functional groups, making it an invaluable intermediate in the synthesis of novel drug candidates, agrochemicals, and functional materials. Given its broad utility, the efficient and scalable synthesis of 8-bromoquinoline is a subject of considerable interest. This guide provides an in-depth comparison of the most common and effective synthetic routes to this important molecule, with a focus on synthetic efficiency, practicality, and the underlying chemical principles.

Comparative Analysis of Synthetic Methodologies

The synthesis of 8-bromoquinoline can be approached through several distinct strategies, each with its own set of advantages and limitations. The primary methods include classical named reactions that construct the quinoline ring system, as well as more modern approaches that functionalize a pre-existing quinoline or a related precursor. This guide will focus on a comparative analysis of the following key methods:

  • The Skraup-Doebner-von Miller Synthesis: A Classic Approach to Quinoline Ring Formation

  • The Sandmeyer Reaction: A Transformation of 8-Aminoquinoline

  • Modern Copper-Catalyzed Bromination of 8-Quinolineboronic Acid

  • Multi-Step Synthesis via Bromination of 8-Hydroxyquinoline

The following sections will delve into the mechanistic details, experimental protocols, and a comparative summary of the synthetic efficiency of each of these routes.

The Skraup and Doebner-von Miller Syntheses: Building the Quinoline Core

The Skraup and the related Doebner-von Miller reactions are venerable and powerful methods for the construction of the quinoline ring system from an aniline precursor.[2][3] These reactions involve the condensation of an aniline with a three-carbon electrophile, typically derived from glycerol or an α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and oxidation.

Causality Behind Experimental Choices

The choice of starting materials and reaction conditions is critical to the success and safety of these reactions. The archetypal Skraup synthesis, which uses glycerol and sulfuric acid, is notoriously exothermic and can be difficult to control.[4] The in situ dehydration of glycerol to the highly reactive and volatile acrolein is the root of this aggressive reactivity. To mitigate this, a "painless" modification of the Skraup synthesis has been developed, which employs methanesulfonic acid as the solvent and a milder oxidizing agent, meta-nitrobenzenesulfonic acid sodium salt. This approach offers better temperature control and a more predictable reaction profile.

The Doebner-von Miller reaction offers an alternative by using a pre-formed α,β-unsaturated carbonyl compound, such as crotonaldehyde, in place of glycerol.[5] This allows for greater control over the reaction, as the reactive electrophile is not generated in situ under harsh dehydrating conditions.

Experimental Protocols

Protocol 1: "Painless" Skraup Synthesis of 8-Bromoquinoline

This protocol is adapted from a reported "painless" Skraup synthesis.

  • Reactants: 2-Bromoaniline, glycerol, meta-nitrobenzenesulfonic acid sodium salt, methanesulfonic acid.

  • Procedure:

    • In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

    • The flask is charged with methanesulfonic acid and heated with stirring to an internal temperature of 125 °C.

    • 2-Bromoaniline is added portion-wise, followed by the addition of meta-nitrobenzenesulfonic acid sodium salt.

    • Glycerol is then added dropwise via the dropping funnel over a period of 1.5 hours, maintaining the reaction temperature between 125-130 °C.

    • After the addition is complete, the reaction mixture is stirred at 130 °C for an additional 3 hours.

    • The mixture is then allowed to cool to below 100 °C and is carefully poured into a beaker of ice water.

    • The aqueous solution is neutralized with a concentrated solution of sodium hydroxide to a pH of approximately 8.

    • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 8-bromoquinoline.

  • Reported Yield: Approximately 75%.

Protocol 2: Doebner-von Miller Synthesis of 2-Methyl-8-bromoquinoline

This protocol describes the synthesis of a substituted 8-bromoquinoline derivative.

  • Reactants: o-Bromoaniline, crotonaldehyde, chlorobenzene, hydrochloric acid, 2-nitrobromobenzene (oxidizing agent).[5]

  • Procedure:

    • o-Bromoaniline is warmed to approximately 40 °C, and chlorobenzene and hydrochloric acid are added.[5]

    • The mixture is stirred and heated to about 120 °C.[5]

    • A mixture of 2-nitrobromobenzene and crotonaldehyde is added dropwise, and the reaction is maintained for about 3 hours.[5]

    • The reaction solution is then worked up to isolate the 2-methyl-8-bromoquinoline.[5]

  • Reported Yield: 62.7%.[5]

Workflow Diagram: Skraup-Doebner-von Miller Synthesis

G cluster_skraup Skraup Synthesis cluster_dm Doebner-von Miller Synthesis Aniline o-Bromoaniline Addition Michael Addition Aniline->Addition Glycerol Glycerol Dehydration Dehydration (H₂SO₄ or MeSO₃H) Glycerol->Dehydration Acrolein Acrolein (in situ) Dehydration->Acrolein Acrolein->Addition Cyclization Cyclization & Dehydration Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product_S 8-Bromoquinoline Oxidation->Product_S Aniline_DM o-Bromoaniline Addition_DM Michael Addition Aniline_DM->Addition_DM UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) UnsaturatedCarbonyl->Addition_DM Cyclization_DM Cyclization & Dehydration Addition_DM->Cyclization_DM Oxidation_DM Oxidation Cyclization_DM->Oxidation_DM Product_DM Substituted 8-Bromoquinoline Oxidation_DM->Product_DM G Start 8-Aminoquinoline Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Start->Diazotization Diazonium 8-Quinolinediazonium Bromide Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product 8-Bromoquinoline Sandmeyer->Product G Start 8-Quinolineboronic Acid Reaction Cu-Catalyzed Bromination (CuBr₂, TBAB, H₂O, 100 °C) Start->Reaction Product 8-Bromoquinoline Reaction->Product

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Bromoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.